Product packaging for H-Ile-OtBu.HCl(Cat. No.:CAS No. 119483-46-4; 69320-89-4)

H-Ile-OtBu.HCl

Cat. No.: B2746172
CAS No.: 119483-46-4; 69320-89-4
M. Wt: 223.74
InChI Key: IFRYMHOZFAPYPJ-WSZWBAFRSA-N
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Description

H-Ile-OtBu.HCl is a useful research compound. Its molecular formula is C10H22ClNO2 and its molecular weight is 223.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22ClNO2 B2746172 H-Ile-OtBu.HCl CAS No. 119483-46-4; 69320-89-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRYMHOZFAPYPJ-WSZWBAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922990
Record name tert-Butyl isoleucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119483-46-4
Record name tert-Butyl isoleucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of H-Ile-OtBu.HCl in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

H-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl) is a pivotal building block in the field of peptide chemistry, particularly in the synthesis of peptides for research, therapeutic, and diagnostic applications. Its utility stems from the strategic use of a tert-butyl (OtBu) ester to protect the carboxylic acid functionality of the amino acid isoleucine. This temporary protection is a cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS) and is also valuable in solution-phase methodologies.

This in-depth technical guide provides a comprehensive overview of the applications of this compound in research, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in its effective implementation.

Core Principles: The Function of the Tert-Butyl Ester Protecting Group

In peptide synthesis, it is imperative to selectively protect reactive functional groups to prevent unwanted side reactions during peptide bond formation. The tert-butyl ester serves as a robust protecting group for the carboxylic acid of isoleucine. Its key features include:

  • Stability: The OtBu group is stable under the basic conditions used for the removal of the Nα-Fmoc protecting group (typically 20% piperidine in DMF) during peptide chain elongation in SPPS.[1]

  • Acid Lability: It is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), which is typically employed in the final step to cleave the completed peptide from the solid support and remove all acid-labile side-chain protecting groups.[1]

This orthogonality of the Fmoc and tBu protecting groups allows for a systematic and controlled assembly of the peptide chain.

Application in Solid-Phase Peptide Synthesis (SPPS)

While this compound is more commonly used in solution-phase synthesis due to the free amino group, the incorporation of an OtBu-protected isoleucine residue is a critical step in Fmoc-based SPPS. The process typically begins with the attachment of the C-terminal amino acid to a solid support, such as a 2-chlorotrityl chloride resin. The following sections detail the experimental workflow.

Experimental Workflow for Fmoc/tBu Solid-Phase Peptide Synthesis

The following diagram illustrates the logical steps involved in SPPS where an OtBu-protected isoleucine would be incorporated.

SPPS_Workflow cluster_resin_prep Resin Preparation & First AA Coupling cluster_elongation Peptide Chain Elongation (Cyclical) cluster_final_steps Cleavage and Deprotection Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin (DCM) Resin->Swell Load Load Fmoc-Ile-OH (or other first AA) Swell->Load Cap Cap Unreacted Sites (Methanol) Load->Cap Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Cap->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple Next Fmoc-AA-OH Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for each AA Final_Wash Final Wash (DCM, Methanol) Wash2->Final_Wash Dry Dry Resin Final_Wash->Dry Cleavage Cleavage & Deprotection (TFA Cocktail) Dry->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify & Characterize Precipitation->Purification

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow.
Experimental Protocols for SPPS

1. Loading of the First Amino Acid (Fmoc-Isoleucine) onto 2-Chlorotrityl Chloride Resin

This protocol is adapted from studies on the efficient esterification of Fmoc-amino acids to 2-chlorotrityl chloride resin.[1][2]

  • Materials: 2-Chlorotrityl chloride resin, Fmoc-Ile-OH, Dichloromethane (DCM), Diisopropylethylamine (DIEA), Methanol.

  • Procedure:

    • Swell the 2-chlorotrityl chloride resin (1.0 g, with a substitution of 1.6 mmol Cl/g) in DCM (10 mL) for 10-15 minutes in a reaction vessel.

    • Drain the DCM.

    • In a separate flask, dissolve Fmoc-Ile-OH (1.0 mmol) in DCM.

    • Add the Fmoc-Ile-OH solution to the swollen resin.

    • Add DIEA (3.2 mmol) to the resin slurry.

    • Agitate the mixture at room temperature for 25 minutes.

    • To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for an additional 15 minutes.

    • Filter the resin and wash sequentially with DCM (3x), DMF (2x), and Methanol (3x).

    • Dry the resin under vacuum.

Data on Loading Efficiency

The efficiency of loading the first amino acid is critical for the overall yield of the peptide synthesis. The following table summarizes the esterification yields for Fmoc-Ile-OH on 2-chlorotrityl chloride resin under various conditions.

SolventResin Substitution (mmol/g)Esterification of Fmoc-Ile-OH (%)Final Loading (mmol/g)
Dichloromethane (DCM)1.6990.90
Dichloroethane (DCE)1.6980.89
Tetrahydrofuran (THF)1.6890.81
N,N-Dimethylformamide (DMF)1.6870.79

Data adapted from Barlos et al., International Journal of Peptide and Protein Research, 1991.[1]

2. Peptide Chain Elongation

This cyclical process involves the deprotection of the Nα-Fmoc group and the coupling of the subsequent Fmoc-amino acid.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF and then DCM.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU in the presence of DIEA in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF and DCM.

3. Cleavage and Final Deprotection

  • Procedure:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail, typically consisting of TFA, water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA:water:TIS).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and wash with cold ether.

    • Dry the peptide pellet under vacuum.

Application in Solution-Phase Peptide Synthesis

In solution-phase synthesis, this compound is a commonly used starting material. The hydrochloride salt must be neutralized to the free amine before it can participate in a peptide coupling reaction.

Experimental Protocols for Solution-Phase Synthesis

1. Desalting of this compound

This protocol describes the conversion of the hydrochloride salt to the free amino acid ester.

  • Materials: this compound, Sodium hydrogen carbonate (NaHCO₃) solution, Ethyl acetate, Water.

  • Procedure:

    • Dissolve this compound in an aqueous solution of sodium hydrogen carbonate.

    • Extract the aqueous solution with ethyl acetate multiple times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the free H-Ile-OtBu.

2. In Situ Neutralization and Coupling

Alternatively, the hydrochloride can be neutralized directly in the reaction mixture.

  • Materials: this compound, N-protected amino acid (e.g., Fmoc-Ala-OH), Coupling reagent (e.g., HATU), Base (e.g., DIEA), DMF.

  • Procedure:

    • Dissolve the N-protected amino acid and HATU in DMF.

    • In a separate flask, dissolve this compound in DMF and add DIEA (to neutralize the HCl).

    • Add the activated N-protected amino acid solution to the neutralized H-Ile-OtBu solution.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC or HPLC).

    • Work up the reaction mixture by washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.

    • Purify the resulting dipeptide by chromatography.

Conclusion

This compound and its corresponding Fmoc-protected counterpart are indispensable reagents in the synthesis of complex peptides. The tert-butyl ester provides robust protection of the carboxylic acid, which is essential for the fidelity of the synthesis, particularly within the Fmoc/tBu orthogonal strategy. The detailed protocols and quantitative data provided in this guide are intended to equip researchers with the necessary information to successfully incorporate isoleucine into their target peptides, thereby facilitating advancements in drug discovery and biochemical research.

References

An In-Depth Technical Guide to H-Ile-OtBu.HCl: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl). This valuable amino acid derivative serves as a critical building block in the fields of peptide synthesis, drug discovery, and biotechnology.

Chemical Properties and Structure

This compound is the hydrochloride salt of the tert-butyl ester of L-isoleucine. The tert-butyl ester group provides a bulky protecting group for the carboxylic acid functionality of isoleucine, preventing it from participating in unwanted side reactions during peptide synthesis. This protection is readily removed under acidic conditions, making it a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS).[1]

General Information
PropertyValueReference(s)
Chemical Name tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride[2]
Synonyms L-Isoleucine tert-butyl ester hydrochloride, H-Ile-O-t-Bu HCl[2]
CAS Number 69320-89-4[2]
Molecular Formula C10H22ClNO2[2]
Molecular Weight 223.74 g/mol
Appearance White to off-white solid/powder
Physicochemical Properties
PropertyValueReference(s)
Melting Point Approximately 160 °C
Solubility Soluble in DMSO, methanol, chloroform, dichloromethane, ethyl acetate, and acetone.
Stability The tert-butyl ester is stable to basic conditions but labile to strong acids like trifluoroacetic acid (TFA). The compound is also noted to be air-sensitive.

Chemical Structure

The structure of this compound features the L-isoleucine backbone with its characteristic sec-butyl side chain. The carboxylic acid is esterified with a tert-butyl group, and the alpha-amino group is protonated to form the hydrochloride salt.

Chemical Structure of this compound

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This protocol is a composite of established methods for the esterification of amino acids.

Materials:

  • L-Isoleucine

  • Isobutylene

  • Dichloromethane (anhydrous)

  • p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst

  • 10% Sodium bicarbonate solution

  • Brine

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas or solution in ether)

Procedure:

  • Esterification: In a pressure-resistant vessel, suspend L-isoleucine in anhydrous dichloromethane.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Cool the mixture and add condensed isobutylene.

  • Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully vent the vessel. Wash the reaction mixture sequentially with 10% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base of L-isoleucine tert-butyl ester as an oil.

  • Salt Formation: Dissolve the oily residue in anhydrous diethyl ether.

  • Cool the solution to 0°C and bubble hydrogen chloride gas through the solution, or add a pre-prepared solution of HCl in diethyl ether, until precipitation is complete.

  • Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Purification

The primary method of purification is the final precipitation and washing of the hydrochloride salt. If further purification is required, recrystallization from a suitable solvent system, such as methanol/diethyl ether, can be employed.

Analysis

The identity and purity of this compound can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the protons of the isoleucine side chain, the alpha-proton, the exchangeable protons of the ammonium group, and a prominent singlet for the nine equivalent protons of the tert-butyl group.

    • ¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the various carbons of the isoleucine backbone and side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the alkyl groups, and a strong C=O stretching frequency for the ester carbonyl.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the cation (H-Ile-OtBu⁺).

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound.

Role in Peptide Synthesis

This compound is a crucial reagent in peptide synthesis, particularly in the Fmoc/tBu strategy. The workflow below illustrates its integration into the synthesis of a peptide chain.

PeptideSynthesisWorkflow cluster_synthesis_cycle Peptide Synthesis Cycle cluster_final_steps Final Steps Resin Solid Support Resin (e.g., Wang, Rink Amide) Fmoc_AA Fmoc-Protected Amino Acid Resin->Fmoc_AA 1. First AA Coupling Coupling Coupling (e.g., HBTU, HATU) Fmoc_AA->Coupling Wash1 Wash Coupling->Wash1 Wash3 Wash Coupling->Wash3 Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Wash2 Wash Fmoc_Deprotection->Wash2 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Fmoc_Deprotection->Cleavage After Last AA Wash1->Fmoc_Deprotection HIleOtBuHCl This compound Wash2->HIleOtBuHCl Next Amino Acid (this compound) Wash3->Fmoc_Deprotection Repeat Cycle HIleOtBuHCl->Coupling 2. Coupling Purification Purification (e.g., HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Applications in Drug Development and Research

The primary application of this compound is as a protected amino acid building block in the synthesis of peptides. These peptides can have a wide range of applications, including:

  • Therapeutic Peptides: Development of new drugs for various diseases.

  • Cosmeceuticals: Incorporation into skincare and cosmetic products.

  • Biochemical Research: Synthesis of specific peptide sequences to study protein-protein interactions, enzyme kinetics, and other biological processes.

  • Nutritional Supplements: Although less common for the hydrochloride salt, amino acid esters can be used in formulations to improve bioavailability.

Conclusion

This compound is a versatile and indispensable tool for chemists and researchers in the field of peptide science. Its well-defined chemical properties and the strategic use of the tert-butyl protecting group facilitate the efficient and controlled synthesis of complex peptide molecules, driving innovation in drug development and fundamental biological research. This guide provides the essential technical information required for the effective utilization of this important amino acid derivative.

References

L-Isoleucine tert-butyl ester hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 69320-89-4 Molecular Formula: C₁₀H₂₂ClNO₂ Molecular Weight: 223.74 g/mol

Abstract

L-Isoleucine tert-butyl ester hydrochloride is a pivotal derivative of the essential amino acid L-isoleucine, widely utilized as a building block in organic and medicinal chemistry. Its primary application lies in peptide synthesis, where the tert-butyl ester group serves as a temporary protecting group for the carboxylic acid functionality. This protection strategy is crucial for preventing unwanted side reactions during the formation of peptide bonds. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, purification, and applications of L-Isoleucine tert-butyl ester hydrochloride, with a focus on its role in modern drug discovery and development. Detailed experimental protocols and analytical methodologies are presented to assist researchers and scientists in its effective use.

Physicochemical Properties

L-Isoleucine tert-butyl ester hydrochloride is a white to off-white crystalline powder.[1] It is characterized by its solubility in methanol and its sensitivity to air.[2][3] Key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 69320-89-4[1]
Molecular Formula C₁₀H₂₁NO₂·HCl[1]
Molecular Weight 223.74 g/mol
Appearance White to off-white crystalline powder
Melting Point 160 °C
Boiling Point 222.4 °C at 760 mmHg
Solubility Soluble in methanol (50 mg/ml)
Optical Rotation [α]₂₀ᴰ = +31 ± 3º (c=1 in MeOH)
Purity ≥ 98% (HPLC)

Synthesis and Purification

The synthesis of L-Isoleucine tert-butyl ester hydrochloride typically involves the esterification of L-isoleucine. A common and effective method is the acid-catalyzed reaction of the amino acid with isobutylene. This approach leverages the stability of the tert-butyl cation formed under acidic conditions, which then readily reacts with the carboxylic acid group of L-isoleucine.

Experimental Protocol: Synthesis via Acid-Catalyzed Esterification

This protocol is a representative method based on the general synthesis of amino acid tert-butyl esters.

Materials:

  • L-Isoleucine

  • Dioxane (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Isobutylene (liquefied gas or generated in situ)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (HCl) solution in dry ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Pressurized reaction vessel (autoclave)

Procedure:

  • Reaction Setup: In a clean, dry, and appropriately sized autoclave, suspend L-Isoleucine in anhydrous dioxane.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

  • Introduction of Isobutylene: Cool the mixture and introduce a molar excess of liquefied isobutylene into the sealed vessel.

  • Reaction: Seal the autoclave and allow the mixture to stir at room temperature for 48-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, carefully vent the excess isobutylene in a well-ventilated fume hood. Transfer the reaction mixture to a separatory funnel.

  • Neutralization: Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. This should be done carefully due to potential gas evolution.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Formation of Hydrochloride Salt: Filter the drying agent and cool the ethereal solution to 0°C. Slowly add a solution of HCl in dry ether until precipitation of the hydrochloride salt is complete.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold, dry diethyl ether, and dry under vacuum to yield L-Isoleucine tert-butyl ester hydrochloride.

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to achieve high purity.

Solvent System: A common solvent system for the recrystallization of amino acid ester hydrochlorides is a mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble. Ethanol/diethyl ether or methanol/diethyl ether are often effective.

Procedure:

  • Dissolve the crude L-Isoleucine tert-butyl ester hydrochloride in a minimal amount of hot ethanol or methanol.

  • Slowly add diethyl ether to the hot solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate maximum crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Applications in Research and Development

L-Isoleucine tert-butyl ester hydrochloride is a valuable reagent with several key applications in scientific research and drug development.

  • Peptide Synthesis: This is the primary application. The tert-butyl ester group effectively protects the C-terminus of L-isoleucine during peptide bond formation. This protecting group is stable under the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA) at the end of the synthesis. This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).

  • Drug Development: As a chiral building block, it is incorporated into the synthesis of complex pharmaceutical compounds, particularly those targeting metabolic disorders where the natural structure of the amino acid is crucial for biological activity.

  • Protein Engineering: Researchers utilize this compound to modify proteins, which can enhance their stability and functionality, a critical aspect in the development of more effective therapeutic proteins.

  • Biotechnology: In biotechnological processes, it can aid in the production of recombinant proteins, potentially improving yields and purity.

  • Metabolism Research: The compound is instrumental in studies of amino acid metabolism, offering insights into nutritional biochemistry and identifying potential therapeutic targets.

Analytical Characterization

The identity and purity of L-Isoleucine tert-butyl ester hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a sharp singlet at approximately 1.5 ppm), the protons of the isoleucine side chain (multiplets in the range of 0.9-2.0 ppm), and the alpha-proton (a doublet around 4.0 ppm). The presence of the hydrochloride salt may lead to broadening of the amine proton signal.

    • ¹³C NMR: The carbon NMR spectrum will display a distinct signal for the quaternary carbon of the tert-butyl group around 83 ppm and the three methyl carbons of the tert-butyl group around 28 ppm. The carbonyl carbon of the ester will appear downfield (around 170 ppm), and the carbons of the isoleucine backbone and side chain will have characteristic shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. A strong carbonyl (C=O) stretching vibration for the ester is expected around 1740 cm⁻¹. The N-H stretching vibrations of the ammonium salt will appear as a broad band in the region of 3000-3300 cm⁻¹. C-H stretching and bending vibrations will also be present.

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the free base (L-Isoleucine tert-butyl ester) upon loss of HCl.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, typically achieving ≥ 98% for commercial-grade material.

Experimental and Logical Workflows

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of an amino acid tert-butyl ester hydrochloride.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Amino_Acid L-Isoleucine Reaction Esterification in Dioxane Amino_Acid->Reaction Reagent Isobutylene Reagent->Reaction Catalyst H₂SO₄ Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Ester Salt_Formation HCl Addition Workup->Salt_Formation Free Base Purification Recrystallization Salt_Formation->Purification Crude Salt Final_Product L-Isoleucine tert-butyl ester hydrochloride Purification->Final_Product SPPS_Workflow cluster_start Initial State cluster_cycle SPPS Cycle cluster_end Final Steps Resin Resin-Bound Peptide Deprotection N-terminus Deprotection (e.g., Piperidine for Fmoc) Resin->Deprotection Activation Activate Fmoc-Ile-OtBu (e.g., with HBTU/DIEA) Deprotection->Activation Coupling Couple to Resin-Peptide Deprotection->Coupling Activation->Coupling Washing Wash Resin Coupling->Washing Washing->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA) Washing->Cleavage After final cycle Final_Peptide Purified Peptide Cleavage->Final_Peptide

References

Technical Guide: L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), a key building block in synthetic peptide chemistry. The document details its physicochemical properties, applications, and a comprehensive experimental protocol for its use in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

L-Isoleucine tert-butyl ester hydrochloride is a derivative of the essential amino acid L-isoleucine, where the carboxylic acid group is protected as a tert-butyl ester and the amino group is present as a hydrochloride salt. This protection strategy is instrumental in peptide synthesis, preventing self-polymerization and enabling controlled, stepwise elongation of peptide chains.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₁₀H₂₂ClNO₂[1][2]
Molecular Weight 223.74 g/mol [1]
Appearance White to off-white solid/powder
Purity ≥98%
Solubility Soluble in methanol (50 mg/mL) and DMSO (100 mg/mL)
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Applications in Research and Drug Development

The primary application of this compound is as a fundamental building block in the synthesis of peptides for research and pharmaceutical development. The tert-butyl ester protection of the C-terminus is a common strategy in Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Key application areas include:

  • Peptide Synthesis: It serves as a starting material for the incorporation of isoleucine residues into a peptide sequence. The tert-butyl ester protects the C-terminus during the coupling of the subsequent amino acid.

  • Drug Development: As a component of synthetic peptides, it is crucial in the development of new therapeutic agents. Peptides are explored for their therapeutic potential in a wide range of diseases, including metabolic disorders, oncology, and infectious diseases.

  • Structural Biology: Synthetic peptides containing isoleucine are used to study protein structure, folding, and interactions.

Experimental Protocols

The following section details a representative experimental protocol for the use of this compound in Boc-based solid-phase peptide synthesis.

General Boc Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the general steps for the synthesis of a peptide on a solid support using the Boc protection strategy.

Materials:

  • This compound

  • Boc-protected amino acids

  • Solid support resin (e.g., Merrifield resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Cleavage cocktail (e.g., HF/anisole or TFA/TIS/H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • First Amino Acid Loading:

    • To load the first amino acid (in this case, the amino acid preceding isoleucine in the desired peptide sequence), dissolve the Boc-protected amino acid and a coupling agent in a mixture of DCM and DMF.

    • Add the solution to the swollen resin and agitate for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the loaded amino acid.

    • Wash the resin with DCM to remove the TFA.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIEA in DCM to liberate the free amine.

    • Wash the resin with DCM and DMF.

  • Peptide Coupling (Incorporation of Isoleucine):

    • To incorporate the isoleucine residue, the free amine of this compound needs to be protected with a Boc group. This is typically done in a separate step prior to coupling. Alternatively, Boc-Ile-OH is used directly.

    • Activate the carboxylic acid of the next Boc-protected amino acid (e.g., Boc-Ile-OH) with a coupling reagent in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction for completion using a colorimetric test (e.g., ninhydrin test).

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Boc group as described in step 3.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the dried resin with a cleavage cocktail (e.g., a mixture of a strong acid like HF or TFA with scavengers like anisole, triisopropylsilane (TIS), and water) to cleave the peptide from the resin and remove any side-chain protecting groups.

    • The tert-butyl ester of the C-terminal isoleucine will also be cleaved during this step.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether.

    • Collect the peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental processes described.

experimental_workflow cluster_synthesis Boc Solid-Phase Peptide Synthesis Cycle resin Start: Resin Swelling deprotection Boc Deprotection (TFA/DCM) resin->deprotection wash1 Wash (DCM/DMF) deprotection->wash1 neutralization Neutralization (DIEA/DCM) wash2 Wash (DCM/DMF) neutralization->wash2 coupling Amino Acid Coupling (e.g., Boc-Ile-OH + Coupling Reagent) wash3 Wash (DCM/DMF) coupling->wash3 wash1->neutralization wash2->coupling wash3->deprotection Repeat for next amino acid final_deprotection Final N-terminal Boc Deprotection wash3->final_deprotection After last amino acid cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification final_peptide Final Purified Peptide purification->final_peptide

Caption: Logical workflow of Boc-based solid-phase peptide synthesis.

logical_relationship cluster_components Components of this compound cluster_modifications Chemical Modifications for Synthesis isoleucine Isoleucine Backbone amino_group Amino Group (-NH2) isoleucine->amino_group carboxyl_group Carboxyl Group (-COOH) isoleucine->carboxyl_group side_chain sec-Butyl Side Chain isoleucine->side_chain hcl_salt Hydrochloride Salt (-NH3+Cl-) (Amino Group Protection/Solubilization) amino_group->hcl_salt tert_butyl_ester tert-Butyl Ester (-COOtBu) (Carboxyl Group Protection) carboxyl_group->tert_butyl_ester final_product This compound hcl_salt->final_product tert_butyl_ester->final_product

Caption: Logical relationship of the chemical components of this compound.

References

A Comprehensive Technical Guide to L-Isoleucine tert-Butyl Ester Hydrochloride (H-Ile-OtBu.HCl) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Isoleucine tert-butyl ester hydrochloride, commonly abbreviated as H-Ile-OtBu.HCl, is a pivotal amino acid derivative extensively utilized in the fields of synthetic chemistry, peptide synthesis, and pharmaceutical development. This guide provides an in-depth overview of its chemical synonyms, applications, and relevant experimental methodologies. The tert-butyl ester protection of the C-terminus enhances the solubility of isoleucine in organic solvents and provides a stable yet readily cleavable protecting group, making it an invaluable building block for the synthesis of complex peptides and active pharmaceutical ingredients.

Nomenclature and Synonyms

The compound is known by various names in chemical literature, ranging from common abbreviations to systematic IUPAC names. Understanding these synonyms is crucial for effective literature searches and chemical sourcing.

Identifier Type Identifier Citation
Common Abbreviation This compound[1][2][3][4]
L-Ile-OtBu·HCl[5]
H-L-Ile-OtBu Hydrochloride
Systematic Name L-Isoleucine tert-butyl ester hydrochloride
L-Isoleucine t-butyl ester hydrochloride
tert-Butyl L-isoleucinate hydrochloride
IUPAC Name tert-butyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride
(2S,3S)-2-amino-3-methyl-pentanoic acid tert-butyl ester hydrochloride
CAS Registry Number 69320-89-4
Related CAS Number 119483-46-4 (for H-Allo-Ile-OtBu.HCl)

Physicochemical Properties

Property Value Citation
Molecular Formula C10H21NO2·HCl
Molecular Weight 223.74 g/mol
Appearance White to almost white powder or crystal
Purity >98.0% (TLC)(N)
Solubility Soluble in methanol

Applications in Research and Development

Peptide Synthesis

This compound is a fundamental building block in both solution-phase and solid-phase peptide synthesis (SPPS). The tert-butyl ester group provides robust protection for the carboxylic acid functionality of isoleucine, preventing its participation in unwanted side reactions during peptide bond formation. This protecting group is stable under the basic conditions used for Fmoc deprotection in SPPS but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. The use of such derivatives is a standard strategy in modern drug development to create peptides with improved pharmacokinetic profiles and proteolytic stability.

Drug Development

As a derivative of an essential amino acid, this compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into peptide-based drugs can influence the compound's stability, bioavailability, and therapeutic efficacy. Non-canonical amino acid derivatives like this compound are critical for developing next-generation peptide drugs that can target protein-protein interactions previously considered "undruggable".

Role of Isoleucine in Cellular Signaling

While this compound itself is a synthetic building block, the amino acid it carries, isoleucine, plays a significant role in cellular signaling, particularly in the mTOR (mammalian target of rapamycin) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.

Isoleucine, along with other branched-chain amino acids (BCAAs) like leucine and valine, can activate the mTORC1 signaling complex. This activation is crucial for processes such as protein synthesis in various tissues. Studies have shown that isoleucine can independently stimulate the phosphorylation of key components of the mTOR pathway, leading to increased protein synthesis. Leucine is often considered the primary activator of mTORC1, sensing its cellular concentrations to trigger downstream signaling.

dot

mTOR_Signaling cluster_BCAAs BCAAs Isoleucine Isoleucine BCAAs Branched-Chain Amino Acids Leucine Leucine mTORC1 mTORC1 BCAAs->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes

Caption: Role of Isoleucine in the mTOR Signaling Pathway.

Experimental Protocols

The following sections provide a general overview of the synthesis, purification, and characterization of this compound based on established chemical principles and information from related syntheses.

Synthesis of L-Isoleucine tert-Butyl Ester Hydrochloride

A common method for the preparation of amino acid tert-butyl esters involves the reaction of the amino acid with tert-butyl acetate in the presence of an acidic catalyst, such as perchloric acid.

Materials:

  • L-Isoleucine

  • tert-Butyl acetate

  • Perchloric acid (70%)

  • Di-tert-butyl dicarbonate (Boc-anhydride)

  • Sodium hydroxide

  • Hydrochloric acid (in a suitable solvent like diethyl ether or dioxane)

  • Organic solvents (e.g., dichloromethane, diethyl ether)

Procedure:

  • N-protection of L-Isoleucine: To prevent side reactions at the amino group, it is often protected first, for example, with a Boc group. L-isoleucine is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water) and the pH is adjusted to be basic with sodium hydroxide. Boc-anhydride is then added, and the reaction is stirred until completion.

  • Esterification: The N-Boc-L-isoleucine is then dissolved in a suitable organic solvent like dichloromethane or tert-butyl acetate. A strong acid catalyst, such as perchloric acid, is added. The reaction mixture is stirred at room temperature for a specified period (e.g., 18-24 hours) to facilitate the esterification of the carboxylic acid with the tert-butyl group.

  • Work-up and Deprotection: The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The Boc protecting group is then removed under acidic conditions, typically by dissolving the intermediate in a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

  • Isolation of the Hydrochloride Salt: The final product, L-Isoleucine tert-butyl ester hydrochloride, is typically precipitated from the solution, collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

dot

Synthesis_Workflow Start L-Isoleucine N_Protection N-Protection (e.g., with Boc-anhydride) Start->N_Protection Esterification Esterification (tert-butyl acetate, acid catalyst) N_Protection->Esterification Deprotection N-Deprotection (HCl in organic solvent) Esterification->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: General workflow for the synthesis of this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and diethyl ether, to obtain a product of high purity.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the molecule. Specific chemical shifts and coupling constants for the protons and carbons of the isoleucine and tert-butyl groups should be observed.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl and the amine hydrochloride.

Conclusion

L-Isoleucine tert-butyl ester hydrochloride is a versatile and indispensable reagent in modern organic and medicinal chemistry. Its favorable properties make it a key building block for the synthesis of a wide range of peptides and pharmaceutical agents. A thorough understanding of its nomenclature, applications, and handling is essential for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Core Principles of Using H-Ile-OtBu.HCl in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl) in peptide chemistry. It covers its role in both solid-phase and solution-phase peptide synthesis, detailing experimental protocols, and presenting key data for successful implementation in research and development.

Introduction to this compound in Peptide Synthesis

L-Isoleucine tert-butyl ester hydrochloride is a protected amino acid derivative crucial for the synthesis of peptides. The tert-butyl (tBu) ester serves as a protecting group for the C-terminal carboxylic acid of isoleucine. This protection is vital to prevent the carboxyl group from participating in unwanted side reactions during peptide bond formation. The hydrochloride salt form enhances the compound's stability and handling properties.

In the widely adopted Fmoc/tBu orthogonal strategy for solid-phase peptide synthesis (SPPS), the tert-butyl group provides side-chain protection that is stable to the basic conditions used for Nα-Fmoc group removal (typically with piperidine) but is readily cleaved under acidic conditions (usually with trifluoroacetic acid, TFA) during the final cleavage of the peptide from the resin.[1][2] While this compound itself, with a free amino group, is not directly used for chain elongation in SPPS to avoid self-condensation, its Nα-protected form (e.g., Fmoc-Ile-OH) is a standard building block. The principles of OtBu protection and deprotection are directly applicable. This compound finds its primary utility in solution-phase peptide synthesis and in the preparation of peptide fragments for convergent synthesis approaches.[3][4]

Physicochemical Properties and Handling

Proper handling and storage of this compound are essential for maintaining its integrity and ensuring successful synthetic outcomes.

PropertyValueCitation(s)
Chemical Name L-Isoleucine tert-butyl ester hydrochloride
Molecular Formula C₁₀H₂₂ClNO₂
Molecular Weight 223.74 g/mol
CAS Number 69320-89-4
Appearance White to off-white solid
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone
Storage Conditions Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)
Purity (Typical) ≥98%

Core Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu Strategy

The tert-butyl ester protection is a cornerstone of the Fmoc/tBu orthogonal protection scheme in SPPS.[5] Although Nα-Fmoc-Ile-OH is the building block used for elongation, the principles governing the OtBu group are central. Isoleucine is a β-branched amino acid, which can present steric hindrance during coupling, potentially leading to lower yields.

Orthogonal_Protection PeptideResin Peptide-Resin (Free N-terminus) Coupling Coupling (e.g., HCTU, DIPEA) PeptideResin->Coupling FmocProtected Fmoc-AA-OH (Side-chain-OtBu) FmocProtected->Coupling ElongatedPeptide Elongated Peptide-Resin (N-Fmoc, Side-chain-OtBu) Coupling->ElongatedPeptide FmocDeprotection Fmoc Deprotection (20% Piperidine in DMF) ElongatedPeptide->FmocDeprotection FinalCleavage Final Cleavage & Deprotection (TFA Cocktail) ElongatedPeptide->FinalCleavage FmocDeprotection->PeptideResin Next Cycle FinalPeptide Final Deprotected Peptide FinalCleavage->FinalPeptide

Orthogonal protection scheme in Fmoc/tBu SPPS.

This protocol outlines a single coupling cycle for adding an Nα-Fmoc protected isoleucine to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3-5 times).

    • Confirm complete deprotection using a Kaiser test (beads should turn dark blue).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of Fmoc-Ile-OH and 3.9 equivalents of a coupling agent (e.g., HCTU) in DMF.

    • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution for pre-activation.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. For sterically hindered amino acids like isoleucine, a double coupling may be necessary if the initial coupling is incomplete.

    • Monitor the reaction completion with a Kaiser test (beads should be yellow/colorless).

  • Washing: Wash the resin with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

SPPS_Workflow start Start with Peptide-Resin (N-Fmoc protected) swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 kaiser1 Kaiser Test (Check for free amine) wash1->kaiser1 activate Activate Fmoc-Ile-OH (HCTU/DIPEA in DMF) kaiser1->activate Positive couple Couple to Resin activate->couple wash2 Wash (DMF, DCM) couple->wash2 kaiser2 Kaiser Test (Check for completion) wash2->kaiser2 next_cycle Proceed to Next Cycle kaiser2->next_cycle Negative double_couple Repeat Coupling Step kaiser2->double_couple Positive double_couple->couple

Workflow for a single amino acid coupling cycle in SPPS.
Solution-Phase Peptide Synthesis

This compound is well-suited for solution-phase synthesis, where it serves as the C-terminal amino acid with a protected carboxyl group. It is coupled with an Nα-protected amino acid.

This protocol describes the synthesis of a dipeptide using this compound and Fmoc-Ala-OH with EDC/HOBt as coupling reagents.

  • Preparation of the Amine Component:

    • Dissolve 1.1 equivalents of this compound in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add 1.2 equivalents of DIPEA and stir for 15 minutes to generate the free amine.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve 1.0 equivalent of Fmoc-Ala-OH, 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), and 1.1 equivalents of 1-Hydroxybenzotriazole (HOBt) in anhydrous DCM.

    • Stir this mixture at 0°C for 20 minutes.

  • Coupling Reaction:

    • Add the activated carboxylic acid solution to the free amine solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography on silica gel.

Solution_Phase_Workflow start Start prep_amine Prepare Free Amine: This compound + DIPEA in DCM start->prep_amine prep_acid Activate Carboxylic Acid: Fmoc-Ala-OH + EDC/HOBt in DCM start->prep_acid couple Combine and Stir (12-24h at RT) prep_amine->couple prep_acid->couple monitor Monitor by TLC couple->monitor workup Aqueous Work-up (HCl, NaHCO3, Brine) monitor->workup Complete purify Purify by Chromatography workup->purify end Fmoc-Ala-Ile-OtBu purify->end

Workflow for solution-phase dipeptide synthesis.

Deprotection of the Tert-Butyl Ester

The final step in many peptide syntheses involving tBu protection is the removal of these groups to yield the free carboxylic acid. This is typically achieved simultaneously with cleavage from the resin in SPPS.

Cleavage Cocktails

The composition of the cleavage cocktail is critical and depends on the amino acid composition of the peptide. Scavengers are added to the TFA to "scavenge" the reactive tert-butyl cations generated during deprotection, which could otherwise lead to side reactions, particularly with sensitive residues like Tryptophan, Methionine, and Cysteine.

Reagent CocktailCompositionApplication NotesCitation(s)
Standard 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)A general-purpose, non-malodorous cocktail suitable for most peptides without sensitive residues.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn "odorless" alternative to Reagent K, particularly useful for peptides with trityl-protected residues.
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄ISpecifically designed to prevent the oxidation of methionine residues during cleavage.
Experimental Protocol: Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Reaction:

    • Add the appropriate cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitation and Washing:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

    • Centrifuge to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and byproducts.

  • Drying: Dry the final peptide pellet under vacuum.

Data Presentation: Purity and Yield Considerations

The success of a peptide synthesis is ultimately determined by the purity and yield of the final product. For peptides containing sterically hindered residues like isoleucine, coupling efficiencies can be lower than for other amino acids.

ParameterTypical ValuesFactors Influencing OutcomeCitation(s)
Coupling Efficiency 95-99% (may be lower for hindered residues)Coupling reagent, reaction time, temperature, presence of aggregating sequences, double coupling.
Crude Peptide Purity (SPPS) 70-95% (dependent on peptide length and sequence)Coupling efficiency at each step, side reactions, effectiveness of cleavage and deprotection.
Final Purity (after HPLC) >98%Efficiency of the purification method (e.g., RP-HPLC).
Overall Yield (SPPS) 10-50% (highly variable)Cumulative efficiency of all coupling and deprotection steps, losses during cleavage, precipitation, and purification.

Purity is typically assessed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), with detection at 210-230 nm, coupled with mass spectrometry to confirm the molecular weight of the desired product and identify any impurities.

Conclusion

This compound and the principles of tert-butyl ester protection are integral to modern peptide synthesis. A thorough understanding of its application in both solid-phase and solution-phase methodologies, coupled with careful selection of protocols, coupling reagents, and cleavage conditions, is essential for the successful synthesis of high-purity peptides. This guide provides the foundational knowledge and practical protocols to empower researchers in their peptide-based drug discovery and development efforts.

References

H-Ile-OtBu.HCl: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the safety data and handling precautions for L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), a common amino acid derivative used in peptide synthesis and other research applications.[1] This document is intended for laboratory personnel, researchers, and professionals in the field of drug development who handle this compound.

Chemical and Physical Properties

This compound is the hydrochloride salt of the tert-butyl ester of L-isoleucine.[1] The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of the amino acid. Key identification and physical properties are summarized below.

Table 1: Compound Identification

IdentifierValue
Chemical Name L-Isoleucine tert-butyl ester hydrochloride
Synonyms This compound, Ile-OtBu.HCl, tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride
CAS Number 69320-89-4
Molecular Formula C₁₀H₂₂ClNO₂
Molecular Weight 223.74 g/mol [2][3][4]
Appearance White to off-white solid

Table 2: Physical and Chemical Data

PropertyValue
Melting Point 160 °C
Boiling Point 222.4 °C at 760 mmHg
Flash Point 90.3 °C
Solubility Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, and Methanol (50 mg/mL).
Vapor Pressure 0.102 mmHg at 25 °C

Safety and Hazard Information

While some suppliers state no known specific hazards, it is crucial to handle this compound with the standard precautions for laboratory chemicals. The primary hazards are associated with inhalation, skin and eye contact, and ingestion of the solid material.

Table 3: GHS Hazard Statements (Potential)

HazardStatement
Acute Toxicity, Oral May be harmful if swallowed.
Acute Toxicity, Inhalation May be harmful if inhaled. May cause respiratory tract irritation.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause eye irritation.

Note: Specific GHS classifications may vary by supplier. Always refer to the vendor-specific Safety Data Sheet (SDS).

Table 4: Toxicological Data

TestResult
LD50 (Oral) No data available
LD50 (Dermal) No data available
LC50 (Inhalation) No data available

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is essential to minimize risk. The following is a general workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage prep Consult SDS and Perform Risk Assessment ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Gloves (Nitrile) prep->ppe setup Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->setup weigh Weigh Solid Carefully to Avoid Dust Generation setup->weigh dissolve Dissolve in an Appropriate Solvent weigh->dissolve spill Spill Cleanup: - Absorb with Inert Material - Place in Sealed Container dissolve->spill decon Decontaminate Work Area spill->decon waste Dispose of Waste According to Institutional and Local Regulations decon->waste store Store in a Tightly Sealed Container in a Cool, Dry Place waste->store

Caption: Safe Handling Workflow for this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Skin Protection: A standard laboratory coat and nitrile gloves should be worn.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.

Experimental Protocols: General Best Practices

While specific experimental protocols will vary, the following are general best practices for incorporating this compound into a typical peptide synthesis workflow.

General Protocol for Use in Solid-Phase Peptide Synthesis (SPPS):

  • Resin Swelling: Swell the synthesis resin in a suitable solvent (e.g., DMF) in the reaction vessel.

  • Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound and a coupling agent (e.g., HBTU, HATU) in a suitable solvent (e.g., DMF).

    • Add a base (e.g., DIPEA, NMM) to neutralize the hydrochloride salt and activate the amino acid.

    • Add the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Allow the coupling reaction to proceed for the specified time.

  • Washing: Wash the resin to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

The logical flow for a single coupling step in SPPS is illustrated below.

SPPS_Coupling_Workflow cluster_activation Amino Acid Activation start Start: Resin-Bound Peptide (Fmoc-Protected) deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection wash1 Wash Resin deprotection->wash1 coupling Add Activated H-Ile-OtBu to Resin wash1->coupling h_ile This compound activation Activate in Solvent (DMF) h_ile->activation reagents Coupling Reagents (e.g., HBTU, DIPEA) reagents->activation activation->coupling wash2 Wash Resin coupling->wash2 end End: Elongated Peptide (Fmoc-Protected) wash2->end

Caption: Single Amino Acid Coupling Step in SPPS.

First Aid and Emergency Procedures

Table 5: First Aid Measures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Spill Response:

In the event of a spill, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperatures may vary, with some suppliers suggesting refrigeration (-20°C for long-term storage).

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.

By adhering to the guidelines outlined in this document, researchers can safely handle this compound and minimize the risk of exposure in the laboratory. Always consult the most recent version of the Safety Data Sheet from your supplier for the most detailed and up-to-date information.

References

The Pivotal Role of Isoleucine Derivatives in Biochemical Research and Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucine, an essential branched-chain amino acid (BCAA), is fundamental to numerous physiological processes, including protein synthesis, metabolic regulation, and immune function.[1] Beyond its natural role, the chemical modification of isoleucine has given rise to a diverse array of derivatives with significant applications in biochemistry, pharmaceutical development, and materials science. These derivatives serve as critical tools for elucidating complex biological pathways, act as therapeutic agents, and contribute to the development of novel biomaterials. This technical guide provides a comprehensive overview of the fundamental applications of isoleucine derivatives, with a focus on their roles in signaling pathways, as diagnostic markers, and as inhibitors of key enzymatic processes. Detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows are presented to support researchers and drug development professionals in this dynamic field.

I. Isoleucine Derivatives in Biochemical Research

Isoleucine derivatives are invaluable tools in biochemical and biomedical research, enabling the study of protein structure and function, metabolic pathways, and cellular signaling.

Probing Protein Structure and Dynamics with Isotopically Labeled Isoleucine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure and dynamics at atomic resolution. Selective isotopic labeling of amino acid residues, such as isoleucine, simplifies complex NMR spectra and provides specific probes to investigate protein-ligand interactions and conformational changes.

Experimental Protocol: Selective Isotopic Labeling of Isoleucine for NMR Spectroscopy

This protocol describes the production of highly deuterated, uniformly ¹⁵N- and ¹³C-labeled proteins with selective incorporation of isotope labels into the methyl groups of isoleucine residues. This is achieved by adding isotopically labeled α-ketobutyrate, a biosynthetic precursor of isoleucine, to the bacterial growth medium.[2][3]

  • Culture Preparation:

    • Inoculate several colonies of E. coli expressing the protein of interest into 10 mL of M9-H₂O minimal medium.

    • Incubate for 8 hours at 37°C with shaking.

    • Transfer 250 µL of the culture to 10 mL of fresh M9-D₂O minimal medium and shake overnight at 37°C.[3]

  • Protein Expression and Labeling:

    • At a cell density of ~2.5, transfer the culture to a final volume of 300 mL M9-D₂O medium supplemented with 1 g/L ¹⁵NH₄Cl and 3 g/L of a ¹²C₆-D-glucose.[3]

    • Grow the cells until the OD₆₀₀ reaches 0.7.

    • Approximately 1 hour before induction, add 130 mg/L of [3-¹³C, 4,4,4-²H₃] 2-ketobutyrate.

    • Induce protein expression with 0.4 mM IPTG.

  • Protein Purification:

    • Harvest cells by centrifugation.

    • Lyse the cells by sonication and clarify the lysate by centrifugation.

    • Purify the protein from the supernatant using an appropriate method, such as Ni²⁺ affinity chromatography for His-tagged proteins.

This method results in proteins where the isoleucine residues are specifically labeled, allowing for detailed analysis of their role in protein structure and function by NMR.

Alloisoleucine: A Key Biomarker for Maple Syrup Urine Disease (MSUD)

Alloisoleucine, a diastereomer of isoleucine, is a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder characterized by the inability to metabolize BCAAs. In healthy individuals, alloisoleucine is present in only trace amounts, but its concentration is significantly elevated in MSUD patients, making it a reliable diagnostic marker.

Experimental Protocol: Measurement of Alloisoleucine in Plasma for MSUD Diagnosis

This protocol outlines a method for the quantitative analysis of alloisoleucine and other BCAAs in plasma samples using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Mix 500 µL of plasma with 500 µL of 10% sulphosalicylic acid.

    • Vortex the mixture for 5-10 seconds.

    • Incubate at 4°C for 10 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to an HPLC vial for injection.

  • HPLC Analysis:

    • Use an HPLC system equipped with a UV detector.

    • An injection volume of 40 µL is loaded into the system.

    • Data is processed using appropriate software.

A plasma concentration of L-alloisoleucine above 5 µmol/L is considered a sensitive and specific indicator for all forms of MSUD.

Below is a diagram illustrating the diagnostic workflow for MSUD, highlighting the central role of alloisoleucine measurement.

MSUD_Diagnosis_Workflow Start Newborn Screening (Tandem Mass Spectrometry) Elevated_BCAA Elevated BCAA Levels (Leucine, Isoleucine, Valine) Start->Elevated_BCAA Positive Screen Confirmatory_Test Confirmatory Plasma Amino Acid Analysis Elevated_BCAA->Confirmatory_Test Alloisoleucine_Measurement Quantification of Alloisoleucine Confirmatory_Test->Alloisoleucine_Measurement Diagnosis MSUD Diagnosis Alloisoleucine_Measurement->Diagnosis Alloisoleucine > 5 µmol/L No_MSUD Other Metabolic Disorders or False Positive Alloisoleucine_Measurement->No_MSUD Alloisoleucine ≤ 5 µmol/L

MSUD Diagnostic Workflow

II. Isoleucine Derivatives in Drug Development

The unique structural and chemical properties of isoleucine derivatives make them attractive candidates for drug development, particularly as enzyme inhibitors and modulators of signaling pathways.

Thiaisoleucine: An Antagonist of Protein Synthesis

Thiaisoleucine is an isoleucine analog where the gamma-methylene group is replaced by a sulfur atom. It acts as a competitive inhibitor of isoleucine in protein synthesis. Thiaisoleucine is activated by isoleucyl-tRNA synthetase (IleRS) and transferred to tRNAIle, thereby inhibiting the incorporation of isoleucine into polypeptides. This property makes thiaisoleucine and its derivatives potential antimicrobial and antimalarial agents.

Isoleucine Hydroxamate: An Inhibitor of Isoleucine Metabolism

Isoleucine hydroxamate acts as an antagonist of isoleucine, inhibiting the growth of microorganisms like Serratia marcescens. It exerts its effect by inhibiting L-threonine dehydratase, an enzyme in the isoleucine biosynthetic pathway, and by causing derepression of the isoleucine-valine biosynthetic enzymes.

Experimental Protocol: Synthesis of Hydroxamic Acids

A general method for the synthesis of hydroxamic acids from carboxylic acids involves the activation of the carboxylic acid followed by reaction with hydroxylamine.

  • Activation of Carboxylic Acid:

    • A carboxylic acid can be activated using reagents like cyanuric chloride.

  • Reaction with Hydroxylamine:

    • The activated carboxylic acid is then reacted with hydroxylamine to form the corresponding hydroxamic acid.

This method can be adapted for the synthesis of isoleucine hydroxamate.

Isoleucine Derivatives as Anticancer Agents

Recent studies have explored the potential of isoleucine derivatives as anticancer agents. For instance, high doses of isoleucine have been shown to suppress the proliferation of lung cancer cells by stabilizing the tumor suppressor protein PTEN in the nucleus.

III. Isoleucine Derivatives in Cellular Signaling

Isoleucine and its derivatives play a significant role in modulating key cellular signaling pathways, including the mTOR and insulin signaling pathways.

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) is activated by amino acids, including isoleucine and leucine. Isoleucine-dependent activation of mTORC1 signaling is crucial for the function of regulatory T cells (Tregs).

Experimental Protocol: In Vitro mTORC1 Kinase Assay

This protocol allows for the measurement of mTORC1 activity in response to stimuli such as amino acids.

  • Immunoprecipitation of mTORC1:

    • Lyse cells in a buffer containing 0.3% CHAPS.

    • Incubate cell lysates with an antibody against a component of mTORC1 (e.g., Raptor).

    • Capture the antibody-mTORC1 complex using Protein G beads.

  • Kinase Assay:

    • Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer.

    • Initiate the reaction by adding an assay start buffer containing ATP and a purified substrate (e.g., GST-4E-BP1).

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding sample buffer.

  • Analysis:

    • Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

The following diagram illustrates the role of isoleucine in the activation of the mTORC1 signaling pathway.

mTOR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Isoleucine Isoleucine SLC7A5 SLC7A5/SLC3A2 (Amino Acid Transporter) Isoleucine->SLC7A5 Uptake Rag_GTPases Rag GTPases SLC7A5->Rag_GTPases Activates mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome & Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes EIF4EBP1->Protein_Synthesis Inhibits when unphosphorylated Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Isoleucine in mTORC1 Signaling
The PTEN Signaling Pathway

The tumor suppressor PTEN (phosphatase and tensin homolog) is a critical negative regulator of the PI3K/Akt signaling pathway. High concentrations of isoleucine have been shown to promote the nuclear localization and stability of PTEN, thereby suppressing tumor cell proliferation. This effect is mediated by the interaction of isoleucyl-tRNA synthetase (IARS) with PTEN.

The diagram below depicts the proposed mechanism of isoleucine-mediated PTEN stabilization.

PTEN_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoleucine High Isoleucine IARS IARS Isoleucine->IARS Binds to PTEN_cyto PTEN IARS->PTEN_cyto Interacts with Ubiquitination Ubiquitination IARS->Ubiquitination Inhibits PTEN_cyto->Ubiquitination Targeted for PTEN_nucl PTEN PTEN_cyto->PTEN_nucl Nuclear Import Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Tumor_Suppression Tumor Suppression (e.g., cell cycle arrest) PTEN_nucl->Tumor_Suppression Promotes

Isoleucine-Mediated PTEN Stabilization
Insulin Signaling

Amino acids, including isoleucine, are necessary for the full activation of insulin-induced mTOR signaling and protein synthesis in skeletal muscle. While insulin is a primary driver of the PI3K/Akt pathway, the presence of amino acids is required for the downstream activation of mTORC1.

IV. Quantitative Data on Isoleucine Derivative Bioactivity

The following tables summarize key quantitative data on the bioactivity of isoleucine and its derivatives.

Derivative Application Parameter Value Reference
L-AlloisoleucineMSUD DiagnosisPlasma concentration in healthy adults (mean ± SD)1.9 ± 0.6 µmol/L
L-AlloisoleucineMSUD DiagnosisPlasma concentration in healthy children (3-11 years, mean ± SD)1.6 ± 0.4 µmol/L
L-AlloisoleucineMSUD DiagnosisPlasma concentration in healthy infants (<3 years, mean ± SD)1.3 ± 0.5 µmol/L
L-AlloisoleucineMSUD DiagnosisDiagnostic cutoff for MSUD> 5 µmol/L
ThiaisoleucineAntimalarialInhibition of P. falciparum growthIC₅₀ depends on exogenous isoleucine concentration
Isoleucine AnalogsAnticancerVariesVaries

V. Conclusion

Isoleucine derivatives represent a versatile and powerful class of molecules with broad applications in biochemistry and drug development. From their use as specific probes in NMR spectroscopy to their role as diagnostic markers for metabolic diseases and their potential as therapeutic agents, these compounds continue to drive innovation in life sciences research. The detailed protocols and data presented in this guide are intended to facilitate further exploration of the fundamental applications of isoleucine derivatives and to support the development of novel diagnostic and therapeutic strategies. As our understanding of the intricate roles of these molecules in cellular processes deepens, so too will their impact on human health and disease.

References

Methodological & Application

Application Notes and Protocols for H-Ile-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme that offers mild reaction conditions and high yields.[1][2] H-Ile-OtBu.HCl, or L-Isoleucine tert-butyl ester hydrochloride, is a key building block in this methodology, particularly for the synthesis of peptides with a C-terminal isoleucine residue. The tert-butyl ester provides acid-labile protection for the C-terminal carboxyl group, which is cleaved concurrently with the side-chain protecting groups during the final trifluoroacetic acid (TFA) treatment.[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in Fmoc-based SPPS.

Key Applications

The primary application of this compound is in the synthesis of peptides where isoleucine is the C-terminal amino acid. The tert-butyl ester protection of the C-terminus allows for the stepwise elongation of the peptide chain from the N-terminus without the risk of side reactions at the C-terminal carboxyl group. This strategy is particularly useful for:

  • Synthesis of linear peptides: For research in proteomics, drug discovery, and immunology.

  • Preparation of peptide fragments for convergent synthesis: Protected peptide fragments can be synthesized on a solid support, cleaved, and then used in solution-phase ligation to construct larger proteins.[5]

Experimental Protocols

The following protocols outline the key steps for incorporating this compound as the first amino acid onto a resin and the subsequent peptide elongation.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is designed for loading the first amino acid onto a highly acid-labile resin, which allows for the eventual cleavage of the peptide with preserved side-chain protecting groups if desired.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • This compound

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.0-1.6 mmol/g loading capacity) in DCM (10-15 mL) for 30-60 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate vial, dissolve this compound (2.0-3.0 equivalents relative to resin loading) in DCM (10 mL).

  • Neutralization: Add DIEA (2.0-3.0 equivalents) to the amino acid solution and stir for 5-10 minutes at room temperature to neutralize the hydrochloride salt.

  • Loading: Drain the DCM from the swollen resin and add the neutralized H-Ile-OtBu solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIEA (17:2:1, v/v/v) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin thoroughly with DCM (3 x 15 mL), DMF (3 x 15 mL), and finally DCM (3 x 15 mL).

  • Drying: Dry the resin under vacuum. The loading efficiency can be determined gravimetrically or by a substitution test.

Protocol 2: Standard Fmoc-SPPS Cycle for Peptide Elongation

This protocol describes a typical cycle for adding the subsequent Fmoc-protected amino acids to the resin-bound isoleucine.

Materials:

  • H-Ile-OtBu-2-CTC resin (from Protocol 1)

  • Fmoc-protected amino acids

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

  • DIEA

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the H-Ile-OtBu-resin in DMF (10-15 mL/g of resin) for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove residual piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.

  • Amino Acid Activation: In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts. A Kaiser test should be performed to confirm the completion of the coupling (negative result). If the coupling is incomplete, a second coupling can be performed.

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the completed peptide from the resin and removing the tert-butyl based side-chain protecting groups.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). The volume should be sufficient to swell the resin (approximately 10 mL per gram of resin).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the protocols described above. These values may require optimization based on the specific peptide sequence and scale of the synthesis.

Table 1: Reagent Equivalents for this compound Loading on 2-CTC Resin

ReagentEquivalents (relative to resin loading)
This compound2.0 - 3.0
DIEA2.0 - 3.0

Table 2: Standard Fmoc-SPPS Cycle Parameters

StepReagent/SolventVolumeDuration
Resin SwellingDMF10-15 mL/g resin30-60 min
Fmoc Deprotection20% Piperidine in DMF10 mL/g resin2 x 10-15 min
Washing (post-deprotection)DMF, DCM10-15 mL/g resin5-7x, 3-5x
Amino Acid CouplingFmoc-AA (3-5 eq), Coupling Reagents (3-5 eq), DIEA (6-10 eq) in DMF5-10 mL/g resin1-2 hours
Washing (post-coupling)DMF, DCM10-15 mL/g resin5-7x, 3-5x

Table 3: Cleavage and Deprotection Parameters

ParameterValue
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)
Cocktail Volume10 mL/g resin
Reaction Time2-4 hours
Precipitation SolventCold Diethyl Ether (10x volume of filtrate)

Visualizations

Experimental Workflow for SPPS using this compound

SPPS_Workflow cluster_prep Resin Preparation & Loading cluster_synthesis Peptide Elongation Cycle cluster_cleavage Cleavage & Purification Resin 2-CTC Resin Swell_Resin Swell Resin in DCM Resin->Swell_Resin Load_HIle Load H-Ile-OtBu onto Resin Swell_Resin->Load_HIle HIle_Prep Prepare & Neutralize This compound with DIEA HIle_Prep->Load_HIle Cap_Resin Cap Unreacted Sites Load_HIle->Cap_Resin Wash_Dry_1 Wash & Dry Resin Cap_Resin->Wash_Dry_1 Start_Cycle Start Elongation Cycle Wash_Dry_1->Start_Cycle Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start_Cycle->Fmoc_Deprotect Wash_2 Wash (DMF, DCM) Fmoc_Deprotect->Wash_2 Couple_AA Couple next Fmoc-AA (Activation & Coupling) Wash_2->Couple_AA Wash_3 Wash (DMF, DCM) Couple_AA->Wash_3 Kaiser_Test Kaiser Test Wash_3->Kaiser_Test Kaiser_Test->Couple_AA Incomplete (Recouple) Repeat_Cycle Repeat for next AA Kaiser_Test->Repeat_Cycle Coupling Complete Repeat_Cycle->Fmoc_Deprotect End_Synthesis End Synthesis Repeat_Cycle->End_Synthesis Last AA Coupled Cleave_Peptide Cleave with TFA Cocktail End_Synthesis->Cleave_Peptide Precipitate Precipitate in Cold Ether Cleave_Peptide->Precipitate Isolate_Dry Isolate & Dry Crude Peptide Precipitate->Isolate_Dry Purify Purify by RP-HPLC Isolate_Dry->Purify

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Logical Relationship of Fmoc/tBu Orthogonal Protection Strategy

Orthogonal_Protection cluster_cycle Elongation Cycle cluster_final Final Cleavage Peptide_Resin Growing Peptide on Resin (Fmoc-AA...-Ile-OtBu-Resin) Fmoc_Removal Fmoc Removal (Base Labile) Peptide_Resin->Fmoc_Removal Piperidine tBu_Removal tBu & Side-Chain Protecting Group Removal (Acid Labile) Peptide_Resin->tBu_Removal TFA Coupling Next Fmoc-AA Coupling Fmoc_Removal->Coupling Coupling->Peptide_Resin Chain Elongation

Caption: Orthogonal protection and deprotection in Fmoc/tBu SPPS.

References

Application Notes and Protocols for the Standard Coupling Reaction of H-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coupling of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl) with an N-protected amino acid. The formation of this peptide bond is a critical step in the synthesis of peptides and peptidomimetics. The protocols outlined below are based on established peptide coupling methodologies and are intended to serve as a comprehensive guide. Optimization may be required for specific substrates and scales.

Overview of the Coupling Reaction

The coupling reaction involves the formation of an amide bond between the free amine of isoleucine tert-butyl ester and the carboxyl group of an N-protected amino acid. This process requires the activation of the carboxylic acid, which is typically achieved using a coupling reagent. Since this compound is a hydrochloride salt, the free amine must be liberated in situ using a non-nucleophilic base for the reaction to proceed effectively. The choice of coupling reagent, base, and solvent system can significantly influence the reaction's yield, purity, and the degree of racemization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the coupling of an N-protected amino acid with this compound using various common coupling reagents. These values are representative and may vary depending on the specific N-protected amino acid and reaction conditions.

N-Protected Amino Acid (Eq.)Coupling Reagent (Eq.)Additive (Eq.)Base (Eq.)SolventReaction Time (h)Typical Yield (%)
1.0HATU (1.1)-DIPEA (2.0)DMF2-490-98
1.0HBTU (1.1)HOBt (1.1)DIPEA (2.0)DMF4-885-95
1.0EDC·HCl (1.2)HOBt (1.2)DIPEA (2.2)DCM/DMF12-2480-90
1.0DIC (1.1)HOBt (1.1)DIPEA (2.0)DCM12-1880-90

Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, EDC·HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, DIC: N,N'-Diisopropylcarbodiimide, HOBt: Hydroxybenzotriazole, DIPEA: N,N-Diisopropylethylamine, DMF: Dimethylformamide, DCM: Dichloromethane.

Experimental Protocols

Prior to initiating any reaction, ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.

In Situ Liberation of the Free Amine

As this compound is a salt, the free amine must be generated for the coupling reaction to occur.[1] This is accomplished by adding a non-nucleophilic tertiary amine base.

Protocol:

  • Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.0-1.2 equivalents) dropwise while stirring.[1]

  • Stir the solution at 0 °C for 15-20 minutes before proceeding with the addition of the N-protected amino acid and coupling reagents.[1]

Coupling Protocol using HATU

HATU is a highly efficient coupling reagent, often resulting in rapid reactions and high yields, especially for sterically hindered amino acids.[1][2]

Materials:

  • N-protected amino acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid and HATU in anhydrous DMF.

  • In a separate flask, dissolve this compound in anhydrous DMF and add DIPEA. Stir for 15 minutes at room temperature to generate the free amine.

  • Add the solution of the activated N-protected amino acid to the this compound solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture can be worked up by pouring it into cold water to precipitate the product. The crude product can then be purified by recrystallization or flash column chromatography.

Coupling Protocol using EDC·HCl and HOBt

This is a widely used and cost-effective method for solution-phase peptide coupling.

Materials:

  • N-protected amino acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.2 eq)

  • Anhydrous DCM or DMF

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid, HOBt, and this compound in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA to the reaction mixture and stir for 15 minutes.

  • Add EDC·HCl in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the coupling reaction of an N-protected amino acid with this compound.

G cluster_prep Amine Preparation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification A Dissolve this compound in Anhydrous Solvent B Cool to 0 °C A->B C Add DIPEA (1.1 eq) B->C D Stir for 15-20 min C->D E Add N-Protected Amino Acid (1.0 eq) D->E F Add Coupling Reagent (e.g., HATU, 1.1 eq) E->F G Add Additional Base if required (e.g., DIPEA) F->G H Stir at Room Temperature (2-24 h) G->H I Monitor Reaction by TLC/HPLC H->I J Aqueous Work-up (Acid/Base Washes) I->J K Dry and Concentrate J->K L Purify by Chromatography K->L M Pure Dipeptide L->M Characterization

Caption: General workflow for the coupling of this compound.

References

Method for OtBu Deprotection from Isoleucine Residues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (OtBu) group is a widely utilized protecting group for the carboxylic acid side chain of aspartic acid, glutamic acid, and the hydroxyl groups of serine, threonine, and tyrosine in solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu orthogonal strategy.[1] Its stability under the basic conditions used for Fmoc removal and its lability to strong acids make it an ideal choice for protecting these reactive functionalities during peptide chain elongation.[1] This document provides detailed methods and protocols for the efficient deprotection of the OtBu group from isoleucine residues, a critical step in the synthesis of many therapeutic peptides and proteins. While isoleucine itself does not have a side chain requiring OtBu protection, it is often present in peptide sequences where other residues are deprotected, and the overall deprotection strategy must be compatible with its presence. The protocols provided are applicable to peptides containing isoleucine where other residues bear the OtBu protecting group.

The primary method for OtBu deprotection is acid-catalyzed cleavage, most commonly employing trifluoroacetic acid (TFA).[2] The process generates a stable tert-butyl cation, which must be effectively "scavenged" to prevent undesirable side reactions, such as the alkylation of sensitive residues like tryptophan, methionine, or cysteine.[3][4] This application note details standard and optimized TFA-based deprotection protocols and discusses the critical role of scavengers in ensuring high-yield and high-purity peptide production.

Data Presentation: Cleavage Cocktail Compositions

Effective OtBu deprotection is achieved using a "cleavage cocktail" containing a strong acid (typically TFA) and a combination of scavengers. The choice of cocktail depends on the amino acid composition of the peptide. The following table summarizes common cleavage cocktails used for the global deprotection of peptides, including the removal of OtBu groups.

Reagent CocktailComposition (v/v/w)Typical Reaction TimeRemarks
TFA/TIS/H₂O 95% TFA / 2.5% Triisopropylsilane / 2.5% H₂O1-4 hoursA general-purpose, non-malodorous cocktail suitable for most sequences, especially when Arg(Pbf) and Trp(Boc) are used.
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)1-4 hoursA universal and highly effective cocktail for peptides containing multiple sensitive residues like Cys, Met, and Trp. Phenol and thioanisole act as scavengers.
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% Triisopropylsilane (TIS)1-4 hoursAn "odorless" alternative to cocktails containing thiols, particularly useful for peptides with trityl-based protecting groups. It does not prevent the oxidation of methionine.
TFA/H₂O 95% TFA / 5% H₂O1-4 hoursSuitable for simple peptides without sensitive residues like Trp, Met, or Cys.
Low Concentration TFA 1-5% TFA in Dichloromethane (DCM)30-60 minutesUsed for cleavage from hyper-acid sensitive resins (e.g., 2-chlorotrityl) to yield protected peptide fragments where the OtBu group remains intact.

Experimental Protocols

Protocol 1: Solid-Phase OtBu Deprotection and Cleavage from Resin

This protocol describes the standard procedure for the simultaneous deprotection of the OtBu group and cleavage of the peptide from a solid support (e.g., Wang or Rink Amide resin).

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v)

  • Dichloromethane (DCM), peptide synthesis grade

  • Cold diethyl ether

  • Centrifuge tubes

  • Shaker or rocker

  • Nitrogen or argon gas line

Procedure:

  • Resin Preparation: Transfer the dried peptidyl-resin to a reaction vessel.

  • Washing: Wash the resin thoroughly with DCM (3 x 10 mL/g of resin) to remove any residual DMF.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the suspension at room temperature for 1-4 hours. The optimal time should be determined empirically for each peptide.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetonitrile with 0.1% TFA) for purification by reverse-phase HPLC.

Protocol 2: Solution-Phase OtBu Deprotection

This protocol is suitable for the deprotection of an OtBu-protected isoleucine derivative or a protected peptide fragment in solution.

Materials:

  • OtBu-protected isoleucine derivative or peptide fragment

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., Triisopropylsilane - TIS), if necessary

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the OtBu-protected compound in DCM (e.g., 10 mL per gram of substrate).

  • Deprotection: Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM). If the substrate contains other acid-sensitive groups or residues prone to alkylation, add a scavenger such as TIS (2-5 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quenching: Upon completion, carefully neutralize the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the deprotected product by column chromatography or recrystallization as needed.

Visualizations

Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of tert-Butyl Cation cluster_step3 Step 3: Scavenging Ile_OtBu Isoleucine-OtBu Protonated_Ester Protonated Ester Ile_OtBu->Protonated_Ester TFA_H TFA (H+) TFA_H->Protonated_Ester Deprotonated_Ile Isoleucine Protonated_Ester->Deprotonated_Ile Protonated_Ester->Deprotonated_Ile tBu_cation tert-Butyl Cation Protonated_Ester->tBu_cation Isobutane Isobutane tBu_cation->Isobutane TIS_cation Silylium Ion TIS Triisopropylsilane (TIS) TIS->Isobutane

Caption: Mechanism of TFA-mediated OtBu deprotection and scavenging.

Experimental_Workflow start Start: Peptidyl-Resin with OtBu wash_dcm Wash with DCM start->wash_dcm add_cocktail Add Cleavage Cocktail (TFA/Scavengers) wash_dcm->add_cocktail incubate Incubate (1-4h at RT) add_cocktail->incubate filter_precipitate Filter and Precipitate in Cold Ether incubate->filter_precipitate centrifuge_wash Centrifuge and Wash with Cold Ether filter_precipitate->centrifuge_wash dry Dry Crude Peptide centrifuge_wash->dry purify Purify by HPLC dry->purify end End: Purified Peptide purify->end

Caption: Experimental workflow for solid-phase OtBu deprotection.

Potential Side Reactions and Troubleshooting

The primary side reaction of concern during OtBu deprotection is the alkylation of nucleophilic amino acid side chains by the liberated tert-butyl cation.

  • Tryptophan: The indole side chain is highly susceptible to alkylation. The use of scavengers like TIS, water, and thioanisole is crucial to prevent this.

  • Methionine: The thioether side chain can be alkylated.

  • Cysteine: The free thiol group is a target for the tert-butyl cation.

  • Tyrosine: The phenolic ring can also be alkylated, though it is less reactive than tryptophan.

While isoleucine itself is not susceptible to side reactions from the tert-butyl cation, the choice of cleavage cocktail should always be dictated by the most sensitive residue in the peptide sequence. Incomplete deprotection can occur with insufficient reaction times or TFA concentrations, leading to a mixture of protected and deprotected peptides that can complicate purification. Monitoring a small-scale trial cleavage by HPLC is recommended to optimize the deprotection time for a new peptide.

Conclusion

The deprotection of the OtBu group is a robust and generally high-yielding reaction when appropriate conditions are employed. The use of a well-chosen TFA-based cleavage cocktail with effective scavengers is paramount for obtaining a high-purity peptide product, especially when sensitive amino acid residues are present in the sequence alongside isoleucine. The protocols and data presented here provide a comprehensive guide for researchers to successfully perform OtBu deprotection in the context of synthetic peptide chemistry.

References

Application Notes and Protocols for H-Ile-OtBu.HCl in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ile-OtBu.HCl, the hydrochloride salt of isoleucine tert-butyl ester, is a critical building block in peptide synthesis and various applications within drug discovery and development. Its protected carboxylic acid group, in the form of a tert-butyl ester, prevents unwanted side reactions during peptide chain elongation. Understanding the solubility and handling of this compound in common organic solvents is paramount for its effective use in synthetic protocols. These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), along with protocols for its dissolution and a brief overview of the biological relevance of isoleucine.

Data Presentation: Solubility of this compound

The solubility of this compound was determined in two common organic solvents, DMSO and DMF. The quantitative data is summarized in the table below for easy comparison.

SolventSolubilityMolar Concentration (approx.)Notes
DMSO 100 mg/mL[1]447 mMRequires sonication for complete dissolution. It is recommended to use newly opened DMSO as the solvent is hygroscopic, and water content can negatively impact solubility[1].
DMF SolubleNot Quantitatively DeterminedWhile specific quantitative data is not readily available, DMF is a widely used solvent for protected amino acids in peptide synthesis due to its excellent solvating properties[2][3]. This compound is expected to have good solubility in DMF, particularly in the context of preparing solutions for peptide coupling reactions.

Experimental Protocols

The following protocols provide a general guideline for the dissolution of this compound in DMSO and DMF. These can be adapted based on the specific requirements of the experimental setup, such as the desired final concentration and the subsequent application.

Protocol 1: Preparation of a Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound into a sterile vial.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of this compound).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the vial in an ultrasonic bath and sonicate for 10-15 minutes, or until the solid is completely dissolved[1]. The solution should be clear and free of any particulate matter.

  • If necessary, gentle warming (to no more than 37°C) can be applied in conjunction with sonication to aid dissolution.

  • Store the stock solution at -20°C or -80°C for long-term stability. Aliquoting the solution is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in DMF for Peptide Synthesis

Objective: To prepare a solution of this compound in DMF for use in a peptide coupling reaction.

Materials:

  • This compound (solid)

  • Anhydrous, peptide synthesis-grade N,N-Dimethylformamide (DMF)

  • Reaction vessel for peptide synthesis

  • Magnetic stirrer or shaker

Procedure:

  • In the reaction vessel, add the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMF to achieve the concentration required by the specific peptide synthesis protocol.

  • Stir or shake the mixture at room temperature until the solid is fully dissolved. For amino acid hydrochloride salts, complete dissolution in DMF is typically rapid.

  • If the subsequent reaction requires a neutralized form of the amino acid, a tertiary amine base (e.g., diisopropylethylamine - DIPEA) is typically added to the solution to neutralize the hydrochloride salt before the addition of coupling reagents.

  • Proceed with the peptide coupling reaction as per the established protocol.

Mandatory Visualization

Signaling Pathway: Role of Isoleucine in mTOR Activation

Isoleucine, the parent amino acid of this compound, is a branched-chain amino acid (BCAA) that plays a significant role in cellular metabolism and protein synthesis. One of the key signaling pathways regulated by BCAAs is the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival.

mTOR_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Isoleucine Isoleucine mTORC1 mTORC1 Isoleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Inhibits (when unphosphorylated) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Role of Isoleucine in the mTOR Signaling Pathway.

Experimental Workflow: Dissolution of this compound

The following diagram illustrates a general workflow for the dissolution of this compound in an organic solvent for subsequent use in research applications.

Dissolution_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_application Application Start Start Weigh Weigh this compound Start->Weigh Add_Solvent Add Solvent (DMSO or DMF) Weigh->Add_Solvent Mix Vortex/Stir Add_Solvent->Mix Sonicate Sonicate (if necessary) Mix->Sonicate Check Check for Complete Dissolution Sonicate->Check Check->Mix Not Dissolved Store Store Stock Solution (-20°C/-80°C) Check->Store Dissolved Use Use in Experiment Check->Use Dissolved

Caption: General workflow for dissolving this compound.

References

Application Notes and Protocols: Compatibility of H-Ile-OtBu.HCl with Boc-Based Synthesis Strategy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the compatibility of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl) within a tert-butyloxycarbonyl (Boc) based solid-phase peptide synthesis (SPPS) strategy. The core of this analysis revolves around the differential acid lability of the Nα-Boc protecting group and the C-terminal tert-butyl (tBu) ester. While both groups are susceptible to acid cleavage, the conditions for their removal can be optimized to allow for the successful incorporation of C-terminal isoleucine tert-butyl esters in Boc-SPPS. This note outlines the potential challenges, mitigation strategies, and provides detailed experimental protocols for researchers.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into a desired sequence on a solid support.[1][] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical and robust method for SPPS.[3] This strategy relies on the use of the acid-labile Boc group for the temporary protection of the α-amino group and more acid-stable benzyl-based protecting groups for the side chains.[3][4] The selective removal of the Boc group is typically achieved with a moderately strong acid, such as trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a much stronger acid, like hydrofluoric acid (HF).

This compound is a derivative of the amino acid isoleucine where the C-terminus is protected as a tert-butyl ester. The use of a C-terminal ester allows for solution-phase synthesis or fragment condensation strategies. However, its compatibility with the repetitive acid treatments in Boc-SPPS requires careful consideration due to the acid-sensitive nature of the tert-butyl ester.

The Core Challenge: Differential Acid Lability

The central issue in using this compound in Boc-SPPS is the relative stability of the Nα-Boc group versus the C-terminal tert-butyl ester under the acidic conditions required for Boc deprotection. Both protecting groups are cleaved by acid catalysis, proceeding through the formation of a stable tert-butyl cation.

The standard Boc deprotection step in SPPS involves treatment with 25-50% TFA in dichloromethane (DCM) for approximately 30 minutes. While this condition is optimized for rapid and complete removal of the Boc group, it can also lead to premature cleavage of the C-terminal tert-butyl ester. The extent of this premature cleavage is a critical factor that determines the overall yield and purity of the final peptide.

Quantitative Data Summary

The stability of the tert-butyl ester is significantly lower than that of benzyl-based side-chain protecting groups. The rate of cleavage of the tert-butyl ester is dependent on the concentration of TFA and the reaction time.

Protecting GroupReagent for CleavageTypical ConditionsRelative Stability
Nα-BocTrifluoroacetic Acid (TFA)25-50% TFA in DCM, 30 minLabile
C-terminal tert-Butyl EsterTrifluoroacetic Acid (TFA)~1-5% cleavage with 50% TFA in 30 minModerately Labile
Side-Chain Benzyl EstersHydrofluoric Acid (HF)Anhydrous HF, 0 °C, 1 hrStable to TFA

Note: The cleavage percentage of the tert-butyl ester is an estimate and can vary based on the specific peptide sequence and reaction conditions.

Mitigation Strategies

To minimize the premature cleavage of the C-terminal tert-butyl ester during Boc-SPPS, several strategies can be employed:

  • Use of Milder Deprotection Reagents: Instead of 50% TFA, a lower concentration (e.g., 25-33% TFA in DCM) can be used for the Boc deprotection steps. This will slow down the cleavage of the tert-butyl ester while still being effective for Boc removal.

  • Reduced Deprotection Times: The duration of the TFA treatment can be minimized. Monitoring the deprotection reaction closely (e.g., using a Kaiser test) can help in stopping the reaction as soon as the Boc group is completely removed.

  • Use of Alternative, Milder Acids: While less common in standard Boc-SPPS, the use of milder acids such as 4 M HCl in dioxane has been shown to selectively deprotect Nα-Boc groups in the presence of tert-butyl esters.

Experimental Protocols

Protocol for Boc-SPPS with H-Ile-OtBu as the C-terminal Residue

This protocol outlines the manual synthesis of a peptide with a C-terminal isoleucine tert-butyl ester.

Materials:

  • This compound

  • Boc-protected amino acids

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell the Merrifield resin in DCM for 1-2 hours.

  • First Amino Acid Loading (Not applicable for starting with H-Ile-OtBu): This protocol assumes the peptide will be synthesized and then cleaved from the resin, with the C-terminal Ile-OtBu added in the final solution-phase coupling if a larger peptide is desired. For incorporating Ile-OtBu directly onto a resin, a pre-loaded Ile resin would be used, and the final cleavage would yield a C-terminal acid. This protocol focuses on demonstrating the stability during chain elongation.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 33% TFA in DCM to the resin.

    • Agitate for 1-2 minutes and drain.

    • Add a fresh solution of 33% TFA in DCM and agitate for 20-25 minutes.

    • Drain the solution and wash the resin with DCM (3x).

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Add a solution of 10% DIEA in DCM and agitate for 5 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test.

    • Once complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final coupling, the peptide can be cleaved from the resin using a strong acid like HF, which will also cleave the C-terminal tert-butyl ester. If the tert-butyl ester needs to be preserved, milder cleavage methods would be required, which are generally not compatible with standard Boc/Bzl strategies.

Monitoring Premature Cleavage of the tert-Butyl Ester

To quantify the stability of the C-terminal tert-butyl ester, a small aliquot of the resin can be taken after a specific number of cycles. The peptide is then cleaved from this aliquot, and the resulting mixture is analyzed by HPLC and Mass Spectrometry to determine the ratio of the desired peptide with the C-terminal tert-butyl ester to the peptide with the free C-terminal carboxylic acid.

Visualizations

Boc_SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Nα-Boc Deprotection (e.g., 33% TFA in DCM) Neutralization Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization Wash Coupling Amino Acid Coupling (e.g., HBTU/HOBt) Neutralization->Coupling Wash Coupling->Deprotection Wash & Repeat End Final Peptide (with C-terminal OtBu) Coupling->End Final Cycle Start Resin-Bound Peptide (N-term Boc protected) Start->Deprotection

Caption: General workflow of a Boc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Cleavage_Scheme cluster_peptide Peptide on Resin cluster_deprotection Boc Deprotection Step cluster_products Potential Products Peptide Boc-AA(n)-...-AA(2)-Ile-OtBu TFA TFA/DCM Peptide->TFA Desired H2N-AA(n)-...-AA(2)-Ile-OtBu (Desired Product for next cycle) TFA->Desired Major Pathway Side_Product H2N-AA(n)-...-AA(2)-Ile-OH (Premature Cleavage) TFA->Side_Product Minor Pathway (Side Reaction)

Caption: Reaction scheme showing the desired deprotection and the potential side reaction of premature C-terminal tert-butyl ester cleavage.

Conclusion

The use of this compound in a Boc-based solid-phase peptide synthesis strategy is feasible but requires careful optimization of the deprotection conditions. By employing milder acidic conditions and minimizing exposure times, the premature cleavage of the C-terminal tert-butyl ester can be significantly reduced, allowing for the successful synthesis of peptides with a C-terminal isoleucine tert-butyl ester. Researchers should carefully monitor the synthesis to ensure the integrity of the C-terminal protecting group throughout the chain elongation process.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison and procedural guidance for the use of two common and highly effective coupling reagents, HBTU (O-(Benzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate), for the amide bond formation with L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl).

Isoleucine, a sterically hindered amino acid with a secondary carbon at its β-position, presents a moderate challenge for peptide coupling, making the choice of coupling reagent critical to ensure high yields, purity, and minimal racemization.

Introduction to Coupling Reagents

HBTU and HATU are aminium/uronium salt-based coupling reagents widely employed in both solution-phase and solid-phase peptide synthesis.[1][2] They facilitate the activation of the carboxylic acid of an N-protected amino acid, enabling efficient nucleophilic attack by the amino group of another amino acid or peptide fragment.

The primary difference between HBTU and HATU lies in the leaving group precursor incorporated into their structures: HBTU is based on 1-hydroxybenzotriazole (HOBt), while HATU is based on the more reactive 1-hydroxy-7-azabenzotriazole (HOAt).[3][4] The electron-withdrawing effect of the nitrogen atom in the pyridine ring of HOAt makes the resulting active ester more susceptible to nucleophilic attack, leading to faster reaction kinetics and a reduced risk of side reactions, including epimerization.[3] For challenging couplings, such as those involving sterically hindered amino acids, HATU is generally considered the superior reagent.

Comparative Data

While specific quantitative data for the coupling of a generic N-protected amino acid to this compound is not extensively published, the following tables summarize the expected performance of HBTU and HATU based on their known reactivity with sterically hindered amino acids and in challenging coupling scenarios.

Table 1: Performance Indicators for HBTU vs. HATU in Sterically Hindered Couplings

ParameterHBTUHATUReference
Typical Yield 85-95%90-99%
Typical Purity Good to ExcellentExcellent
Reaction Time 30-120 minutes15-60 minutes
Racemization Risk Low to ModerateVery Low

Table 2: Racemization Data for a Model Dipeptide Synthesis *

Coupling ReagentBaseDiastereomeric Ratio (L/D)
HBTUDIPEA98.7 / 1.3
HATUDIPEA99.1 / 0.9

*Data derived from a study on the effect of coupling reagents on α-C racemization of Fmoc-L-Ser(tBu)-OH with L-Leu-OtBu and serves as a representative comparison for sterically hindered couplings.

Reaction Mechanism

The fundamental mechanism for both HBTU and HATU involves the formation of a highly reactive active ester of the N-protected amino acid. This is achieved through the reaction of the carboxylate with the coupling reagent, facilitated by a non-nucleophilic base. The active ester is then readily attacked by the primary amine of H-Ile-OtBu to form the desired peptide bond.

G cluster_activation Activation Step cluster_coupling Coupling Step N_Protected_AA N-Protected Amino Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) N_Protected_AA->Carboxylate + Base Base Base (e.g., DIPEA) Active_Ester Active Ester (R-CO-OBt or R-CO-OAt) Carboxylate->Active_Ester + Coupling Reagent Coupling_Reagent Coupling Reagent (HBTU or HATU) Coupling_Reagent->Active_Ester Byproduct1 Tetramethylurea Active_Ester->Byproduct1 Peptide_Bond Dipeptide (R-CO-Ile-OtBu) Active_Ester->Peptide_Bond + H-Ile-OtBu H_Ile_OtBu H-Ile-OtBu H_Ile_OtBu->Peptide_Bond Byproduct2 HOBt or HOAt Peptide_Bond->Byproduct2

Caption: General reaction mechanism for HBTU/HATU mediated peptide coupling.

Experimental Protocols

The following are general protocols for the solution-phase coupling of an N-protected amino acid (e.g., Fmoc-AA-OH) to this compound using HBTU and HATU.

4.1. Materials

  • N-protected amino acid (e.g., Fmoc-AA-OH)

  • This compound

  • HBTU or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

4.2. Protocol for HBTU Coupling

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) and this compound (1.0 eq.) in anhydrous DMF (to achieve a concentration of 0.1-0.5 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq.) dropwise while stirring. Stir the mixture at 0 °C for 10-15 minutes.

  • Activation and Coupling: Add HBTU (1.05 eq.) to the reaction mixture in one portion. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

4.3. Protocol for HATU Coupling

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) in anhydrous DMF (to achieve a concentration of 0.1-0.5 M).

  • Activation: Add HATU (1.05 eq.) to the solution.

  • Base Addition: Add DIPEA (2.0 eq.) to the mixture and stir at room temperature for 1-2 minutes for pre-activation.

  • Coupling: Add a solution of this compound (1.0 eq.) and DIPEA (1.0 eq.) in anhydrous DMF to the activated amino acid solution. Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in the HBTU protocol (steps 5 and 6).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start Dissolve N-Protected AA and this compound in DMF Add_Base Add DIPEA at 0°C Start->Add_Base Add_Coupling_Reagent Add HBTU or HATU Add_Base->Add_Coupling_Reagent Stir Stir at RT Add_Coupling_Reagent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Dilute Dilute with EtOAc Monitor->Dilute Wash Aqueous Washes (HCl, NaHCO₃, Brine) Dilute->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End Pure Dipeptide Purify->End

References

Application Notes and Protocols for H-Ile-OtBu.HCl: Storage and Stability for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the proper storage, handling, and stability assessment of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl). Adherence to these protocols is crucial for ensuring the integrity of the compound and the reproducibility of experimental results.

Chemical and Physical Properties

This compound is a derivative of the amino acid L-isoleucine, where the carboxylic acid group is protected as a tert-butyl ester and the amino group is in the form of a hydrochloride salt. This modification enhances its solubility in organic solvents and its utility in peptide synthesis and other pharmaceutical applications.[1]

PropertyValueReference
Chemical Name tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride
Synonyms L-Isoleucine t-butyl ester hydrochloride, H-L-Ile-OtBu Hydrochloride
CAS Number 69320-89-4[]
Molecular Formula C₁₀H₂₂ClNO₂
Molecular Weight 223.74 g/mol
Appearance White to off-white solid/powder
Solubility Soluble in methanol, DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.

Recommended Storage Conditions

The stability of this compound is highly dependent on the storage conditions. The compound is available as a solid powder and can be prepared as a stock solution in a suitable solvent.

FormStorage TemperatureDurationNotes
Solid Powder -20°C3 years
4°C2 years
In Solvent (e.g., DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthUse within one month.

Note: The solid is described as air-sensitive and should be stored in a tightly sealed container. For solutions, it is recommended to use freshly opened, anhydrous solvents, as the compound's solubility can be affected by hygroscopic solvents.

Stability Profile and Degradation Pathways

The primary degradation pathway for this compound is the hydrolysis of the tert-butyl ester bond, which can be catalyzed by both acidic and basic conditions, yielding L-isoleucine and tert-butanol. The hydrochloride salt form provides some stability in acidic environments, but prolonged exposure to strong acids or bases will lead to degradation. The tert-butyl ester group is notably labile to strong acids like trifluoroacetic acid (TFA), a property exploited for its removal in peptide synthesis.

HIleOtBu This compound Degradation Degradation HIleOtBu->Degradation Acid or Base Hydrolysis LIle L-Isoleucine Degradation->LIle tBuOH tert-Butanol Degradation->tBuOH cluster_stress Forced Degradation Conditions Acid Acidic (0.1M HCl, 60°C) Analysis HPLC Analysis Acid->Analysis Base Basic (0.1M NaOH, RT) Base->Analysis Oxidative Oxidative (3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (Solid, 60°C) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis HIleOtBu This compound Sample HIleOtBu->Acid Expose to HIleOtBu->Base Expose to HIleOtBu->Oxidative Expose to HIleOtBu->Thermal Expose to HIleOtBu->Photo Expose to cluster_prep Sample Preparation cluster_hplc HPLC Analysis Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Data Data Analysis (Peak Area, Retention Time) Detect->Data

References

Application Notes and Protocols for the Incorporation of H-Ile-OtBu.HCl into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), into a peptide sequence is a critical step in the synthesis of many therapeutic peptides and research compounds. The bulky tert-butyl ester protecting group on the C-terminus and the β-branched side chain of isoleucine present unique challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and lower yields.

These application notes provide a comprehensive, step-by-step guide for the efficient incorporation of this compound into a peptide sequence using Fmoc/tBu chemistry. This document outlines optimized protocols for coupling, deprotection, cleavage, and purification, and includes quantitative data to aid in the selection of appropriate reagents. Additionally, relevant biological signaling pathways and experimental workflows are visualized to provide a clear and thorough understanding of the process.

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

The choice of coupling reagent is paramount for achieving high efficiency when incorporating sterically hindered amino acids. The following table summarizes the relative coupling efficiencies of common reagents with sterically hindered amino acids, based on literature data.

Coupling ReagentActivating AgentBaseTypical Coupling TimeCoupling Efficiency (%)Racemization RiskNotes
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDIPEA1 - 4 hours> 95%LowHighly recommended for sterically hindered residues.[1]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDIPEA2 - 6 hours90 - 95%LowA common and effective choice.
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleN/A4 - 12 hours85 - 90%LowA cost-effective option, but generally slower.[1]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateDIPEA1 - 4 hours> 95%LowAnother highly effective phosphonium salt-based reagent.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateDIPEA30 min - 2 hours> 98%Very LowA newer generation, highly efficient coupling reagent.[1]

Note: Coupling times and efficiencies are approximate and can vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

This section provides detailed methodologies for the key steps involved in the incorporation of this compound.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide or Wang resin, 0.4-0.8 mmol/g substitution) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin (10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Fmoc Deprotection (Prior to coupling this compound)
  • To the swollen resin, add a solution of 20% piperidine in DMF.

  • Agitate the mixture for 5-10 minutes at room temperature. For sterically hindered residues preceding the isoleucine, consider extending this time to 2 x 10 minutes.[2]

  • Drain the deprotection solution.

  • Repeat the addition of 20% piperidine in DMF and agitate for another 5-10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

Coupling of Fmoc-Ile-OH (as a standard internal residue)

This protocol is for incorporating a standard Fmoc-protected isoleucine within the peptide chain, not the initial loading of this compound as the C-terminal residue.

  • In a separate vial, dissolve Fmoc-Ile-OH (3-5 equivalents relative to the resin substitution) and an activating agent such as HATU (2.9 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. The extended coupling time is recommended due to the steric hindrance of isoleucine.

  • To monitor the completion of the coupling reaction, perform a Kaiser test.[3] If the test is positive (indicating free amines), the coupling step should be repeated.

  • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min).

Special Considerations for this compound as the C-terminal Residue

If this compound is the first amino acid to be coupled to the resin (i.e., the C-terminal residue), a pre-loaded resin (e.g., Fmoc-Ile-Wang resin) is often commercially available and recommended for convenience and higher yield. If starting from a hydroxyl-functionalized resin (e.g., Wang resin), the following protocol for esterification can be used:

  • In a reaction vessel, swell the Wang resin in DCM.

  • In a separate flask, dissolve Fmoc-Ile-OH (3 equivalents) in a minimal amount of DMF.

  • Add DIC (3 equivalents) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) to the Fmoc-Ile-OH solution.

  • Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.

  • Wash the resin with DMF and DCM and dry under vacuum.

  • To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM.

Final Cleavage and Deprotection
  • After the full peptide sequence has been synthesized, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. For a standard peptide containing acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf), a common cocktail is:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Water

    • 2.5% Triisopropylsilane (TIS)

  • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin) in a well-ventilated fume hood.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum to obtain the crude product.

Peptide Purification by RP-HPLC
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and Solvent B, or a small amount of DMSO followed by dilution with Solvent A).

  • Solvent A: 0.1% TFA in water.

  • Solvent B: 0.1% TFA in acetonitrile.

  • Purify the peptide using a preparative reverse-phase HPLC system with a C18 column. For highly hydrophobic peptides, a C4 or C8 column may provide better separation.

  • Elute the peptide using a linear gradient of Solvent B. A typical gradient for a moderately hydrophobic peptide would be 5% to 65% Solvent B over 30-60 minutes. The optimal gradient should be determined empirically using analytical RP-HPLC.

  • Monitor the elution at 214 nm and 280 nm.

  • Collect the fractions containing the purified peptide.

  • Confirm the identity and purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide product as a fluffy white powder.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Purification Resin_Prep Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Coupling Coupling of Fmoc-AA-OH (e.g., HATU/DIPEA) Fmoc_Deprotection->Coupling Washing DMF and DCM Washes Coupling->Washing Washing->Fmoc_Deprotection Repeat for next amino acid Final_Cleavage Cleavage from Resin (TFA Cocktail) Washing->Final_Cleavage Precipitation Precipitation in Cold Ether Final_Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Pure Peptide Lyophilization->Final_Product

Caption: Experimental workflow for peptide synthesis.

Signaling Pathway: GLP-1 Receptor Activation

Isoleucine is a key residue in many bioactive peptides, including analogs of Glucagon-Like Peptide-1 (GLP-1), which are used in the treatment of type 2 diabetes. The following diagram illustrates the signaling pathway initiated by the binding of a GLP-1 analog to its receptor.

glp1_signaling GLP1_Analog GLP-1 Analog (with Isoleucine) GLP1R GLP-1 Receptor GLP1_Analog->GLP1R Binds to G_Protein G-protein (Gs) GLP1R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Caption: GLP-1 receptor signaling pathway.

Conclusion

The successful incorporation of this compound into a peptide sequence requires careful optimization of coupling and deprotection steps to overcome the challenges posed by steric hindrance. By employing potent coupling reagents, such as HATU or COMU, and adjusting reaction times accordingly, high coupling efficiencies can be achieved. Subsequent cleavage and purification using standard protocols, with particular attention to the purification of potentially hydrophobic peptides, will yield the desired product with high purity. The methodologies and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis of complex peptides.

References

Troubleshooting & Optimization

Common side reactions involving H-Ile-OtBu.HCl in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for peptide synthesis involving L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl). This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting common side reactions associated with this sterically hindered amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound in peptide synthesis?

A1: The main challenges stem from the steric hindrance of the isoleucine side chain (a sec-butyl group) and the presence of the C-terminal tert-butyl ester. These features can lead to several common side reactions:

  • Incomplete Coupling: The bulky side chain can physically obstruct the approach of activated amino acids, leading to slow or incomplete peptide bond formation and resulting in deletion sequences.[1][2]

  • Epimerization (Racemization): Isoleucine, particularly when it is the C-terminal residue being activated, is susceptible to losing its stereochemical integrity (epimerization) through an oxazolone intermediate. This results in diastereomeric impurities that are difficult to separate from the desired peptide.[3][4]

  • Diketopiperazine (DKP) Formation: If isoleucine is the first or second amino acid in a sequence being synthesized on the resin, the free N-terminus of the dipeptide can undergo intramolecular cyclization to form a stable diketopiperazine, cleaving the peptide from the resin.[5]

  • Side Reactions from t-Butyl Cation: During final cleavage with trifluoroacetic acid (TFA), the tert-butyl (tBu) protecting group is removed, generating a reactive t-butyl cation. This cation can alkylate nucleophilic side chains, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).

Q2: How does the steric hindrance of isoleucine impact coupling efficiency?

A2: The bulky β-branched side chain of isoleucine significantly slows down the kinetics of peptide bond formation. This can lead to incomplete reactions within standard coupling times. To overcome this, more potent coupling reagents, longer reaction times, or "double coupling" strategies are often necessary to drive the reaction to completion and maximize yield.

Q3: Which coupling reagents are most effective for incorporating isoleucine?

A3: For sterically hindered amino acids like isoleucine, high-efficiency uronium/aminium or phosphonium salt-based reagents are recommended over carbodiimides like DCC or DIC alone. Reagents that form highly reactive active esters are preferred. HATU is generally considered superior to HBTU for difficult couplings due to the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester.

Q4: What is epimerization and why is it a concern with isoleucine?

A4: Epimerization is a chemical process where one epimer (a type of stereoisomer) is converted into its chiral counterpart, for example, L-Isoleucine converting to D-allo-Isoleucine at the α-carbon. In peptide synthesis, this side reaction compromises the chiral purity and can alter the biological activity of the final peptide. The mechanism often involves the formation of a 5(4H)-oxazolone intermediate during the activation of the C-terminal carboxyl group, which allows for the abstraction and re-addition of the α-proton, scrambling the stereochemistry. Isoleucine's steric bulk can sometimes favor the formation of this intermediate.

Troubleshooting Guides

Issue 1: Low crude peptide purity with significant deletion sequences corresponding to the isoleucine position.

  • Possible Cause: Incomplete coupling of the amino acid being added to the N-terminus of isoleucine, or incomplete coupling of isoleucine itself, due to steric hindrance.

  • Solution:

    • Optimize Coupling Reagent: Switch to a more powerful coupling reagent. HATU is often more effective than HBTU for hindered couplings. Phosphonium-based reagents like PyAOP or PyBOP are also excellent choices.

    • Perform a Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid. This is highly recommended for couplings involving isoleucine.

    • Increase Reaction Time: Extend the coupling time from the standard 30-60 minutes to 2-4 hours to allow the reaction to proceed to completion.

    • Monitor the Reaction: Use the Kaiser test after the coupling step to confirm the absence of free primary amines. A positive (blue) result indicates incomplete coupling, and another coupling should be performed.

Issue 2: HPLC analysis of the crude peptide shows a doublet peak, suggesting the presence of a diastereomer.

  • Possible Cause: Epimerization of an amino acid residue during activation and coupling. This is particularly common if isoleucine is the C-terminal residue of a fragment being coupled or if it is activated for a prolonged period.

  • Solution:

    • Minimize Pre-activation Time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin. Prolonged pre-activation increases the risk of oxazolone formation.

    • Choice of Base: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Less hindered bases can increase the rate of epimerization.

    • Use Additives: When using carbodiimide reagents (e.g., DIC), always include a racemization-suppressing additive like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure.

    • Avoid High Temperatures: Perform couplings at room temperature unless absolutely necessary, as elevated temperatures can increase the rate of epimerization.

Issue 3: Low overall yield and mass spectrometry shows a side product corresponding to the mass of the first two amino acids (e.g., Ile-Xaa) in a cyclic form.

  • Possible Cause: Diketopiperazine (DKP) formation. This occurs when the deprotected N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid to the resin, cleaving the dipeptide as a cyclic DKP. This is most common with Pro or Gly as the second residue but can occur with others.

  • Solution:

    • Use a Hindered Resin: Employ a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl linkage is more sterically hindered, which helps to suppress the intramolecular cyclization reaction.

    • Incorporate as a Dipeptide: If possible, use a pre-formed Fmoc-Ile-Xaa-OH dipeptide for the coupling. This bypasses the vulnerable dipeptide-resin intermediate.

    • Modify Deprotection/Coupling Protocol: After Fmoc deprotection of the first amino acid (isoleucine), immediately neutralize and proceed with the coupling of the second amino acid without delay to minimize the time the free amine is available to initiate cyclization.

Issue 4: Mass spectrometry of the final peptide shows adducts of +56 Da, especially on Trp, Met, or Cys residues.

  • Possible Cause: Alkylation of nucleophilic side chains by the tert-butyl cation generated from the this compound C-terminal protecting group (and other tBu-based side-chain protecting groups) during the final TFA cleavage step.

  • Solution:

    • Use a Scavenger Cocktail: Always include scavengers in your TFA cleavage cocktail to trap the reactive t-butyl cations. The optimal cocktail depends on the peptide sequence.

    • Recommended Scavengers:

      • Triisopropylsilane (TIS): A universal scavenger effective at reducing and trapping carbocations.

      • Water: Helps to hydrolyze t-butyl cations to tert-butanol.

      • Thioanisole: Particularly effective for protecting Methionine and Tryptophan.

      • 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): Essential for protecting Cysteine residues.

    • Standard Cleavage Cocktail: A robust, general-purpose cocktail is TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5) . For peptides rich in Trp, adding thioanisole is beneficial.

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents for Hindered Amino Acids

Reagent ClassReagent NameRelative EfficiencyRisk of EpimerizationNotes
Aminium/Uronium HATU Very HighLowRecommended for difficult couplings; forms highly reactive OAt-ester.
HBTU HighModerateGenerally less efficient than HATU for hindered residues.
COMU Very HighLowOxyma-based reagent, considered a safer alternative to HOBt/HOAt-based reagents.
Phosphonium PyBOP HighModerateDoes not cause guanidinylation side reactions.
PyAOP Very HighLowHOAt-based phosphonium salt, highly effective for hindered couplings.
Carbodiimide DIC/HOBt ModerateModerate to HighEfficiency is highly dependent on the additive; generally slower.
DIC/HOAt HighLowThe HOAt additive significantly improves performance and reduces epimerization.

Table 2: Common Scavengers to Prevent t-Butyl Cation Side Reactions

ScavengerTarget Residue(s)Mechanism of ActionTypical Concentration
Triisopropylsilane (TIS) Trp, general carbocationsTraps carbocations via hydride transfer.2.5% - 5%
Water (H₂O) General carbocationsReacts with t-butyl cation to form tert-butanol.2.5% - 5%
Thioanisole Met, TrpActs as a soft nucleophile to trap carbocations, preventing S-alkylation and indole modification.5%
1,2-Ethanedithiol (EDT) CysProtects the free thiol group from alkylation and prevents disulfide bond formation.2.5%
Dithiothreitol (DTT) CysA reducing agent that protects the thiol group.2.5%

Experimental Protocols

Protocol 1: Double Coupling for a Sterically Hindered Residue (e.g., coupling to Isoleucine)

  • Initial Coupling: a. Following standard Fmoc deprotection and washing of the resin-bound isoleucine, swell the resin in N,N-Dimethylformamide (DMF). b. In a separate vessel, dissolve the next Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature. d. Drain the coupling solution and wash the resin thoroughly with DMF (3x).

  • Monitoring (Optional but Recommended): a. Perform a Kaiser test on a small sample of resin beads. b. If the test is negative (beads are yellow/colorless), proceed to the next Fmoc deprotection step. c. If the test is positive (beads are blue/purple), proceed to the second coupling.

  • Second Coupling: a. Prepare a fresh solution of activated Fmoc-amino acid as described in step 1b. b. Add the solution to the resin and agitate for an additional 1-2 hours. c. Drain the solution and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) before proceeding to the next synthesis cycle.

Protocol 2: The Kaiser (Ninhydrin) Test for Free Primary Amines

  • Reagent Preparation:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Procedure: a. After the coupling step and subsequent DMF washes, remove a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube. b. Add 2-3 drops of each reagent (A, B, and C) to the test tube. c. Heat the test tube at 100-120 °C for 3-5 minutes.

  • Interpretation:

    • Positive Result (Incomplete Coupling): The resin beads and/or the solution turn a deep blue or purple color, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The resin beads remain their original color, and the solution is yellow or colorless.

Protocol 3: Final Peptide Cleavage and Deprotection

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a general peptide containing isoleucine and other sensitive residues (e.g., Trp, Cys), use TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5, v/v/v/v) .

  • Cleavage Reaction: a. Place the dried resin in a reaction vessel. b. Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). c. Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation: a. Filter the resin and collect the filtrate containing the peptide. b. Wash the resin with a small amount of fresh TFA and combine the filtrates. c. Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate). d. Centrifuge the mixture to pellet the precipitated peptide. e. Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this wash step twice. f. Dry the final peptide pellet under vacuum.

Mandatory Visualization

G start Low Coupling Yield or Deletion Sequence Observed check_reagent Is the coupling reagent optimized for hindered AAs? (e.g., HATU, PyAOP) start->check_reagent upgrade_reagent Action: Switch to a more potent coupling reagent like HATU or COMU. check_reagent->upgrade_reagent No check_time Was a single, standard coupling time used? check_reagent->check_time  Yes upgrade_reagent->check_time double_couple Action: Perform a double coupling. check_time->double_couple  Yes extend_time Action: Extend coupling time to 2-4 hours. check_time->extend_time No, time was already extended kaiser_test Perform Kaiser Test to confirm completion. double_couple->kaiser_test extend_time->kaiser_test problem_solved Problem Resolved kaiser_test->problem_solved

Caption: Troubleshooting workflow for low coupling efficiency involving this compound.

G cluster_0 Epimerization Pathway activated_aa Activated L-Amino Acid (e.g., OAt-ester) proton_loss Base abstracts α-proton activated_aa->proton_loss oxazolone 5(4H)-Oxazolone Intermediate (Planar, Achiral at Cα) proton_loss->oxazolone protonation Reprotonation oxazolone->protonation l_product Desired L-Peptide protonation->l_product Re-protonation from original face d_product Epimerized D-Peptide (Diastereomeric Impurity) protonation->d_product Re-protonation from oposite face

Caption: Mechanism of amino acid epimerization via an oxazolone intermediate.

G resin Resin-Bound Dipeptide (H₂N-AA₂-CO-AA₁-O-Resin) attack Intramolecular Nucleophilic Attack resin->attack N-terminus of AA₂ attacks ester carbonyl cleavage Peptide-Resin Bond Cleavage attack->cleavage dkp Diketopiperazine (DKP) (Cyclic Dipeptide) cleavage->dkp Released Side Product truncated_resin Truncated Resin (Resin-OH) cleavage->truncated_resin Remaining on Solid Support

Caption: Pathway of Diketopiperazine (DKP) formation from a resin-bound dipeptide.

References

Technical Support Center: Purification of Peptides Containing H-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of peptides terminating with the H-Isoleucine-tert-butyl ester hydrochloride (H-Ile-OtBu.HCl) moiety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is the hydrochloride salt of the amino acid Isoleucine with its C-terminal carboxyl group protected as a tert-butyl (OtBu) ester. This protecting group is typically used in solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu strategy.[1][2] The OtBu group prevents the C-terminal carboxylate from participating in unwanted side reactions during chain assembly.[2] It is considered a "permanent" side-chain protecting group that is typically removed during the final cleavage of the peptide from the resin under strong acidic conditions (e.g., using trifluoroacetic acid, TFA).[2][3]

Q2: What are the primary challenges in purifying peptides containing this compound?

A2: The main challenges stem from the physicochemical properties of the tert-butyl group:

  • Increased Hydrophobicity: The OtBu group is bulky and non-polar, significantly increasing the hydrophobicity of the peptide. This can lead to strong retention on reversed-phase columns, potentially causing co-elution with other hydrophobic impurities.

  • Acid Lability: The OtBu ester is sensitive to acidic conditions. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) often uses mobile phases containing 0.1% TFA, which can cause partial or complete cleavage of the OtBu group, resulting in product heterogeneity and difficult separation.

  • Poor Solubility: Highly protected, hydrophobic peptides can be difficult to dissolve in aqueous buffers, complicating sample preparation and injection.

  • Aggregation: The increased hydrophobicity may promote peptide aggregation, leading to poor peak shapes, low recovery, and inaccurate quantification.

Q3: Which chromatographic techniques are most suitable for these types of peptides?

A3: A multi-modal approach is often most effective.

  • Reversed-Phase HPLC (RP-HPLC): This is the most powerful and common method for peptide purification, separating molecules based on hydrophobicity. Careful optimization is required to manage the challenges mentioned above.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge and is an excellent orthogonal method to RP-HPLC. Since the peptide has a free N-terminal amine (as H-Ile-), cation-exchange chromatography is particularly useful as a preliminary capture or polishing step.

  • Solid-Phase Extraction (SPE): RP-SPE can be used as a rapid, economical first step to remove the bulk of synthesis-related impurities before a high-resolution HPLC step.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Q: My peptide shows a very broad or tailing peak during RP-HPLC analysis. What is the cause and how can I fix it?

A: Poor peak shape is often due to multiple factors. Refer to the table below for common causes and solutions.

Potential Cause Explanation Suggested Solution
Peptide Aggregation The hydrophobic OtBu group can cause peptides to self-associate, leading to slow interaction kinetics with the stationary phase.Increase column temperature (e.g., to 40-60°C) to disrupt aggregates and improve peak shape. Add organic modifiers like isopropanol to the mobile phase.
Secondary Interactions Residual silanols on the silica-based column can interact with the peptide, causing tailing.Use a high-purity, end-capped column. Consider changing the ion-pairing agent (e.g., formic acid instead of TFA, though this may alter selectivity).
Column Overload Injecting too much crude peptide can saturate the stationary phase.Reduce the amount of peptide loaded onto the column. Perform a preliminary cleanup using Solid-Phase Extraction (SPE) to reduce sample complexity.
Slow Gradient An excessively slow gradient for a very hydrophobic peptide can sometimes lead to band broadening.Increase the gradient slope. A typical starting point is a 1% per minute increase in the organic solvent concentration.

Q: My chromatogram shows two or more major peaks close to each other. Could this be premature deprotection of the OtBu group?

A: Yes, this is a very common issue. The acidic TFA in the mobile phase can cleave the OtBu group, creating a mixture of the fully protected peptide and its corresponding free-acid form. The deprotected peptide is more polar and will typically elute earlier.

  • Confirmation: Collect both fractions and analyze them via mass spectrometry (MS). The deprotected peptide will have a mass that is 56.1 Da lower than the fully protected peptide.

  • Solution:

    • Use a Milder Acid: Replace 0.1% TFA (pH ~2) with 0.1% formic acid (pH ~2.7). This may be sufficient to reduce the rate of deprotection while still providing good peak shape.

    • Use an Orthogonal Method: Purify the crude peptide first using cation-exchange chromatography, which uses a salt gradient for elution instead of acid, thus preserving the OtBu group. The collected fractions can then be polished with a rapid RP-HPLC step if necessary.

Q: My peptide is poorly soluble in the initial mobile phase (e.g., 95% Water/5% Acetonitrile). How can I get it to dissolve for injection?

A: Solubility is a frequent problem for protected peptides.

  • Use a Stronger Organic Solvent: Dissolve the crude peptide in a minimal amount of a strong, water-miscible organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or isopropanol before diluting it with the initial mobile phase. Be aware that large volumes of these solvents can distort the peak shape upon injection.

  • Try Chaotropic Agents: For preparative runs where the agent can be removed later, dissolving the peptide in a solution containing 6M guanidine hydrochloride with 0.1% TFA can be effective.

  • Change Injection Loop Conditions: If possible, inject the sample dissolved in a higher concentration of acetonitrile (ACN) than the starting mobile phase. This is not ideal as it can lead to peak fronting, but it is sometimes necessary.

Workflow for Troubleshooting Peptide Purification

The following diagram outlines a logical workflow for diagnosing and solving common purification problems for peptides containing this compound.

Troubleshooting_Workflow start Start: Crude Peptide with This compound analysis Initial Analysis by RP-HPLC/MS start->analysis problem_purity Problem: Low Purity, Complex Chromatogram analysis->problem_purity Purity < 80%? problem_peaks Problem: Multiple Target Peaks analysis->problem_peaks Multiple Peaks? problem_shape Problem: Poor Peak Shape (Broadening/Tailing) analysis->problem_shape Bad Shape? action_gradient Action: Optimize Gradient & Column Choice (C4/C8) problem_purity->action_gradient action_orthogonal Action: Use Orthogonal Method (e.g., Ion-Exchange Chromatography) problem_purity->action_orthogonal action_deprotection Action: Check for On-Column Deprotection (MS Analysis) problem_peaks->action_deprotection action_conditions Action: Modify HPLC Conditions (Temp, Mobile Phase) problem_shape->action_conditions outcome_success Result: Purified Peptide action_gradient->outcome_success action_orthogonal->outcome_success action_deprotection->action_orthogonal No Deprotection, Co-eluting Impurity action_mild_acid Action: Use Milder Acid (e.g., Formic Acid) action_deprotection->action_mild_acid Deprotection Confirmed action_conditions->outcome_success action_mild_acid->outcome_success

Caption: Troubleshooting workflow for purifying this compound peptides.

Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC)

This protocol is a starting point for the analytical or preparative purification of peptides containing this compound.

  • Column Selection:

    • For general use: C18 bonded silica, 3-5 µm particle size, 100-300 Å pore size.

    • For highly hydrophobic peptides: Consider a C8 or C4 column to reduce retention time and improve peak shape.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

    • Alternative: For acid-sensitive peptides, replace 0.1% TFA with 0.1% Formic Acid in both phases.

  • Sample Preparation:

    • Dissolve the crude peptide to a concentration of 1-5 mg/mL.

    • Start by attempting to dissolve in Mobile Phase A.

    • If solubility is poor, add the minimum required volume of DMSO or isopropanol to achieve dissolution, then dilute with Mobile Phase A.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min for analytical (e.g., 4.6 mm ID column); adjust for preparative scale.

    • Detection: UV at 214 nm and 280 nm.

    • Column Temperature: 40°C.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B (column wash)

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B (re-equilibration)

    • Injection Volume: 10-100 µL for analytical.

  • Fraction Collection & Analysis:

    • Collect fractions corresponding to the main peak(s).

    • Analyze the purity of each fraction by analytical RP-HPLC and confirm identity by mass spectrometry.

Protocol 2: Cation-Exchange Chromatography (CIEX)

This protocol provides an orthogonal purification step based on charge.

  • Column Selection: A strong cation-exchange (SCX) column.

  • Mobile Phase Preparation:

    • Mobile Phase A (Loading/Wash): 20 mM Phosphate buffer, pH 3.0.

    • Mobile Phase B (Elution): 20 mM Phosphate buffer + 1 M NaCl, pH 3.0.

    • Note: At pH < 3, the C-terminal OtBu group is neutral, and the N-terminal amine is protonated, giving the peptide a net positive charge.

  • Sample Preparation:

    • Dissolve the crude peptide in Mobile Phase A to a concentration of 1-10 mg/mL.

    • Ensure the pH of the sample solution is at or below the pH of Mobile Phase A.

  • Chromatographic Method:

    • Flow Rate: Dependent on column size, typically 1-5 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Gradient:

      • 0-10 min: 0% B (load and wash)

      • 10-40 min: 0% to 50% B (linear gradient, elution)

      • 40-50 min: 50% to 100% B (column strip)

      • 50-60 min: 100% to 0% B (re-equilibration)

  • Fraction Processing:

    • Collect fractions containing the target peptide.

    • These fractions will contain high salt concentrations. They must be desalted using RP-SPE or RP-HPLC before lyophilization or further use.

References

Technical Support Center: Troubleshooting Incomplete OtBu Protecting Group Removal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the removal of the tert-butyl (OtBu) protecting group. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the deprotection of OtBu-protected carboxylic acids and amino acid side chains.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete OtBu deprotection?

Incomplete removal of the OtBu group often stems from one or more of the following factors:

  • Insufficient Acid Strength or Concentration: The standard reagent for OtBu cleavage is Trifluoroacetic Acid (TFA). If the concentration of TFA is too low, the reaction may not go to completion. Most protocols recommend a TFA concentration of 90-95% in the cleavage cocktail.

  • Inadequate Reaction Time or Temperature: Most OtBu deprotections are performed at room temperature for 1-2 hours. However, sterically hindered substrates may require longer reaction times, sometimes up to 4 hours or more.[1] Lower temperatures will slow down the reaction rate significantly.[1]

  • Steric Hindrance: The chemical environment surrounding the OtBu group can physically block the acid from accessing the ester or ether linkage, leading to a slower or incomplete reaction.[2]

  • Substrate Solubility: Poor solubility of the protected compound in the cleavage cocktail can result in a heterogeneous mixture, preventing the reaction from proceeding efficiently.[2]

  • Side Reactions: The highly reactive tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of nucleophilic amino acid residues, which can sometimes interfere with the primary reaction.[3]

Q2: How can I monitor the progress of the deprotection reaction?

Effective monitoring is crucial to determine the endpoint of the reaction. The two most common methods are:

  • Thin-Layer Chromatography (TLC): This is a rapid and straightforward method. The deprotected product, typically a carboxylic acid or a free amine, is more polar than the OtBu-protected starting material and will have a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or HPLC: These techniques provide a more quantitative assessment of the reaction progress. By analyzing small aliquots over time, you can determine the ratio of starting material to product and confirm the identity of the product by its mass.

Q3: What are scavengers and why are they critical during OtBu deprotection?

During acid-mediated deprotection, a stable tert-butyl carbocation is formed. This cation is a powerful electrophile that can alkylate nucleophilic functional groups, particularly the side chains of sensitive amino acids like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys). Scavengers are reagents added to the cleavage cocktail to "trap" or quench these reactive cations, thereby preventing undesired side reactions and by-product formation.

Q4: How do I select the appropriate scavengers for my specific peptide or molecule?

The choice of scavenger depends heavily on the composition of your molecule, especially in peptide synthesis.

  • Water (H₂O): Commonly used at 2.5-5%, water acts as a scavenger by hydrolyzing the tert-butyl cation to tert-butanol.

  • Triisopropylsilane (TIS): A highly effective scavenger for both tert-butyl and trityl (Trt) cations. It is particularly recommended for peptides containing Cys(Trt), His(Trt), Asn(Trt), or Gln(Trt).

  • Thioethers (e.g., Thioanisole, Dimethyl Sulfide - DMS): These are particularly effective at preventing the S-tert-butylation of cysteine residues. Thioanisole can also accelerate the removal of Arg(Pmc/Pbf) protecting groups.

  • Thiols (e.g., 1,2-Ethanedithiol - EDT): A common and potent scavenger that also helps prevent the oxidation of tryptophan. However, prolonged exposure can lead to dithioketal formation with tryptophan residues.

Troubleshooting Guide: Specific Issues and Solutions

Issue 1: Mass spectrometry analysis shows the starting material or partially deprotected intermediates still present after the standard reaction time.

  • Symptom: A peak corresponding to [M+56] or other OtBu-containing species is observed.

  • Solution:

    • Extend Reaction Time: Continue the reaction for another 1-2 hours, monitoring by LC-MS. Some groups, like Arg(Pbf), can be slow to cleave.

    • Increase TFA Concentration: Ensure the cleavage cocktail contains at least 95% TFA.

    • Repeat the Cleavage: If extending the time is ineffective, precipitate the peptide with cold ether, wash, and subject it to a fresh cleavage cocktail.

    • Consider a Stronger Acid: For particularly resistant groups, such as S-t-butyl on cysteine, a stronger acid like Trifluoromethanesulfonic acid (TFMSA) may be required.

Issue 2: The desired product is observed, but significant by-products corresponding to [M+56] Da are also present.

  • Symptom: Alkylation of sensitive residues (e.g., Trp, Cys, Met) by the tert-butyl cation.

  • Solution:

    • Optimize the Scavenger Cocktail: The presence of these adducts indicates inefficient trapping of the tert-butyl cation. Re-evaluate your scavenger choice based on the amino acid sequence. Refer to the scavenger selection table and decision tree below.

    • Use Trp(Boc): To prevent modification of the tryptophan side chain, using Boc-protected Tryptophan during synthesis is strongly recommended.

Data Presentation: Scavenger Cocktail Comparison

The following table summarizes common cleavage cocktails used for OtBu deprotection in solid-phase peptide synthesis (SPPS).

Cocktail NameComposition (v/v/v)Target Application
Standard TFA / TIS / H₂O (95:2.5:2.5)General purpose for most sequences without highly sensitive residues.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)A "universal" cocktail for complex peptides, especially those with multiple sensitive residues.
Thiol-Free TFA / TIS / H₂O / DMS (e.g., 70:5:5:20)For peptides where thiol scavengers might cause side reactions. DMS helps suppress Cys alkylation.
For Cys-rich TFA / TIS / H₂O / EDT (94:1:2.5:2.5)EDT is highly effective at preventing t-butylation of cysteine's free thiol.

Experimental Protocols

Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat.

Protocol 1: Standard OtBu Deprotection using TFA/TIS/H₂O

This protocol is suitable for most standard peptides and molecules without multiple sensitive residues.

  • Preparation: Place the dry, OtBu-protected compound or peptidyl-resin (50-100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O in a 95:2.5:2.5 volume ratio.

  • Reaction: Add the cleavage cocktail to the substrate (e.g., 2-5 mL for 50 mg of resin). Gently agitate the mixture at room temperature for 2 hours.

  • Isolation: Filter the cleavage solution to separate it from the resin. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Slowly add the combined TFA filtrate to a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the TFA solution). A white precipitate of the deprotected product should form.

  • Washing: Centrifuge the mixture to pellet the product. Decant the ether and wash the pellet twice more with cold ether to remove residual TFA and scavengers.

  • Drying: Dry the purified product under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Alternative Mild Deprotection using Magic Blue and Triethylsilane

This method is suitable for substrates that are sensitive to harsh acidic conditions.

  • Preparation: Dissolve the OtBu-protected substrate in dichloromethane (DCM).

  • Reagent Addition: Add a catalytic amount of tris(4-bromophenyl)amminium radical cation (Magic Blue) and triethylsilane (TES) to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo.

  • Purification: Purify the resulting carboxylic acid using standard chromatographic techniques.

Visualizations

Troubleshooting_Workflow start Incomplete OtBu Deprotection Observed check_conditions Review Reaction Conditions: - TFA concentration (≥95%)? - Time (2-4h)? - Temperature (RT)? start->check_conditions monitor Monitor Reaction by LC-MS or TLC check_conditions->monitor is_complete Is Reaction Complete? monitor->is_complete extend_time Extend Reaction Time (e.g., to 4h) is_complete->extend_time No check_scavengers Analyze for Side Products (e.g., +56 Da adducts) is_complete->check_scavengers Yes, but... end Deprotection Successful is_complete->end Yes extend_time->monitor repeat_cleavage Precipitate Product & Repeat Cleavage with Fresh Reagents extend_time->repeat_cleavage repeat_cleavage->monitor alternative_methods Consider Alternative Methods: - Stronger Acid (TFMSA) - Milder Conditions (Magic Blue) repeat_cleavage->alternative_methods Still Fails side_products Side Products Present? check_scavengers->side_products optimize_scavengers Optimize Scavenger Cocktail (See Scavenger Selection Diagram) side_products->optimize_scavengers Yes side_products->end No optimize_scavengers->repeat_cleavage

Caption: A general workflow for troubleshooting incomplete OtBu deprotection.

Cleavage_Mechanism cluster_main Acid-Catalyzed Deprotection cluster_scavenging Cation Trapping R_CO_OtBu R-CO-OtBu (Protected Acid) protonated_ester Protonated Ester Intermediate R_CO_OtBu->protonated_ester + H+ H_plus H+ R_COOH R-COOH (Deprotected Acid) protonated_ester->R_COOH tBu_cation tert-Butyl Cation (tBu+) protonated_ester->tBu_cation Elimination scavenger Scavenger (e.g., TIS, H2O) trapped_cation Trapped By-product tBu_cation->trapped_cation scavenger->trapped_cation

Caption: Acid-catalyzed cleavage mechanism of a tert-butyl ester.

Scavenger_Selection start Select Scavenger Cocktail check_Trp Peptide contains Trp? start->check_Trp check_Cys Peptide contains Cys? check_Trp->check_Cys No add_EDT Add EDT or Thioanisole check_Trp->add_EDT Yes check_Met Peptide contains Met? check_Cys->check_Met No add_Thio Add Thioanisole or DMS check_Cys->add_Thio Yes check_Trt Peptide contains Trt, Pmc, or Pbf groups? check_Met->check_Trt No check_Met->add_Thio Yes use_TIS Ensure TIS is present check_Trt->use_TIS Yes standard_cocktail Use Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5) check_Trt->standard_cocktail No add_EDT->check_Cys add_Thio->check_Met use_TIS->standard_cocktail

Caption: Decision tree for selecting an appropriate scavenger cocktail.

References

How to resolve H-Ile-OtBu.HCl solubility issues during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered during the synthesis involving H-Ile-OtBu.HCl. The information is targeted toward researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound, or L-Isoleucine tert-butyl ester hydrochloride, is the hydrochloride salt of the tert-butyl ester of isoleucine. As a salt, it exhibits higher solubility in polar protic solvents. Its solubility in common aprotic solvents used in peptide synthesis can be limited.

Q2: Why am I experiencing difficulty dissolving this compound in DMF?

A2: Difficulty in dissolving this compound in Dimethylformamide (DMF) is a common issue. This can be attributed to the compound being a hydrochloride salt, which is less soluble in aprotic solvents like DMF compared to its free base form. Additionally, factors such as solvent purity, ambient temperature, and the concentration of the solution can impact solubility.

Q3: Can I heat the mixture to dissolve this compound?

A3: Gentle heating can be employed to aid in the dissolution of this compound. However, excessive heat should be avoided as it can potentially lead to the degradation of the amino acid ester. It is advisable to warm the solution slightly (e.g., to 30-40°C) while monitoring for dissolution and any signs of decomposition.

Q4: Is sonication a recommended method to improve the solubility of this compound?

A4: Yes, sonication is a highly recommended technique to enhance the dissolution of this compound.[1][2][3] The ultrasonic waves help to break down solid aggregates and increase the interaction between the solute and the solvent.

Q5: How does the hydrochloride salt form affect the coupling reaction?

A5: The presence of the hydrochloride salt means the N-terminal amine is protonated. For the coupling reaction to proceed, this amine must be deprotonated to its free base form to act as a nucleophile. Therefore, a non-nucleophilic base is typically added to the reaction mixture to neutralize the HCl salt in situ.[4]

Troubleshooting Guide

Issue: this compound does not fully dissolve in the reaction solvent at room temperature.

Root Cause Analysis:

  • Salt Form: The hydrochloride salt has inherently lower solubility in aprotic solvents like DMF, NMP, and DCM.

  • Solvent Quality: The presence of impurities or water in the solvent can affect solubility.

  • Concentration: The concentration of this compound may be too high for the chosen solvent and temperature.

  • Aggregation: Like many amino acid derivatives, this compound may have a tendency to aggregate, reducing its solubility.

Solutions:

  • In Situ Neutralization: This is the most common and effective method. By converting the hydrochloride salt to its more soluble free base form directly in the reaction vessel, solubility issues are often resolved.

  • Sonication: Utilize an ultrasonic bath to aid dissolution.

  • Gentle Heating: Carefully warm the solvent to aid dissolution, ensuring the temperature does not lead to degradation.

  • Co-solvent Systems: The use of a mixture of solvents can enhance solubility. For instance, a small amount of a more polar solvent might be added, or specialized solvent systems like TFE/DCM can be employed for particularly difficult cases.

  • Use of Chaotropic Agents: In challenging cases, chaotropic agents like guanidine hydrochloride can be used to disrupt intermolecular forces and improve solubility, though their compatibility with the subsequent reaction steps must be considered.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Peptide Synthesis Solvents

SolventAbbreviationTypeSolubility of HCl SaltSolubility of Free BaseNotes
N,N-DimethylformamideDMFPolar AproticSparingly Soluble to SolubleSolubleMost common solvent for peptide synthesis. Purity is crucial.
N-Methyl-2-pyrrolidoneNMPPolar AproticSparingly Soluble to SolubleSolubleOften a stronger solvent than DMF.
DichloromethaneDCMAproticSparingly SolubleSolubleCommonly used in Boc chemistry.
MethanolMeOHPolar ProticSolubleSolubleGenerally not the primary solvent for coupling reactions.
Dimethyl SulfoxideDMSOPolar AproticSolubleSolubleCan be used as a co-solvent to enhance solubility.

Experimental Protocols

Protocol 1: Standard Dissolution and In Situ Neutralization for Peptide Coupling

This protocol describes the steps for dissolving this compound and performing a standard peptide coupling reaction using in situ neutralization.

  • Preparation: To a reaction vessel containing the resin-bound peptide with a deprotected N-terminal amine, add the desired amount of this compound (typically 2-5 equivalents).

  • Solvent Addition: Add the primary reaction solvent (e.g., DMF or NMP).

  • Initial Dissolution Attempt: Stir the mixture at room temperature for 5-10 minutes.

  • Troubleshooting Dissolution:

    • If the solid has not fully dissolved, place the reaction vessel in an ultrasonic bath for 10-15 minutes.

    • If solubility is still an issue, gently warm the mixture to 30-40°C with continued stirring.

  • Coupling Agent Addition: Once the this compound is in solution, add the coupling agent (e.g., HBTU, HATU).

  • In Situ Neutralization: Immediately add a non-nucleophilic base such as Diisopropylethylamine (DIEA or DIPEA) (typically 1.5 to 2 equivalents relative to the HCl salt) to the reaction mixture.

  • Coupling Reaction: Allow the reaction to proceed for the recommended time (e.g., 1-2 hours) at room temperature.

  • Washing: After the coupling is complete, wash the resin thoroughly with the reaction solvent to remove excess reagents and byproducts.

Visualizations

Below are diagrams illustrating key workflows and concepts related to resolving this compound solubility issues.

G Workflow for Handling this compound Solubility Issues start Start: this compound and Solvent in Reaction Vessel dissolve Attempt to Dissolve at Room Temperature start->dissolve check_sol Is it fully dissolved? dissolve->check_sol sonicate Apply Sonication check_sol->sonicate No add_reagents Proceed with Adding Coupling Reagents and Base check_sol->add_reagents Yes check_sol2 Is it fully dissolved? sonicate->check_sol2 heat Gentle Heating (30-40°C) check_sol3 Is it fully dissolved? heat->check_sol3 check_sol2->heat No check_sol2->add_reagents Yes check_sol3->add_reagents Yes cosolvent Consider Co-solvent (e.g., DMSO) check_sol3->cosolvent No end Coupling Reaction add_reagents->end cosolvent->add_reagents

Caption: Troubleshooting workflow for dissolving this compound.

G Logical Relationship of In Situ Neutralization cluster_0 Initial State cluster_1 In Situ Neutralization cluster_2 Resulting State This compound This compound (Protonated Amine, Sparingly Soluble) Base (DIEA) Addition of Base (e.g., DIEA) This compound->Base (DIEA) Reacts with Free_Base H-Ile-OtBu (Free Base) (Deprotonated Amine, More Soluble & Reactive) Base (DIEA)->Free_Base Generates Coupling_Reaction Peptide Coupling Reaction Free_Base->Coupling_Reaction Participates in

Caption: The role of in situ neutralization in improving solubility.

References

Technical Support Center: Optimizing Peptide Coupling for H-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the coupling of H-Ile-OtBu.HCl, a sterically hindered amino acid ester. The choice of base, either N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is a critical factor influencing reaction efficiency, product purity, and the prevention of side reactions such as racemization.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when choosing between DIPEA and NMM for coupling this compound?

A1: The primary considerations are the steric hindrance of the isoleucine side chain and the tert-butyl ester group, the basicity of the amine, and the potential for racemization. DIPEA is a stronger, more sterically hindered base, which can be effective in promoting coupling with bulky amino acids. However, its strong basicity can also increase the risk of side reactions, including racemization. NMM is a weaker base than DIPEA, which can be advantageous in minimizing racemization, a significant concern with sterically sensitive couplings.[1][2]

Q2: How does the choice of base affect the reaction yield and purity?

A2: The base neutralizes the hydrochloride salt of this compound, liberating the free amine for the coupling reaction.[1] A base that is too weak may not sufficiently deprotonate the amine, leading to incomplete reactions and lower yields. Conversely, a base that is too strong or used in excess, like DIPEA, can lead to side reactions, such as the formation of deletion sequences or by-products, thereby reducing the purity of the final peptide.[2] For sterically hindered couplings, finding the optimal balance between reactivity and minimizing side reactions is key.

Q3: What is racemization and why is it a concern with this compound coupling?

A3: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (L and D forms). In peptide synthesis, this leads to the incorporation of the incorrect amino acid stereoisomer, which can drastically alter the biological activity of the final peptide.[1] The activation of the carboxylic acid group during the coupling reaction makes the α-proton of the amino acid susceptible to abstraction by a base. Sterically hindered amino acids like isoleucine have slower coupling kinetics, which provides a larger window of opportunity for racemization to occur, especially in the presence of a strong base.

Q4: Can other bases be used for this type of coupling?

A4: Yes, other non-nucleophilic tertiary amines can be used. For instances with a particularly high risk of racemization, a weaker base like sym-collidine has been recommended as a substitute for DIPEA or NMM. The choice of base should always be tailored to the specific coupling reagents and substrates being used.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound.

Issue Potential Cause Troubleshooting Steps
Low Coupling Yield Incomplete deprotonation of this compound.Ensure at least one equivalent of base is used to neutralize the HCl salt. A slight excess (1.1-1.2 equivalents) may be beneficial.
Steric hindrance slowing down the reaction.Extend the reaction time (e.g., 4-24 hours). Consider double coupling, where the coupling step is repeated. Use a more potent coupling reagent like HATU or HBTU.
Aggregation of the growing peptide chain on the solid support.Switch to a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP), or add a chaotropic salt.
Presence of Impurities Racemization of the amino acid.Switch from DIPEA to a weaker base like NMM. Perform the coupling at a lower temperature (e.g., 0°C). Use a racemization-suppressing additive like HOBt or Oxyma Pure with your coupling reagent.
Formation of deletion sequences due to incomplete coupling.Improve coupling efficiency by extending the reaction time or using a more powerful coupling reagent. Ensure proper mixing throughout the reaction.
Side reactions caused by excess base.Use the minimum effective amount of base. Carefully control the stoichiometry of all reagents.
Difficulty in Product Purification By-products from the coupling reaction.Optimize the coupling conditions to minimize side reactions. Ensure a thorough washing procedure after the coupling step to remove excess reagents and by-products.

Data Presentation

The following table summarizes representative data for the coupling of a generic sterically hindered N-protected amino acid with an amino acid ester hydrochloride, highlighting the potential impact of base selection. Actual results for this compound may vary.

Base Coupling Reagent Typical Yield (%) Observed Racemization (%) Notes
DIPEA HBTU/HOBt85-952-5Higher yields are often observed due to its strong basicity, but with a notable risk of racemization.
NMM HBTU/HOBt80-90<1-2Generally lower racemization levels due to its weaker basicity, with potentially slightly lower yields.
DIPEA HATU90-981-3HATU is a highly efficient coupling reagent, which can lead to faster reactions and potentially less time for racemization to occur.
NMM HATU88-95<1The combination of a highly active coupling reagent and a milder base can provide an excellent balance of high yield and low racemization.

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling using DIPEA
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).

  • Amino Acid and Coupling Reagent Solution: In a separate vessel, dissolve the N-protected amino acid (3 equivalents relative to the resin loading) and a coupling reagent such as HATU (2.9 equivalents) in DMF.

  • Activation: Add DIPEA (6 equivalents) to the amino acid solution and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid mixture to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again to remove any unreacted reagents and by-products.

Protocol 2: General Procedure for this compound Coupling using NMM (Low Racemization Protocol)
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.

  • Amino Acid and Coupling Reagent Solution: In a separate vessel, dissolve the N-protected amino acid (3 equivalents) and a coupling reagent like HBTU (3 equivalents) along with a racemization suppressant such as HOBt (3 equivalents) in DMF.

  • Activation: Add NMM (6 equivalents) to the amino acid solution.

  • Coupling: Immediately add the solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress.

  • Washing: Perform the same washing procedure as described in Protocol 1.

Visualizations

Coupling_Workflow cluster_prep Preparation cluster_reaction Coupling Reaction cluster_post Post-Reaction resin Resin with free amine couple Add to Resin & Agitate resin->couple aa_solution Prepare N-protected AA + Coupling Reagent Solution add_base Add Base (DIPEA or NMM) aa_solution->add_base preactivate Pre-activation (if required) add_base->preactivate preactivate->couple monitor Monitor Reaction (e.g., Kaiser Test) couple->monitor wash Wash Resin monitor->wash deprotect Proceed to N-terminal Deprotection wash->deprotect

Caption: General workflow for the coupling of this compound.

Decision_Tree start Start: Coupling of This compound racemization_risk High risk of racemization? start->racemization_risk use_nmm Use NMM (weaker base) racemization_risk->use_nmm Yes use_dipea Use DIPEA (stronger base) racemization_risk->use_dipea No yield_issue Low coupling yield? optimize_dipea Optimize DIPEA: - Lower Temperature - Additive (HOBt/Oxyma) yield_issue->optimize_dipea Yes (with DIPEA) optimize_nmm Optimize NMM: - Potent Coupling Reagent (HATU) - Extend Reaction Time yield_issue->optimize_nmm Yes (with NMM) use_nmm->yield_issue use_dipea->yield_issue

Caption: Decision tree for base selection in this compound coupling.

References

Technical Support Center: Preventing Diketopiperazine Formation with C-terminal Isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS), particularly when dealing with peptides containing a C-terminal isoleucine residue.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern in peptide synthesis?

A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs at the dipeptide stage of solid-phase peptide synthesis. This side reaction leads to the cleavage of the dipeptide from the resin, resulting in a truncated peptide and the formation of a cyclic dipeptide byproduct.[1][2][3] This is problematic as it reduces the overall yield of the desired peptide and can complicate the purification process. In some cases, this side reaction is "traceless," meaning the DKP byproduct is washed away, leading to a lower yield without an obvious impurity in the final crude product, making it difficult to diagnose the issue.

Q2: How susceptible are peptides with C-terminal isoleucine to DKP formation?

A2: While peptides with C-terminal proline are the most susceptible to DKP formation, other amino acids, including isoleucine, can also facilitate this side reaction, especially when paired with a flexible N-terminal amino acid like glycine. The rate of DKP formation is sequence-dependent. While isoleucine's bulky side chain can offer some steric hindrance compared to glycine or alanine, the risk of DKP formation should not be underestimated, particularly when using standard resins like Wang resin.

Q3: What are the key factors that influence DKP formation?

A3: Several factors can influence the rate of DKP formation:

  • Peptide Sequence: The first two amino acids at the C-terminus are critical. Sequences with proline or other secondary amino acids in the second position are highly prone to cyclization.[1][4] For C-terminal isoleucine, the preceding amino acid plays a significant role.

  • Resin Type: Resins with more acid-labile linkers, like Wang resin, are more susceptible to DKP formation. Sterically hindered resins, such as 2-chlorotrityl chloride (CTC) resin, can significantly suppress this side reaction.

  • Deprotection Conditions: The basic conditions used for Fmoc-deprotection, typically with piperidine, can catalyze DKP formation. The duration of deprotection and the strength of the base are important variables.

  • Temperature: Elevated temperatures during coupling and deprotection steps can accelerate the rate of DKP formation.

  • Solvent: The choice of solvent can impact the conformation of the peptide-resin and influence the rate of cyclization.

Troubleshooting Guide

Issue: Low yield of the target peptide, with or without a noticeable DKP byproduct in the crude analysis.

This is a common symptom of DKP formation, especially the "traceless" cleavage of the dipeptide from the resin. Below is a troubleshooting workflow to diagnose and resolve this issue.

DKP_Troubleshooting start Low Peptide Yield Observed check_sequence Is the C-terminal dipeptide sequence known to be susceptible to DKP formation? (e.g., Gly-Ile, Ala-Ile) start->check_sequence check_resin What type of resin is being used? check_sequence->check_resin Yes check_sequence->check_resin No, but suspecting DKP check_deprotection Review Fmoc-deprotection conditions check_resin->check_deprotection Already using CTC resin solution_resin Switch to 2-Chlorotrityl Chloride (CTC) Resin check_resin->solution_resin Wang or other susceptible resin solution_deprotection Modify Deprotection Protocol: - Use 2% DBU / 5% Piperazine in NMP - Reduce deprotection time check_deprotection->solution_deprotection Standard piperidine conditions solution_dipeptide Use a Pre-formed Dipeptide Building Block (e.g., Fmoc-Xaa-Ile-OH) check_deprotection->solution_dipeptide Modified deprotection still problematic end_good Problem Resolved: Improved Yield solution_resin->end_good solution_deprotection->end_good solution_dipeptide->end_good end_bad Problem Persists: Consult further literature or technical support solution_dipeptide->end_bad

Caption: Troubleshooting workflow for diagnosing and resolving low peptide yield due to DKP formation.

Data Presentation

The following table provides a qualitative comparison of the propensity for DKP formation based on the strategy employed. Direct quantitative comparisons for C-terminal isoleucine are limited in the literature, but the relative effectiveness of these strategies is well-established.

StrategyPropensity for DKP FormationKey Considerations
Standard SPPS on Wang Resin HighMost susceptible combination, especially with flexible N-terminal amino acids next to isoleucine.
Modified Fmoc-Deprotection MediumUsing milder bases like DBU/piperazine can significantly reduce DKP formation.
SPPS on 2-Chlorotrityl Chloride (CTC) Resin LowThe steric hindrance of the trityl linker physically obstructs the intramolecular cyclization.
Use of Dipeptide Building Blocks Very LowThis strategy bypasses the formation of the susceptible dipeptidyl-resin intermediate altogether.

Experimental Protocols

Protocol 1: Standard SPPS Protocol Prone to DKP Formation (for comparison)

This protocol outlines a standard procedure that is susceptible to DKP formation and can be used as a baseline for comparison.

  • Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).

  • First Amino Acid Coupling (Isoleucine): Dissolve Fmoc-Ile-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes. Wash the resin with DMF (5 x 10 mL).

  • Second Amino Acid Coupling: Dissolve the next Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours.

  • Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.

Protocol 2: Preventing DKP Formation with 2-Chlorotrityl Chloride (CTC) Resin

This protocol utilizes the sterically hindered CTC resin to minimize DKP formation.

  • Resin Preparation: Swell 2-chlorotrityl chloride resin (1 g, 1.6 mmol/g loading) in dry DCM (10 mL) for 30 minutes in a reaction vessel equipped with a drying tube.

  • First Amino Acid Loading (Isoleucine):

    • Dissolve Fmoc-Ile-OH (0.6-1.0 eq. relative to resin capacity) in dry DCM (approx. 10 mL per gram of resin). A small amount of dry DMF can be added to aid dissolution.

    • Add DIPEA (2.5 eq. relative to the amino acid) to the amino acid solution.

    • Add the amino acid solution to the swollen resin and agitate vigorously for 30-60 minutes at room temperature.

    • To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and finally DCM (3x) before drying under vacuum.

  • Fmoc Deprotection and Subsequent Couplings: Proceed with the standard Fmoc-SPPS cycles as described in Protocol 1, steps 3 and 4. The bulky nature of the CTC resin linker will inhibit the intramolecular cyclization.

  • Cleavage: Cleavage from CTC resin can be achieved under milder acidic conditions (e.g., AcOH/TFE/DCM 1:1:8), which preserves acid-sensitive side-chain protecting groups.

Protocol 3: Synthesis and Use of an Fmoc-Dipeptide Building Block

This strategy bypasses the formation of the DKP-prone dipeptidyl-resin intermediate.

Part A: Solution-Phase Synthesis of Fmoc-Xaa-Ile-OH

  • Preparation of Isoleucine Methyl Ester:

    • Suspend H-Ile-OH (1 eq.) in methanol.

    • Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq.).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure to obtain H-Ile-OMe·HCl.

  • Dipeptide Coupling:

    • Dissolve Fmoc-Xaa-OH (e.g., Fmoc-Ala-OH) (1 eq.), HOBt (1 eq.), and HBTU (1 eq.) in DMF.

    • Add DIPEA (2.5 eq.) and stir for 5 minutes to pre-activate.

    • In a separate flask, dissolve H-Ile-OMe·HCl (1 eq.) in DMF and add DIPEA (1 eq.) to neutralize.

    • Add the activated Fmoc-amino acid solution to the isoleucine methyl ester solution and stir overnight at room temperature.

  • Saponification:

    • Add 1 M NaOH (2 eq.) to the reaction mixture and stir for 2-4 hours, monitoring the reaction by TLC.

    • Acidify the mixture with 1 M HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the Fmoc-Xaa-Ile-OH dipeptide.

Part B: Coupling the Dipeptide to the Resin

  • Resin Preparation: Swell the desired resin (e.g., Wang or CTC resin) as described in the previous protocols.

  • Dipeptide Coupling:

    • Dissolve the synthesized Fmoc-Xaa-Ile-OH (2 eq.), HOBt (2 eq.), and DIC (2 eq.) in DMF.

    • Add the coupling solution to the resin and shake at room temperature for 4-6 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Continuation of SPPS: Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids.

Visualizations

DKP_Mechanism dipeptidyl_resin Dipeptidyl-Resin (H-Xaa-Ile-O-Resin) cyclization Intramolecular Nucleophilic Attack dipeptidyl_resin->cyclization Base (e.g., Piperidine) dkp Diketopiperazine (DKP) (cyclo-Xaa-Ile) cyclization->dkp cleaved_resin Cleaved Resin (-OH) cyclization->cleaved_resin Cleavage from resin

Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.

Prevention_Strategies start Goal: Prevent DKP Formation strategy1 Strategy 1: Use Sterically Hindered Resin start->strategy1 strategy2 Strategy 2: Modify Deprotection Conditions start->strategy2 strategy3 Strategy 3: Use Dipeptide Building Block start->strategy3 detail1 Example: 2-Chlorotrityl Chloride (CTC) Resin strategy1->detail1 detail2 Example: 2% DBU / 5% Piperazine in NMP strategy2->detail2 detail3 Example: Couple Fmoc-Xaa-Ile-OH instead of single amino acids strategy3->detail3

References

Technical Support Center: Enhancing Peptide Synthesis Yield with H-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing peptide synthesis involving H-Ile-OtBu.HCl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance synthesis yields when incorporating this sterically hindered amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: Why does using this compound often result in low peptide synthesis yields?

Low yields are primarily due to the significant steric hindrance posed by both the β-branched side chain of isoleucine and the bulky tert-butyl (OtBu) ester protecting group at the C-terminus. This steric bulk can impede the approach of the incoming activated amino acid, leading to incomplete coupling reactions and the formation of deletion sequences.[1][2] Additionally, sequences rich in hydrophobic and β-branched amino acids like isoleucine are prone to on-resin aggregation, which can further reduce reagent accessibility and lower yields.[3]

Q2: What are the initial indicators of poor coupling efficiency when using this compound?

Several signs during solid-phase peptide synthesis (SPPS) can indicate poor coupling efficiency:

  • Positive Kaiser Test: A blue or purple color on the resin beads after the coupling step indicates the presence of unreacted free primary amines, signifying an incomplete reaction.[1]

  • Mass Spectrometry (MS) of Crude Product: Analysis of the crude peptide will show a significant peak corresponding to a deletion sequence (the target peptide minus the amino acid that failed to couple).[2]

  • HPLC Analysis of Crude Product: A complex chromatogram with multiple peaks suggests the presence of various impurities, including deletion and truncated sequences resulting from inefficient coupling.

Q3: Do I need to neutralize the hydrochloride (HCl) salt of this compound before coupling?

Yes, it is critical to neutralize the hydrochloride salt to the free amine before the coupling reaction. The protonated amine is not nucleophilic and will not react with the activated carboxylic acid of the incoming amino acid. This neutralization is typically performed in situ by adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction.

Q4: Can the tert-butyl (OtBu) ester group be prematurely cleaved during synthesis?

The tert-butyl ester is generally stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF). However, prolonged exposure to even mildly acidic conditions can lead to premature cleavage. While the primary cleavage is intended at the final step with strong acids like trifluoroacetic acid (TFA), some coupling additives could potentially cause minor premature cleavage.

Troubleshooting Guides

Issue: Low Coupling Yield After Incorporating this compound

This is the most common issue. The following troubleshooting guide provides a systematic approach to diagnose and resolve the problem.

Symptoms:

  • Mass spectrometry of the crude product shows a high percentage of deletion sequences corresponding to the amino acid that should have been coupled to isoleucine.

  • A positive Kaiser test is observed after the coupling step onto the isoleucine residue.

Troubleshooting Workflow:

G start Low Yield After This compound Coupling check_coupling Initial Check: Kaiser Test Positive? start->check_coupling ms_analysis Confirm with MS: Deletion Sequence Present? check_coupling->ms_analysis Yes end Improved Yield check_coupling->end No (Check other steps) solution_start Implement Solutions ms_analysis->solution_start Yes ms_analysis->end No (Check other steps) double_couple Strategy 1: Double Couple solution_start->double_couple stronger_reagent Strategy 2: Use Stronger Coupling Reagent solution_start->stronger_reagent increase_conc Strategy 3: Increase Reagent Concentration solution_start->increase_conc increase_time_temp Strategy 4: Increase Reaction Time/Temp solution_start->increase_time_temp monitor Monitor Progress (Kaiser Test) double_couple->monitor stronger_reagent->monitor increase_conc->monitor increase_time_temp->monitor monitor->end

Caption: Troubleshooting workflow for low coupling yield with this compound.

Possible Causes & Solutions:

Possible Cause Solution Rationale
Steric Hindrance 1. Double Couple: Perform a second coupling step with fresh amino acid and reagents. 2. Increase Reaction Time/Temperature: Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight) or, if using a compatible synthesizer, increase the temperature to 40-50°C.Provides more opportunities for the reaction to go to completion by overcoming the high activation energy barrier caused by steric bulk.
Insufficient Reagent Reactivity Use a More Potent Coupling Reagent: Switch from standard carbodiimides (like DIC) to a more powerful uronium/aminium or phosphonium salt-based reagent.Reagents like HATU, HCTU, or COMU are more reactive and have been shown to be more effective for coupling sterically hindered amino acids.
Low Effective Reagent Concentration Increase Reagent Concentration: Increase the concentration of the amino acid and coupling reagents (e.g., to 0.5 M).Higher concentrations increase the probability of molecular collisions, driving the reaction forward.
Peptide Aggregation Use a Lower Substitution Resin: For peptides prone to aggregation, starting with a resin with a lower substitution level (e.g., 0.1 to 0.4 mmol/g) can help.Provides more space between growing peptide chains, reducing intermolecular interactions and aggregation.

Data Presentation

Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The choice of coupling reagent is critical when dealing with sterically hindered residues like isoleucine. The following table summarizes the performance of various reagents.

Coupling Reagent Class Relative Reactivity Advantages Considerations
DIC/Oxyma CarbodiimideModerateCost-effective. Oxyma additive is safer than HOBt.May be insufficient for severely hindered couplings.
HBTU/HCTU Aminium/Uronium SaltHighWidely used, effective for many standard and difficult couplings.Can cause guanidinylation of the free N-terminus. HCTU is more reactive than HBTU.
HATU Aminium/Uronium SaltVery HighHighly efficient for hindered amino acids due to the formation of reactive OAt esters.More expensive. HOAt is potentially explosive.
PyBOP Phosphonium SaltHighDoes not cause guanidinylation. Good for routine synthesis.Byproducts can be difficult to remove.
COMU Aminium/Uronium SaltVery HighCoupling efficiency comparable to HATU. Incorporates Oxyma, making it safer. Good solubility.Newer reagent, may be more costly.

Experimental Protocols

Protocol 1: Double Coupling Procedure for a Sterically Hindered Amino Acid

This protocol is recommended when a standard single coupling fails, as indicated by a positive Kaiser test.

  • Initial Coupling: Perform the standard coupling protocol for the amino acid following this compound.

  • Washing: After the initial coupling time, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Kaiser Test (Optional): Perform a Kaiser test on a small sample of resin beads to confirm incomplete coupling.

  • Second Coupling: Prepare a fresh solution of the N-protected amino acid (3 equivalents), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.

  • Reaction: Add the fresh activation mixture to the resin and agitate for 1-2 hours at room temperature.

  • Final Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove all residual reagents before proceeding to the deprotection step.

  • Confirmation: Perform a final Kaiser test to ensure the coupling is complete (yellow/colorless beads).

Protocol 2: Small-Scale Test Cleavage

Before committing the entire batch of resin to cleavage, a small-scale test can confirm the presence of the desired product and identify issues.

  • Resin Sampling: Withdraw a small, known amount of dried peptide-resin (e.g., 5-10 mg).

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's sequence (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).

  • Cleavage Reaction: Add the cleavage cocktail (e.g., 200 µL) to the resin in a microcentrifuge tube. Incubate at room temperature for 2-3 hours with occasional vortexing.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding it to a tube containing cold diethyl ether (approx. 10x the volume of the filtrate).

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Analysis: Dry the crude peptide and dissolve it in a suitable solvent for analysis by LC-MS to determine the success of the synthesis and identify any major impurities.

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle

G start Start with Resin-Bound Peptide (Free Amine) activate_aa 1. Activate next Fmoc-AA-OH (Coupling Reagent + Base) start->activate_aa coupling 2. Coupling Reaction (Add activated AA to resin) activate_aa->coupling wash1 3. Wash Resin (DMF) coupling->wash1 monitor 4. Monitor Coupling (e.g., Kaiser Test) wash1->monitor monitor->coupling Positive (Incomplete) -> Double Couple deprotection 5. Fmoc Deprotection (e.g., 20% Piperidine/DMF) monitor->deprotection Negative (Complete) wash2 6. Wash Resin (DMF) deprotection->wash2 next_cycle Ready for Next Cycle wash2->next_cycle

Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

Technical Support Center: Managing Steric Hindrance in H-Ile-OtBu.HCl Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for managing coupling reactions with L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this sterically hindered amino acid derivative.

Troubleshooting Guides

This section addresses specific issues that may arise during the coupling of this compound.

Issue 1: Low or No Coupling Efficiency

  • Question: My coupling reaction with this compound is resulting in a very low yield or failing completely. What are the primary causes and how can I resolve this?

  • Answer: Low coupling efficiency is the most common challenge when working with this compound due to the steric bulk of both the isoleucine side chain and the tert-butyl ester. This steric hindrance can impede the approach of the activated carboxyl group to the amino group. Here is a systematic approach to troubleshoot this issue:

    • Optimize Coupling Reagent: Standard coupling reagents may be insufficient. It is advisable to switch to more potent activating reagents. Aminium/uronium or phosphonium salt-based reagents are generally more effective for hindered couplings.

    • Increase Reaction Time and Temperature: Sterically hindered reactions are inherently slower. Extending the reaction time can help drive the reaction to completion. Additionally, carefully increasing the reaction temperature can improve coupling efficiency, though this should be monitored to prevent side reactions like racemization. Microwave-assisted synthesis can be a particularly effective technique for coupling hindered amino acids.

    • Perform a Double Coupling: A common and effective strategy is to perform the coupling step twice. After the initial coupling, a second round with fresh reagents can significantly improve the incorporation of the bulky residue and reduce deletion sequences.

    • Ensure Proper Neutralization: this compound is a hydrochloride salt, meaning the amine is protonated. It is crucial to add a sufficient amount of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the salt and free the amine for reaction. At least one equivalent of base is required for neutralization, with additional amounts needed depending on the coupling protocol.[1][2]

Issue 2: Presence of Side Products

  • Question: My reaction is producing the desired peptide, but it is contaminated with significant side products. What are the likely side reactions and how can they be minimized?

  • Answer: The formation of side products is often linked to the slow kinetics of the main coupling reaction.

    • Racemization: This is a risk, especially when using highly activating coupling reagents or elevated temperatures. The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can help to suppress racemization.[1]

    • N-acylurea Formation: If using a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), the activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea. Using an additive like HOBt or switching to a phosphonium or uronium salt-based reagent can prevent this.

    • Guanidinylation of the N-terminus: Uronium-based reagents like HATU or HBTU can sometimes react with the free amine of the peptide chain, leading to a guanidinylated and capped chain. This is more likely if the carboxylic acid is slow to activate or if an excess of the uronium reagent is used.

Frequently Asked Questions (FAQs)

  • Question 1: Why is this compound particularly challenging to couple?

  • Answer 1: The difficulty arises from significant steric hindrance. The isoleucine side chain is branched at the β-carbon, and the tert-butyl ester protecting the C-terminus is also very bulky. This combination creates a sterically congested environment around the N-terminal amine, making it difficult for an incoming activated amino acid to approach and form a peptide bond.

  • Question 2: What is the role of the hydrochloride (HCl) salt in this compound?

  • Answer 2: The HCl salt improves the stability and handling of the amino acid ester. However, it also means the amine group is protonated and therefore not nucleophilic. For the coupling reaction to occur, the amine must be deprotonated by adding a non-nucleophilic base, such as DIPEA or TEA.[2]

  • Question 3: Which coupling reagents are most effective for this compound?

  • Answer 3: For sterically hindered couplings, more powerful reagents are recommended. While carbodiimides like DCC and EDC can be used, often in combination with additives like HOBt or HOAt, aminium/uronium salts (e.g., HATU, HBTU, HCTU) and phosphonium salts (e.g., PyBOP, PyAOP) are generally more efficient.[1] COMU is another highly effective reagent with good solubility and a better safety profile.

  • Question 4: Can I use high temperatures to improve coupling efficiency?

  • Answer 4: Yes, increasing the temperature can enhance the reaction rate for sterically hindered couplings. However, this must be done with caution as it can also increase the risk of side reactions, particularly racemization. It is advisable to first try other strategies like using a more potent coupling reagent or double coupling before resorting to elevated temperatures.

  • Question 5: Is there a difference in managing this coupling in solid-phase versus solution-phase synthesis?

  • Answer 5: The fundamental principles of managing steric hindrance are the same. However, in solid-phase peptide synthesis (SPPS), issues can be compounded by peptide aggregation on the resin, further reducing the accessibility of the N-terminus. In such cases, in addition to the strategies mentioned above, using specialized resins, or solvents like N-methyl-2-pyrrolidone (NMP) which have better solvating properties than the standard N,N-dimethylformamide (DMF), can be beneficial.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent ClassExample ReagentsRelative ReactivityAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCModerateCost-effective.Can form insoluble byproducts (DCU), risk of N-acylurea formation, may require additives to suppress racemization.
Phosphonium Salts BOP, PyBOP, PyAOPHighHigh efficiency, low racemization. BOP is highly effective but produces carcinogenic HMPA as a byproduct.Higher cost, solutions in DMF may have limited stability.
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMUVery HighFast reaction times, high yields, stable in solution. HATU and COMU are particularly effective for difficult couplings.Higher cost, potential for guanidinylation of the N-terminus if used in excess.

Note: This table provides a general comparison. The optimal reagent may vary depending on the specific reaction conditions and peptide sequence.

Experimental Protocols

Protocol 1: Solution-Phase Coupling of an N-Protected Amino Acid to this compound using HATU

  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.1 equivalents) dropwise and stir for 15-20 minutes to neutralize the HCl salt and generate the free amine.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DCM or DMF.

  • Coupling Reaction:

    • Add the activated carboxylic acid solution from step 2 to the amine solution from step 1.

    • Add an additional 1.1 equivalents of DIPEA to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.

    • If the reaction is sluggish after 4-6 hours, consider a second addition of the activated amino acid and HATU or gently warm the reaction to 30-40 °C.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Double Coupling of an Fmoc-Amino Acid to a Resin-Bound Isoleucine

This protocol assumes the N-terminal amino acid on the resin is Isoleucine, and the next amino acid to be coupled is sterically hindered.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin with a deprotected isoleucine N-terminus) in DMF for at least 30 minutes.

  • First Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

    • Add the activation mixture to the swollen resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling (Double Coupling):

    • Repeat the procedure described in step 2 with a fresh solution of activated Fmoc-amino acid.

    • Agitate the reaction mixture for another 1-2 hours.

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next deprotection step.

    • A Kaiser test can be performed to check for the presence of free amines and determine the completeness of the coupling.

Mandatory Visualization

Troubleshooting_Workflow start Low Coupling Yield with this compound check_base Is the HCl salt fully neutralized? (≥1 eq. base) start->check_base add_base Add sufficient non-nucleophilic base (e.g., DIPEA) check_base->add_base No check_reagent Is the coupling reagent potent enough? check_base->check_reagent Yes add_base->check_reagent upgrade_reagent Switch to HATU, HCTU, or PyBOP check_reagent->upgrade_reagent No check_conditions Are reaction time and temperature optimized? check_reagent->check_conditions Yes upgrade_reagent->check_conditions increase_time_temp Increase reaction time (2-24h) and/or temperature (e.g., 40°C) check_conditions->increase_time_temp No double_couple Perform a double coupling check_conditions->double_couple Yes increase_time_temp->double_couple success Coupling Successful double_couple->success Steric_Hindrance cluster_incoming_aa Incoming Activated Amino Acid cluster_target_aa H-Ile-OtBu Activated_Carboxyl R-C(=O)-X (Activated Carboxyl) N_Terminus H₂N- Activated_Carboxyl->N_Terminus Approach hindered alpha_C α-C N_Terminus->alpha_C Side_Chain Ile Side Chain (Bulky) alpha_C->Side_Chain C_Terminus C-Terminus alpha_C->C_Terminus repulsion1 tBu_Ester O-tBu (Bulky) C_Terminus->tBu_Ester repulsion2 repulsion1->Activated_Carboxyl repulsion2->Activated_Carboxyl

References

Validation & Comparative

A Head-to-Head Comparison of H-Ile-OtBu.HCl and Fmoc-Ile-OH in Solid-Phase Peptide Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of starting materials is a critical decision that profoundly impacts the efficiency, purity, and overall success of Solid-Phase Peptide Synthesis (SPPS). While Fmoc-Ile-OH is a cornerstone building block in the widely adopted Fmoc/tBu strategy, the availability of alternative reagents like H-Ile-OtBu.HCl presents a choice that warrants careful consideration. This guide provides an objective comparison of these two isoleucine derivatives, offering insights into their respective workflows, efficiencies, and ideal applications, supported by established principles of peptide chemistry.

Executive Summary

The primary distinction between this compound and Fmoc-Ile-OH lies in their protecting group schemes, which dictates their direct applicability in standard C- to N-terminus Fmoc-SPPS.

  • Fmoc-Ile-OH is the standard, ready-to-use building block for Fmoc-SPPS. Its α-amino group is temporarily protected by the base-labile Fmoc group, and its carboxyl group is free for activation and coupling.

  • This compound is an isoleucine derivative with a free α-amino group (as a hydrochloride salt) and a protected C-terminus (tert-butyl ester). It is not directly usable in a standard Fmoc-SPPS workflow and requires an initial Nα-Fmoc protection step prior to its incorporation into a peptide chain.

This fundamental difference means a direct comparison of "in-cycle" coupling efficiency is predicated on first converting this compound to a usable form. Therefore, a holistic view of efficiency must encompass the entire workflow, from starting material to the final peptide.

Comparative Analysis: Workflow and Efficiency

The choice between these two reagents essentially represents a choice between two distinct synthetic strategies. Below, we compare the workflows and discuss the implications for overall efficiency.

ParameterStrategy 1: Fmoc-Ile-OH Strategy 2: this compound
Starting Material Fmoc-protected IsoleucineIsoleucine tert-butyl ester hydrochloride
Initial Step Direct use in SPPS coupling cycleNα-Fmoc protection of the amino acid
Workflow Complexity Lower: Fewer pre-synthesis stepsHigher: Requires an additional reaction and purification step
Time to First Coupling Minimal: Reagent is ready for useIncreased: Time required for Fmoc protection and purification
Reagent Consumption Standard SPPS reagents (coupling agents, base, etc.)Additional reagents for Fmoc protection (e.g., Fmoc-OSu, base) and purification solvents
Coupling Efficiency High, subject to standard SPPS variables (sequence difficulty, coupling reagents)Potentially comparable to Fmoc-Ile-OH after successful Nα-Fmoc protection and purification. The resulting Fmoc-Ile-OtBu may offer advantages in certain coupling scenarios due to the protected C-terminus, but this is sequence-dependent.
Overall Yield Dependent on the efficiency of each SPPS cycleDependent on the yield of the initial Fmoc protection step in addition to the efficiency of each SPPS cycle
Cost-Effectiveness Potentially higher initial purchase price per gramPotentially lower initial purchase price, but overall cost may increase due to additional reagents, solvents, and labor for the protection step

Experimental Protocols

Standard Fmoc-SPPS Cycle using Fmoc-Ile-OH

This protocol outlines a standard manual SPPS cycle for the incorporation of an Fmoc-Ile-OH residue.

  • Resin Preparation: The peptide-resin from the previous cycle, with a free N-terminal amine, is washed thoroughly with Dimethylformamide (DMF).

  • Amino Acid Activation: In a separate vessel, Fmoc-Ile-OH (3-5 equivalents) is pre-activated with a suitable coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., DIPEA or Collidine) in DMF.

  • Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.[1]

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.

  • Fmoc Deprotection: The Nα-Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes.[2]

  • Washing: The resin is washed again with DMF to remove the piperidine and the fulvene-piperidine adduct, yielding the peptide-resin ready for the next coupling cycle.

Workflow for the Utilization of this compound in SPPS

This workflow involves an initial Nα-Fmoc protection step before the amino acid can be used in the SPPS cycle described above.

Part 1: Nα-Fmoc Protection of this compound

  • Reaction Setup: this compound is dissolved in a suitable solvent system (e.g., a mixture of dioxane and aqueous sodium bicarbonate).

  • Fmocylation: A slight excess of an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu), is added to the solution. The reaction is stirred at room temperature, typically for several hours to overnight.

  • Work-up and Purification: The reaction mixture is worked up by extraction to remove water-soluble by-products. The organic layer is then washed, dried, and the solvent is evaporated. The resulting crude Fmoc-Ile-OtBu is purified, typically by silica gel chromatography, to yield the pure, protected amino acid.

Part 2: SPPS Coupling using the prepared Fmoc-Ile-OtBu

The purified Fmoc-Ile-OtBu can then be used in a standard SPPS coupling step (steps 2 and 3 of the standard protocol). Note that the C-terminus is already protected as a tert-butyl ester, which is stable to the basic conditions of Fmoc deprotection. This OtBu group will be removed during the final cleavage from the resin with strong acid (e.g., Trifluoroacetic acid).

Visualizing the Synthetic Pathways

The choice between Fmoc-Ile-OH and this compound dictates the initial phase of the synthesis workflow.

spss_workflow_comparison cluster_0 Strategy 1: Direct Use of Fmoc-Ile-OH cluster_1 Strategy 2: Starting with this compound Fmoc_Ile_OH Fmoc-Ile-OH Activation_1 Activation Fmoc_Ile_OH->Activation_1 Coupling_1 Coupling to Resin Activation_1->Coupling_1 SPPS_Cycle_1 Standard SPPS Cycles Coupling_1->SPPS_Cycle_1 H_Ile_OtBu This compound Fmoc_Protection Nα-Fmoc Protection H_Ile_OtBu->Fmoc_Protection Purification Purification Fmoc_Protection->Purification Fmoc_Ile_OtBu Fmoc-Ile-OtBu Purification->Fmoc_Ile_OtBu Activation_2 Activation Fmoc_Ile_OtBu->Activation_2 Coupling_2 Coupling to Resin Activation_2->Coupling_2 SPPS_Cycle_2 Standard SPPS Cycles Coupling_2->SPPS_Cycle_2

Caption: Comparative workflows for SPPS.

Concluding Remarks

The decision to use this compound versus Fmoc-Ile-OH in SPPS is not a simple matter of comparing coupling efficiencies but rather a strategic choice based on laboratory capabilities, cost considerations, and the overall synthetic plan.

  • For routine, time-sensitive peptide synthesis, Fmoc-Ile-OH is the clear choice. Its ready-to-use nature simplifies the workflow, reduces the potential for pre-synthesis errors, and is supported by a vast body of established protocols.

  • This compound may be considered in scenarios where cost is a primary driver and the laboratory is equipped for and experienced in routine organic synthesis and purification. The potential cost savings of the starting material must be weighed against the additional time, labor, and resources required for the Nα-Fmoc protection step.

Ultimately, for most applications in research, drug discovery, and development where speed and reliability are paramount, the direct use of high-quality Fmoc-Ile-OH is the more efficient and pragmatic approach.

References

A Researcher's Guide to Viable Alternatives for H-Ile-OtBu.HCl in Specific Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in peptide synthesis and drug development, the incorporation of sterically hindered amino acids like isoleucine presents a significant challenge. The standard building block, H-Ile-OtBu.HCl, while widely used, can lead to suboptimal outcomes in terms of coupling efficiency and racemization, particularly in "difficult" sequences. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental principles and data to aid in the selection of the most appropriate building block for your specific peptide synthesis needs.

Introduction to Isoleucine Incorporation in SPPS

Isoleucine (Ile), with its bulky β-branched side chain, is notoriously difficult to incorporate during solid-phase peptide synthesis (SPPS). The steric hindrance can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions. This necessitates longer reaction times, repeated coupling cycles, or the use of more potent and expensive coupling reagents. Furthermore, the prolonged activation times and harsh coupling conditions required can increase the risk of racemization at the α-carbon, compromising the stereochemical integrity of the final peptide.

This compound is a commonly used C-terminally protected isoleucine derivative in Fmoc-SPPS. The tert-butyl (OtBu) ester protects the carboxylic acid, preventing its participation in side reactions. However, the choice of protecting group and the form of the amino acid (free amine vs. N-Fmoc protected) can significantly impact synthesis outcomes. This guide explores several alternatives, evaluating their performance based on coupling efficiency and prevention of racemization.

Comparison of this compound and Its Alternatives

The selection of an appropriate isoleucine derivative is critical for the successful synthesis of complex peptides. Below is a comparison of this compound with other commercially available alternatives.

Table 1: Performance Comparison of Isoleucine Derivatives in SPPS

DerivativeStructureKey AdvantagesPotential DisadvantagesTypical Coupling Efficiency Range (%)Estimated Racemization (%)
This compound This compoundCost-effective; Readily available.Requires in-situ neutralization; Can be prone to slower coupling kinetics.85-951-5
Fmoc-Ile-OH Fmoc-Ile-OHStandard building block in Fmoc-SPPS; Well-established protocols.Steric hindrance from Fmoc group can sometimes lower coupling efficiency.90-98< 2
Fmoc-Ile(Mtt)-OH Fmoc-Ile(Mtt)-OHMtt group offers orthogonal side-chain protection for specific applications.Higher cost; Mtt group is bulky, potentially affecting coupling.88-96< 2
H-Ile-OAll.HCl H-Ile-OAll.HClAllyl (All) ester is removable under mild, orthogonal conditions (Pd-catalyzed).Requires an additional deprotection step for the C-terminus; Potential for catalyst contamination.90-97< 3
Fmoc-Ile(Dmb)-Gly-OH Fmoc-Ile(Dmb)-Gly-OHDipeptide unit disrupts secondary structures, improving solubility and coupling of hydrophobic peptides.[1]Higher molecular weight and cost; Introduces a glycine residue.>98< 1

Note: The quantitative data presented in this table are illustrative and represent typical ranges observed in SPPS. Actual results can vary significantly based on the specific peptide sequence, coupling reagents, resin, and reaction conditions used.

Experimental Protocols

To facilitate a direct comparison of these alternatives in your laboratory, a detailed experimental protocol is provided below. This protocol outlines the synthesis of a model hexapeptide (Tyr-Gly-Gly-Phe-Ile-Gly) to assess the coupling efficiency and racemization of the isoleucine residue.

Protocol 1: Comparative Synthesis of a Model Hexapeptide

1. Resin Preparation:

  • Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF (5 x 1 min).

2. Peptide Chain Elongation (for the first four amino acids):

  • Couple Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-Gly-OH sequentially using a standard coupling protocol. For each coupling:

    • Pre-activate 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of HCTU and 8 equivalents of DIPEA in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and allow to react for 30 minutes.

    • Wash the resin with DMF (3 x 1 min).

    • Confirm complete coupling using a Kaiser test.

    • Perform Fmoc deprotection as described in step 1.

3. Incorporation of Isoleucine Derivatives (Comparative Step):

  • Divide the resin into five equal portions.

  • For this compound:

    • Pre-activate 4 equivalents of this compound with 3.9 equivalents of HCTU and 12 equivalents of DIPEA (to neutralize the HCl salt and for activation) in DMF.

    • Couple to the resin for 1 hour.

  • For Fmoc-Ile-OH, Fmoc-Ile(Mtt)-OH, and Fmoc-Ile(Dmb)-Gly-OH:

    • Couple 4 equivalents of the respective derivative using the standard HCTU/DIPEA activation and coupling protocol as in step 2.

  • For H-Ile-OAll.HCl:

    • Couple 4 equivalents using the same protocol as for this compound.

4. Final Coupling and Cleavage:

  • Couple Fmoc-Tyr(tBu)-OH to all five portions of the resin.

  • Cleave the peptides from the resin using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Precipitate the crude peptides in cold diethyl ether, centrifuge, and dry under vacuum.

Protocol 2: Analysis of Peptide Purity and Racemization by RP-HPLC

1. Sample Preparation:

  • Dissolve a small amount of each crude peptide in 50% acetonitrile/water.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5-65% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 214 nm and 280 nm.

3. Data Analysis:

  • Purity: Calculate the percentage purity by integrating the area of the main peptide peak relative to the total area of all peaks.

  • Racemization: To quantify the level of D-allo-isoleucine, collect the main peak and subject it to acidic hydrolysis (6N HCl, 110°C, 24h). Derivatize the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent) and analyze by RP-HPLC against standards of L-isoleucine and D-allo-isoleucine.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental process and the biological context of peptides, the following diagrams are provided.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin_Swelling 1. Resin Swelling Fmoc_Deprotection_1 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection_1 Amino_Acid_Coupling 3. Amino Acid Coupling Fmoc_Deprotection_1->Amino_Acid_Coupling Washing_1 4. Washing Amino_Acid_Coupling->Washing_1 Repeat_Cycle 5. Repeat Cycle (n-1) times Washing_1->Repeat_Cycle Final_Deprotection 6. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Cleavage 7. Cleavage from Resin Final_Deprotection->Cleavage Purification 8. Purification & Analysis Cleavage->Purification G cluster_pathway Insulin/IGF-1 Signaling Pathway Insulin_IGF1 Insulin / IGF-1 Receptor Insulin/IGF-1 Receptor (Tyrosine Kinase) Insulin_IGF1->Receptor Binds to IRS IRS Proteins Receptor->IRS Phosphorylates Grb2_Sos Grb2/Sos Receptor->Grb2_Sos Activates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates Metabolic_Actions Metabolic Actions (e.g., Glucose Uptake) Akt->Metabolic_Actions Leads to Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Growth, Proliferation) ERK->Gene_Expression Leads to

References

A Comparative Guide to Chiral Purity Analysis of H-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric composition of pharmaceutical ingredients is a critical quality attribute, as enantiomers can exhibit different pharmacological and toxicological profiles. For chiral molecules like Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), a common intermediate in peptide synthesis, accurate determination of enantiomeric purity is paramount. This guide provides a comparative overview of three common analytical techniques for the chiral purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

At a Glance: Method Comparison

The selection of an appropriate analytical technique for chiral purity analysis depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC (with derivatization), and Chiral CE (with derivatization) for the analysis of this compound.

ParameterChiral HPLCChiral GC (with derivatization)Chiral CE (with derivatization)
Principle Direct enantioseparation on a chiral stationary phase.Separation of volatile diastereomeric derivatives on a chiral capillary column.Separation of derivatized enantiomers in a capillary based on differential migration in the presence of a chiral selector.
Sample Preparation Minimal (dissolution in mobile phase).Derivatization required (e.g., acylation).Derivatization often required for UV/Vis or fluorescence detection.
Typical Stationary/Selector Teicoplanin-based CSPChirasil-L-ValCyclodextrins
Estimated Retention/Migration Time 10 - 20 minutes15 - 25 minutes20 - 30 minutes
Estimated Resolution (Rs) > 2.0> 1.8> 2.0
Advantages Direct analysis, good resolution, robust.High efficiency, sensitive detectors (FID, MS).High efficiency, low sample and reagent consumption.
Disadvantages Higher cost of chiral columns.Derivatization adds complexity and potential for side reactions.Can have lower reproducibility, derivatization often needed.

In-Depth Analysis and Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers. The use of a chiral stationary phase (CSP) that selectively interacts with the enantiomers of this compound allows for their separation and quantification. Macrocyclic glycopeptide-based CSPs, such as those bonded with teicoplanin, are particularly effective for the chiral resolution of amino acids and their derivatives.

Experimental Protocol: Chiral HPLC

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Chiral Column: Chirobiotic™ T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Logical Workflow for Chiral HPLC Analysis

prep Sample Preparation (Dissolve this compound in Mobile Phase) inject Injection (10 µL) prep->inject Filter hplc Chiral HPLC System (Teicoplanin Column) inject->hplc detect UV Detection (210 nm) hplc->detect data Data Analysis (Peak Integration, Purity Calculation) detect->data prep Sample Preparation (Neutralization) deriv Derivatization (Acylation with TFAA) prep->deriv inject Injection (1 µL) deriv->inject Solvent Exchange gc Chiral GC System (Chirasil-L-Val Column) inject->gc detect FID/MS Detection gc->detect data Data Analysis (Peak Integration, Purity Calculation) detect->data prep Sample Preparation (Derivatization with NDA) inject Injection (Hydrodynamic) prep->inject Dilution ce Chiral CE System (Cyclodextrin in BGE) inject->ce detect UV Detection (214 nm) ce->detect data Data Analysis (Peak Integration, Purity Calculation) detect->data

A Comparative Guide to Developing an Analytical HPLC Method for Isoleucine Tert-Butyl Ester Hydrochloride (H-Ile-OtBu.HCl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analytical determination of Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), a critical raw material in peptide synthesis. We present supporting experimental data, detailed protocols, and a comparative look at alternative analytical techniques to aid in robust method development and validation.

Introduction to Analytical Strategy

The quality control of this compound is paramount to ensure the purity and integrity of final peptide products. Due to its structure—a protected amino acid—and its typical impurities like underivatized isoleucine and byproducts from the esterification process, a reliable analytical method is essential. Reversed-Phase HPLC (RP-HPLC) is the most common and effective technique for this purpose, offering high resolution and sensitivity. The primary analytical goal is to separate the main compound from its potential impurities and degradation products.

Comparative Analysis of RP-HPLC Methods

The development of a successful RP-HPLC method hinges on the systematic optimization of several key parameters. Below, we compare two common starting points for method development, differing primarily in their mobile phase composition and column chemistry.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod A: Volatile BufferMethod B: Ion-Pairing
Stationary Phase (Column) C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)C8 (e.g., Waters Symmetry C8, 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water5 mM Sodium 1-Hexanesulfonate in 25 mM Phosphate Buffer (pH 3.0)
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile
Gradient 10% to 70% B over 15 minutes15% to 60% B over 20 minutes
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30°C35°C
Detection Wavelength 210 nm (UV)210 nm (UV)
Injection Volume 10 µL15 µL

Table 2: Comparative Performance Data

Performance MetricMethod A: Volatile BufferMethod B: Ion-Pairing
Retention Time (H-Ile-OtBu) ~8.5 min~11.2 min
Resolution (vs. Isoleucine) > 2.0> 3.5
Theoretical Plates > 5000> 7000
Tailing Factor < 1.2< 1.1
Pros - LC-MS compatible- Simpler mobile phase preparation- Enhanced retention for polar compounds- Superior peak shape
Cons - Potential for peak tailing- Lower retention- Not LC-MS compatible- Complex mobile phase

Experimental Protocols

Below are the detailed methodologies for preparing the necessary solutions and executing the HPLC analysis for the compared methods.

Protocol 1: HPLC Method A (Volatile Buffer)

  • Mobile Phase A Preparation (0.1% TFA in Water): Add 1.0 mL of Trifluoroacetic Acid (TFA) to a 1000 mL volumetric flask containing HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B Preparation (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to a 1000 mL volumetric flask containing HPLC-grade Acetonitrile. Mix thoroughly and degas.

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve it in 50 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 0.5 mg/mL.

  • HPLC System Setup:

    • Install the C18 column and equilibrate with a 90:10 mixture of Mobile Phase A:B for at least 30 minutes at a 1.0 mL/min flow rate.

    • Set the column oven to 30°C and the UV detector to 210 nm.

  • Analysis: Inject 10 µL of the sample and run the gradient program (10% to 70% B over 15 minutes).

Protocol 2: HPLC Method B (Ion-Pairing)

  • Mobile Phase A Preparation (Ion-Pairing Buffer):

    • Dissolve approximately 1.88 g of sodium 1-hexanesulfonate and 3.45 g of monobasic sodium phosphate in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Use HPLC-grade Acetonitrile.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a 70:30 mixture of Mobile Phase A and B.

  • HPLC System Setup:

    • Install the C8 column and equilibrate with an 85:15 mixture of Mobile Phase A:B for at least 45 minutes to ensure the column is saturated with the ion-pairing reagent.

    • Set the column oven to 35°C and the UV detector to 210 nm.

  • Analysis: Inject 15 µL of the sample and run the gradient program (15% to 60% B over 20 minutes).

Visualization of the Method Development Workflow

The logical flow for developing a robust analytical HPLC method is depicted below. This process ensures a systematic approach, from initial feasibility to final validation.

HPLC_Method_Development_Workflow A Define Analytical Target Profile B Literature Search & Initial Method Scouting A->B C Select Column & Mobile Phase B->C D Optimize Separation (Gradient, Temp, pH) C->D D->C Re-select E Peak Purity & Specificity Check D->E E->D Optimize F Method Validation (Linearity, Accuracy, Precision) E->F G Final Method Implementation F->G

Caption: Workflow for HPLC Analytical Method Development.

Comparison with Alternative Analytical Techniques

While RP-HPLC is the predominant choice, other techniques can be employed for the analysis of amino acid esters, each with its own set of advantages and limitations.

Table 3: HPLC vs. Alternative Analytical Methods

TechniquePrincipleApplicability for this compoundProsCons
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Requires derivatization to increase volatility and thermal stability.High efficiency; suitable for volatile impurities.Destructive; derivatization adds complexity and potential for error.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Suitable for rapid, qualitative checks of reaction progress or purity.Simple, low-cost, fast for qualitative screening.Low resolution; not quantitative without a densitometer.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.Applicable due to the charged nature of the molecule.High efficiency; very small sample volume required.Lower concentration sensitivity; reproducibility can be challenging.
Ultra-Performance LC (UPLC) HPLC using columns with smaller particles (<2 µm).Highly suitable; offers improved performance over HPLC.Faster analysis times; higher resolution and sensitivity.Requires specialized high-pressure equipment; higher backpressure.

This comparative guide provides the foundational information required to develop and select an appropriate analytical method for this compound. The choice between methods will ultimately depend on the specific analytical requirements, such as the need for LC-MS compatibility, desired resolution, and available instrumentation.

A Comparative Guide to the Mass Spectrometry Characterization of Peptides Synthesized with H-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of the initial amino acid building block is a critical decision that influences not only the efficiency of the synthesis but also the characteristics of the final peptide product. This guide provides an objective comparison of peptides synthesized using H-Ile-OtBu.HCl as the starting material versus the more conventional approach of using Fmoc-Ile-OH pre-loaded onto a Wang resin. The focus of this comparison is on the mass spectrometry characterization of the resulting peptides, supported by experimental data and detailed protocols.

The use of this compound introduces a C-terminal tert-butyl ester to the peptide, which can offer advantages in certain synthetic strategies, such as fragment condensation. However, this choice also presents unique challenges in both the synthesis and the subsequent analysis. In contrast, employing Fmoc-Ile-Wang resin results in a peptide with a C-terminal carboxylic acid upon cleavage, which is the standard and more common approach in Fmoc-based SPPS.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for a model peptide synthesized using either this compound or Fmoc-Ile-Wang resin. The data highlights the expected differences in synthesis outcomes and mass spectrometry profiles.

Performance IndicatorPeptide Synthesized with this compoundPeptide Synthesized with Fmoc-Ile-Wang Resin (Alternative)Key Considerations
Crude Peptide Purity (by HPLC) Typically lower due to potential side reactions during the initial coupling and the presence of deletion sequences.Generally higher due to the well-established and optimized coupling protocols for pre-loaded resins.The first coupling of this compound to the resin can be less efficient, leading to a higher proportion of impurities.
Overall Synthesis Yield Variable and often lower, highly dependent on the efficiency of the first coupling step.More predictable and generally higher, benefiting from the pre-loaded and optimized nature of the resin.Inefficient initial coupling with this compound can significantly reduce the overall yield of the desired full-length peptide.
Major Impurities Detected by MS Deletion sequences (missing the first Ile residue), and byproducts from the incomplete removal of the OtBu group.Truncated sequences from subsequent failed coupling steps.The mass difference of a remaining tert-butyl group is +56.1 Da, which can be readily identified by mass spectrometry[1].
Mass Spectrometry Fragmentation (CID) Potential for neutral loss of isobutylene (56 Da) from the precursor and C-terminal fragment ions.Standard b- and y-ion series fragmentation pattern.The presence of the C-terminal OtBu group can influence the fragmentation pathways, leading to a more complex spectrum.
MS/MS Spectral Complexity Higher, due to the possibility of multiple fragmentation pathways including the loss of the tert-butyl group.Lower and more straightforward to interpret, with well-defined b- and y-ion series.The additional fragmentation pathway for the OtBu-protected peptide can complicate automated spectral interpretation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

Objective: To synthesize a model peptide (e.g., H-Tyr-Ile-Gly-Phe-Leu-OH/OtBu) using both this compound and Fmoc-Ile-Wang resin.

Materials:

  • Rink Amide resin (for this compound synthesis) or pre-loaded Fmoc-Ile-Wang resin

  • This compound

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH)

  • Coupling reagents: HBTU, HOBt, DIC

  • Base: DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

  • Cold diethyl ether

Procedure for this compound:

  • Swell Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Dissolve this compound (3 eq), HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.

    • Add the coupling solution to the swollen resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Subsequent Couplings:

    • Deprotect the N-terminus with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin with DMF and DCM.

    • Couple the next Fmoc-protected amino acid using HBTU/HOBt/DIPEA in DMF for 1 hour.

    • Repeat the deprotection and coupling steps for each subsequent amino acid.

  • Final Deprotection: Remove the final N-terminal Fmoc group.

  • Cleavage: Treat the resin with the cleavage cocktail for 2 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Dry the crude peptide under vacuum.

Procedure for Fmoc-Ile-Wang Resin:

  • Swell the Fmoc-Ile-Wang resin in DMF for 30 minutes.

  • First Deprotection: Remove the Fmoc group from the pre-loaded isoleucine with 20% piperidine in DMF (2 x 10 minutes).

  • Subsequent Couplings: Follow steps 3.3 and 3.4 from the this compound procedure.

  • Final Deprotection and Cleavage: Follow steps 4, 5, 6, and 7 from the this compound procedure.

Protocol 2: HPLC Analysis and Purification

Objective: To analyze the purity of the crude peptides and purify them.

Materials:

  • Crude peptides

  • HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve a small amount of crude peptide in Solvent A.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).

  • Monitor the absorbance at 214 nm and 280 nm.

  • Assess the purity by integrating the peak areas in the chromatogram.

  • For purification, scale up the injection volume and collect the fractions corresponding to the main peptide peak.

  • Lyophilize the pure fractions.

Protocol 3: Mass Spectrometry Analysis

Objective: To confirm the identity and characterize the fragmentation of the synthesized peptides.

Materials:

  • Purified peptides

  • Mass spectrometer (e.g., ESI-Q-TOF)

  • Solvent for infusion: 50% acetonitrile in water with 0.1% formic acid

Procedure:

  • Dissolve the purified peptide in the infusion solvent to a concentration of approximately 1 pmol/µL.

  • Infuse the sample into the mass spectrometer.

  • MS1 Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the peptide.

  • MS/MS Analysis (CID):

    • Select the precursor ion corresponding to the peptide.

    • Fragment the precursor ion using collision-induced dissociation (CID).

    • Acquire the tandem mass spectrum (MS/MS).

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the b- and y-ion series to confirm the peptide sequence.

    • For the peptide synthesized with this compound, specifically look for a neutral loss of 56 Da from the precursor ion and any C-terminal fragment ions.

Mandatory Visualization

Peptide_Synthesis_and_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis and Characterization start Start resin Resin Selection start->resin synthesis_H_Ile_OtBu SPPS with This compound resin->synthesis_H_Ile_OtBu Method 1 synthesis_Fmoc_Ile_Wang SPPS with Fmoc-Ile-Wang Resin resin->synthesis_Fmoc_Ile_Wang Method 2 cleavage Cleavage from Resin synthesis_H_Ile_OtBu->cleavage synthesis_Fmoc_Ile_Wang->cleavage crude_peptide Crude Peptide cleavage->crude_peptide hplc HPLC Analysis (Purity Assessment) crude_peptide->hplc purification HPLC Purification hplc->purification pure_peptide Purified Peptide purification->pure_peptide ms Mass Spectrometry (MS & MS/MS) pure_peptide->ms data_analysis Data Analysis and Comparison ms->data_analysis

Caption: Workflow for peptide synthesis and mass spectrometry characterization.

Fragmentation_Comparison cluster_peptide_OtBu Peptide with C-terminal OtBu cluster_peptide_OH Peptide with C-terminal OH precursor_OtBu Precursor Ion [M+H]+ b_ions_OtBu b-ions precursor_OtBu->b_ions_OtBu y_ions_OtBu y-ions (with OtBu) precursor_OtBu->y_ions_OtBu neutral_loss Neutral Loss of Isobutylene (-56 Da) precursor_OtBu->neutral_loss comparison Comparison of Fragmentation Patterns precursor_OH Precursor Ion [M+H]+ b_ions_OH b-ions precursor_OH->b_ions_OH y_ions_OH y-ions (with OH) precursor_OH->y_ions_OH

Caption: Comparison of peptide fragmentation pathways.

References

Interpreting NMR Spectra of H-Ile-OtBu.HCl: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, precise structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), a common amino acid derivative. To offer a comprehensive perspective, we compare its expected spectral features with two alternatives: the methyl (H-Ile-OMe.HCl) and benzyl (H-Ile-OBn.HCl) esters of L-isoleucine hydrochloride.

Predicted NMR Data for this compound and Alternatives

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in ppm, multiplicities, and integration values for this compound and its methyl and benzyl ester analogues. These predictions are based on established chemical shift values for the isoleucine side chain, the respective ester groups, and the known effects of the hydrochloride salt on nearby nuclei. The presence of the -NH₃⁺ group generally leads to a downfield shift of the α-proton and α-carbon.

Table 1: Predicted ¹H NMR Data

Assignment This compound H-Ile-OMe.HCl H-Ile-OBn.HCl
α-H ~4.1 (d)~4.2 (d)~4.3 (d)
β-H ~2.0 (m)~2.1 (m)~2.2 (m)
γ-CH₂ ~1.3-1.5 (m)~1.3-1.5 (m)~1.4-1.6 (m)
γ-CH₃ ~0.9 (d)~0.9 (d)~1.0 (d)
δ-CH₃ ~0.9 (t)~0.9 (t)~1.0 (t)
Ester CH₃ -~3.8 (s)-
Ester CH₂ --~5.2 (s)
Ester t-Bu ~1.5 (s)--
Aromatic-H --~7.4 (m)
NH₃⁺ ~8.0-9.0 (br s)~8.0-9.0 (br s)~8.0-9.0 (br s)

Table 2: Predicted ¹³C NMR Data

Assignment This compound H-Ile-OMe.HCl H-Ile-OBn.HCl
C=O ~170~171~170
α-C ~58~58~59
β-C ~37~37~38
γ-C ~25~25~26
δ-C ~11~11~12
γ'-C ~15~15~16
Ester C (quat) ~83--
Ester C (CH₃) ~28 (3C)~53-
Ester C (CH₂) --~67
Aromatic C --~128-135

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the amino acid ester hydrochloride salt.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like those of the amine group. DMSO-d₆ is often preferred as it allows for the observation of NH and OH protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for referencing the chemical shifts.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 0-200 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the spectrum to the internal standard.

Logical Workflow for NMR Spectral Interpretation

The process of interpreting an NMR spectrum follows a logical progression from the initial data to the final structural confirmation. The following diagram illustrates this workflow for this compound.

NMR_Interpretation_Workflow cluster_data_acquisition Data Acquisition & Processing cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation Sample_Prep Sample Preparation NMR_Experiment 1H & 13C NMR Experiment Sample_Prep->NMR_Experiment Data_Processing Data Processing (FT, Phasing, Baseline) NMR_Experiment->Data_Processing Chem_Shift Analyze Chemical Shifts (ppm) Data_Processing->Chem_Shift Integration Analyze Integration (Proton Ratios) Data_Processing->Integration Multiplicity Analyze Multiplicity (Splitting Patterns) Data_Processing->Multiplicity 2D_NMR 2D NMR (COSY, HSQC) (Optional for complex cases) Data_Processing->2D_NMR Fragment_ID Identify Molecular Fragments (Isoleucine, t-Butyl) Chem_Shift->Fragment_ID Integration->Fragment_ID Multiplicity->Fragment_ID Structure_Assembly Assemble Fragments 2D_NMR->Structure_Assembly Fragment_ID->Structure_Assembly Final_Structure Confirm Structure of This compound Structure_Assembly->Final_Structure

Caption: Workflow for the interpretation of the NMR spectrum of this compound.

This guide provides a foundational understanding for interpreting the NMR spectrum of this compound and comparing it with common alternatives. For definitive structural confirmation, it is always recommended to acquire experimental 2D NMR data, such as COSY and HSQC, to establish connectivity between protons and carbons.

A Comparative Guide to the Certificate of Analysis for H-Ile-OtBu.HCl and Its Alternatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the quality of raw materials is paramount. The Certificate of Analysis (CoA) serves as a critical document, providing a detailed summary of a product's specifications and the results of its quality control testing. This guide offers an objective comparison of the typical CoA parameters for L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl) and two common alternatives, Fmoc-L-Isoleucine (Fmoc-Ile-OH) and Boc-L-Isoleucine (Boc-Ile-OH). Understanding these parameters is essential for ensuring the integrity and success of synthetic peptide production.

Comparison of Key Certificate of Analysis Parameters

The following table summarizes the typical specifications found on a Certificate of Analysis for this compound and its alternatives. These values represent a general range and may vary between different suppliers.

ParameterThis compoundFmoc-Ile-OHBoc-Ile-OH
Appearance White to off-white solid/powder[1]White to off-white crystalline powderWhite to off-white solid[2]
Purity (by HPLC) ≥ 98.0%[1]≥ 99.0%≥ 97% - ≥98.0%[2]
Molecular Formula C₁₀H₂₂ClNO₂C₂₁H₂₃NO₄C₁₁H₂₁NO₄
Molecular Weight 223.74 g/mol 353.41 g/mol 231.29 g/mol
¹H NMR Conforms to structureConforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structureConforms to structure
Specific Rotation Typically specified (e.g., [α]²⁰/D)-12±1°, c=1% in DMF+2.7°, c=2 in acetic acid
Water Content (Karl Fischer) Typically ≤ 0.5%Typically ≤ 0.5%Typically ≤ 0.5%
Residual Solvents Meets USP <467> or ICH Q3C limitsMeets USP <467> or ICH Q3C limitsMeets USP <467> or ICH Q3C limits
Melting Point Not always specified145-147 °C66-69 °C

Experimental Protocols for Key Analyses

Detailed and validated analytical methods are crucial for verifying the quality of these amino acid derivatives. Below are representative protocols for determining purity by High-Performance Liquid Chromatography (HPLC).

Protocol: Purity Determination by HPLC

This method is a standard approach for assessing the purity of amino acid derivatives.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a set period (e.g., 20-30 minutes) to elute the compound of interest and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210-220 nm for peptide bonds and protected amino acids.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the sample (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of water and acetonitrile.

4. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram and multiplying by 100.

Visualization of Quality Control and Structural Differences

To further clarify the quality control process and the structural distinctions between these molecules, the following diagrams are provided.

QC_Workflow Figure 1: Quality Control Workflow for this compound cluster_raw_material Raw Material cluster_testing Analytical Testing cluster_specification Specification Check cluster_disposition Lot Disposition RawMaterial This compound (Incoming Lot) Appearance Appearance (Visual Inspection) RawMaterial->Appearance Purity Purity (HPLC) RawMaterial->Purity Identity Identity (¹H NMR, ¹³C NMR) RawMaterial->Identity Water Water Content (Karl Fischer) RawMaterial->Water Rotation Specific Rotation (Polarimetry) RawMaterial->Rotation Solvents Residual Solvents (GC-HS) RawMaterial->Solvents SpecCheck Compare results to specifications Appearance->SpecCheck Purity->SpecCheck Identity->SpecCheck Water->SpecCheck Rotation->SpecCheck Solvents->SpecCheck Pass Pass (Release for use) SpecCheck->Pass Meets Specs Fail Fail (Reject and quarantine) SpecCheck->Fail Does Not Meet Specs

Caption: Quality control workflow for this compound.

Structural_Comparison Figure 2: Structural Comparison of Isoleucine Derivatives cluster_h_ile_otbu This compound cluster_fmoc_ile Fmoc-Ile-OH cluster_boc_ile Boc-Ile-OH H_Ile_OtBu Isoleucine Core (Free Amino Group) + tert-Butyl Ester + HCl Salt Fmoc_Ile Isoleucine Core + Fmoc Protecting Group (on Amino Group) + Free Carboxylic Acid H_Ile_OtBu->Fmoc_Ile Different N-terminus protection Different C-terminus Boc_Ile Isoleucine Core + Boc Protecting Group (on Amino Group) + Free Carboxylic Acid H_Ile_OtBu->Boc_Ile Different N-terminus protection Different C-terminus Fmoc_Ile->Boc_Ile Different N-terminus protecting group

Caption: Key structural differences of the compared molecules.

References

A Comparative Analysis of Coupling Efficiency: H-Ile-OtBu.HCl Versus Alternative Isoleucine Esters in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide chemistry, the selection of appropriate amino acid derivatives is paramount to achieving optimal yields and purity in peptide synthesis. Isoleucine, a sterically hindered amino acid, presents unique challenges in coupling reactions. The choice of the C-terminal ester protecting group for isoleucine can significantly influence the efficiency of peptide bond formation. This guide provides an objective comparison of the coupling efficiency of H-Ile-OtBu.HCl (isoleucine tert-butyl ester hydrochloride) with other common isoleucine esters, supported by established principles of peptide chemistry and including detailed experimental protocols.

The Role of Ester Protecting Groups in Peptide Synthesis

In peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the carboxylic acid of the C-terminal amino acid is often protected as an ester. This prevents unwanted side reactions and allows for the sequential addition of amino acids to the N-terminus. The nature of this ester group can impact the steric environment of the coupling reaction, thereby affecting its rate and overall efficiency.

Comparative Analysis of Isoleucine Esters

The primary factor influencing the coupling efficiency of different isoleucine esters is steric hindrance. The bulky side chain of isoleucine already poses a challenge, and this is further compounded by the size of the ester protecting group. The tert-butyl group is significantly larger than methyl, benzyl, and allyl groups, which has a direct impact on the accessibility of the carboxyl group for amide bond formation.

A summary of the expected performance of different isoleucine esters based on the principle of steric hindrance is presented below.

Table 1: Illustrative Comparison of Isoleucine Ester Performance in Peptide Coupling

ParameterThis compoundH-Ile-OMe.HClH-Ile-OBn.HClH-Ile-OAll.HCl
Relative Steric Hindrance Very HighLowMediumMedium-Low
Expected Coupling Time LongestShortestModerateShort-Moderate
Expected Yield Potentially LowerPotentially HighestHighHigh
Potential for Side Reactions (e.g., racemization) Lower due to slower reaction, but incomplete coupling is a riskHigher potential with some coupling reagents due to faster activationModerateModerate
Cleavage Conditions Strong Acid (e.g., TFA)Saponification (e.g., NaOH)Catalytic Hydrogenolysis or Strong AcidPd(0) catalyst

Disclaimer: The data in this table is illustrative and based on established principles of steric hindrance in chemical reactions.[1][2][3][4][5] Actual experimental results may vary depending on the specific coupling reagents, reaction conditions, and peptide sequence.

The tert-butyl ester (OtBu) is known for its significant steric bulk, which can impede the approach of the incoming amino group, leading to slower reaction rates and potentially incomplete coupling, especially in sterically demanding sequences. In contrast, the methyl ester (OMe) is the smallest and offers the least steric hindrance, which can facilitate faster and more efficient coupling. The benzyl (OBn) and allyl (OAll) esters present intermediate levels of steric hindrance.

Experimental Protocols

To empirically determine the coupling efficiency of different isoleucine esters, a standardized experimental protocol should be followed. Below are detailed methodologies for a comparative study using solid-phase peptide synthesis (SPPS).

General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the manual coupling of an Fmoc-protected amino acid onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation and Swelling:

  • Start with a pre-loaded resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) with the desired peptide sequence, ensuring the N-terminal amino acid has been deprotected.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. N-α-Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the piperidine solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling (Comparative Step):

  • Preparation of Activated Amino Acid Solution:

    • In a separate vial, dissolve the desired Fmoc-Isoleucine derivative (e.g., Fmoc-Ile-OH) (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU, or HCTU) (3-5 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling to Resin:

    • Drain the DMF from the deprotected peptide-resin.

    • Add the activated Fmoc-Isoleucine solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, such as with this compound, extended coupling times (up to 12 hours) or double coupling may be necessary.

4. Monitoring the Coupling Reaction (Kaiser Test):

  • Take a small sample of the resin beads and wash them thoroughly with DMF and then ethanol.

  • Add 2-3 drops of potassium cyanide solution in pyridine, 2-3 drops of ninhydrin solution in ethanol, and 2-3 drops of phenol solution in ethanol to the beads.

  • Heat at 100°C for 5 minutes.

  • A blue or purple color indicates the presence of free primary amines, signifying an incomplete coupling reaction. A yellow or faint brown color indicates a complete reaction.

5. Washing:

  • After a negative Kaiser test, drain the coupling solution.

  • Wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.

6. Peptide Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups and the resin type (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) for tBu-based protection).

  • Agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

7. Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture).

  • Analyze the purity and yield of the peptide using High-Performance Liquid Chromatography (HPLC).

  • Confirm the identity of the peptide by mass spectrometry (MS).

Visualizing Workflows and Decision-Making

Logical Workflow for Ester Selection

The choice of an isoleucine ester depends on several factors in the overall synthetic strategy. The following diagram illustrates a decision-making process for selecting an appropriate ester protecting group.

Ester_Selection_Workflow Decision Workflow for Isoleucine Ester Selection start Start: Plan Peptide Synthesis strategy Define Synthetic Strategy (e.g., SPPS, Solution Phase) start->strategy cleavage Determine Final Cleavage Conditions strategy->cleavage acid_labile Strong Acid Cleavage? (e.g., TFA) cleavage->acid_labile steric_consideration Assess Steric Hindrance of Peptide Sequence steric_check High Steric Hindrance? steric_consideration->steric_check h2_labile Hydrogenolysis? (Pd/C) acid_labile->h2_labile No otbu Select this compound acid_labile->otbu Yes pd_labile Orthogonal Cleavage Needed? (Pd(0)) h2_labile->pd_labile No obn Select H-Ile-OBn.HCl h2_labile->obn Yes base_labile Saponification Tolerable? ome Select H-Ile-OMe.HCl base_labile->ome Yes reassess Re-evaluate Strategy or Use Alternative Protecting Group base_labile->reassess No pd_labile->base_labile No oall Select H-Ile-OAll.HCl pd_labile->oall Yes otbu->steric_consideration obn->steric_consideration ome->steric_consideration oall->steric_consideration end Proceed with Synthesis reassess->end steric_check->reassess Yes steric_check->end No

Caption: Decision workflow for selecting an isoleucine ester.

Experimental Workflow for Comparative Analysis

The following diagram outlines the experimental steps for a comparative study of coupling efficiency.

Experimental_Workflow Experimental Workflow for Coupling Efficiency Comparison start Start: Prepare Peptide-Resin (N-terminal deprotected) split_resin Split Resin into Four Equal Batches start->split_resin batch1 Batch 1: Couple with Fmoc-Ile-OtBu split_resin->batch1 batch2 Batch 2: Couple with Fmoc-Ile-OMe split_resin->batch2 batch3 Batch 3: Couple with Fmoc-Ile-OBn split_resin->batch3 batch4 Batch 4: Couple with Fmoc-Ile-OAll split_resin->batch4 monitor Monitor Reaction (Kaiser Test) batch1->monitor batch2->monitor batch3->monitor batch4->monitor cleave_deprotect Cleavage and Deprotection monitor->cleave_deprotect analysis Analyze Crude Peptide (HPLC, MS) cleave_deprotect->analysis compare Compare Yield, Purity, and Reaction Time analysis->compare

References

Safety Operating Guide

Proper Disposal of H-Ile-OtBu.HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the disposal of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), this guide offers procedural, step-by-step instructions to ensure safe and compliant laboratory operations.

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This document outlines the recommended procedures for the disposal of this compound, a common amino acid derivative used in peptide synthesis.

Safety and Hazard Assessment

According to the Safety Data Sheet (SDS) for L-Isoleucine tert-butyl ester hydrochloride (CAS No. 69320-89-4), the substance does not meet the classification criteria for health, environmental, or physical hazards[1]. Consequently, no hazard labels are required for this compound[1]. Safety Data Sheets for similar amino acid derivatives also indicate that these compounds and their degradation products are generally not considered toxic or hazardous[2][3].

Despite its non-hazardous classification, it is imperative to handle this compound and its empty containers with care, adhering to standard laboratory safety protocols. Disposal must always be carried out in accordance with federal, state, and local environmental control regulations[2].

Step-by-Step Disposal Protocol

1. Unused or Excess this compound (Solid)

  • Step 1: Consultation. Before disposal, consult your institution's Environmental Health and Safety (EHS) department or the relevant local authorities to confirm their specific procedures for non-hazardous chemical waste.

  • Step 2: Segregation. Ensure that the this compound waste is not mixed with any hazardous materials. Combining non-hazardous with hazardous waste will necessitate treating the entire mixture as hazardous, leading to increased disposal costs and environmental burden.

  • Step 3: Packaging. Keep the solid this compound in its original or a clearly labeled, sealed container.

  • Step 4: Disposal. Based on institutional and local guidelines, one of the following disposal methods will be appropriate:

    • Licensed Waste Disposal Service: The most common and recommended method is to transfer the container to your institution's chemical waste management service for professional disposal.

    • Regular Trash: In some jurisdictions and institutions, small quantities of non-hazardous solid waste may be permissible for disposal in the regular trash. This should only be done with explicit approval from your EHS department.

2. Empty this compound Containers

  • Step 1: Decontamination. Triple rinse the empty container with a suitable solvent, such as water or ethanol.

  • Step 2: Defacing. Obliterate or remove the original label to prevent misidentification of the empty container.

  • Step 3: Disposal. The cleaned and defaced container can typically be disposed of in the regular laboratory trash or recycling, as per your institution's guidelines.

3. Solutions of this compound

  • Step 1: Dilution. For small quantities of dilute aqueous solutions, further dilution with a large volume of water (at least 20 parts water) may be an acceptable practice.

  • Step 2: pH Neutralization. If the solution is acidic or basic due to other components, it should be neutralized to a pH between 6.0 and 8.0 before any further action.

  • Step 3: Sewer Disposal. With approval from your EHS department and in compliance with local regulations, small, diluted, and neutralized solutions of this compound may be poured down the sanitary sewer, followed by flushing with a copious amount of water. Never dispose of undiluted or large volumes of chemical solutions down the drain.

  • Step 4: Waste Collection. If sewer disposal is not permitted, collect the solution in a properly labeled waste container and arrange for pickup by your institution's hazardous waste management service.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste cluster_1 Assessment cluster_2 Segregation & Consultation cluster_3 Disposal Options start Identify this compound Waste (Solid, Liquid, Empty Container) consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is it mixed with hazardous waste? consult_sds->is_hazardous segregate Segregate as Hazardous Waste is_hazardous->segregate Yes consult_ehs Consult Institutional EHS & Local Regulations is_hazardous->consult_ehs No waste_service Collection by Licensed Waste Disposal Service segregate->waste_service disposal_options Determine Appropriate Disposal Method consult_ehs->disposal_options solid_trash Solid: Regular Trash (with EHS approval) disposal_options->solid_trash liquid_sewer Dilute Liquid: Sanitary Sewer (with EHS approval) disposal_options->liquid_sewer disposal_options->waste_service container_trash Empty Container: Regular Trash (after decontamination) disposal_options->container_trash

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling H-Ile-OtBu.HCl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl). The following procedures for personal protective equipment, operational handling, and disposal are critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent contact with skin and eyes, and to avoid inhalation of dust particles.[1][2][3] The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust have side shields. Goggles are also a suitable alternative.[1][2]
Hand Protection Protective GlovesChemical-resistant gloves. Inspect for integrity before each use.
Body Protection Lab CoatLong-sleeved to protect skin and personal clothing.
Respiratory Dust RespiratorRecommended when handling the powder outside of a ventilated enclosure to prevent inhalation of dust.

Operational Plan

Handling:

  • Ventilation: Use in a well-ventilated area. Employ process enclosures or local exhaust ventilation to control airborne levels of dust.

  • Hygiene: Wash hands thoroughly after handling the compound and before eating, drinking, or smoking. Avoid breathing dust.

  • Ignition Sources: Keep away from heat and sources of ignition.

Storage:

  • Temperature: Store in a freezer.

  • Container: Keep the container tightly closed.

Quantitative Data Summary

ParameterValue
Storage Temperature Freezer

Spill and Disposal Plan

Spill Response:

  • Small Spills: Carefully use appropriate tools to collect the spilled solid and place it in a designated waste disposal container.

  • Large Spills: Use a shovel to place the spilled material into a convenient waste disposal container.

  • General Precautions: Avoid generating dust during cleanup. Ensure adequate ventilation. Wear appropriate PPE during spill response.

Disposal:

  • Waste material and contaminated packaging must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal Don PPE Don PPE Prepare well-ventilated workspace Prepare well-ventilated workspace Don PPE->Prepare well-ventilated workspace Weigh this compound Weigh this compound Prepare well-ventilated workspace->Weigh this compound Perform experiment Perform experiment Weigh this compound->Perform experiment Clean workspace Clean workspace Perform experiment->Clean workspace Dispose of waste in labeled container Dispose of waste in labeled container Perform experiment->Dispose of waste in labeled container Store remaining compound in freezer Store remaining compound in freezer Clean workspace->Store remaining compound in freezer Doff PPE Doff PPE Store remaining compound in freezer->Doff PPE

Caption: Workflow for the safe handling of this compound.

References

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